Atorvastatin hemicalcium salt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
calcium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C33H35FN2O5.Ca/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCKMBLVYCEXJB-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H68CaF2N4O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1155.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of Atorvastatin Hemi-Calcium Salt
Introduction
Atorvastatin, marketed as its hemi-calcium salt, is a highly effective synthetic lipid-lowering agent and a member of the statin class of drugs.[1][2] It functions as a competitive inhibitor of HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][3] This inhibition leads to a reduction in endogenous cholesterol synthesis, primarily in the liver, which in turn upregulates LDL-receptor expression and increases the clearance of LDL-cholesterol from the bloodstream.[1] The intricate molecular structure of Atorvastatin, featuring a substituted pyrrole core and a stereochemically defined dihydroxyheptanoic acid side chain, necessitates a complex and precisely controlled multi-step synthesis.[4][5]
This technical guide provides a detailed overview of the core synthetic strategies, experimental protocols for key transformations, and the critical purification processes involved in the industrial-scale production of high-purity Atorvastatin hemi-calcium salt, intended for researchers, scientists, and drug development professionals.
Core Synthetic Strategy: The Paal-Knorr Pyrrole Synthesis
The most prominent and industrially scalable route to the Atorvastatin core structure is the Paal-Knorr synthesis.[6][7] This highly convergent approach involves the condensation of an elaborated 1,4-diketone precursor with a primary amine that carries the pre-constructed chiral side chain.[6][7] This method is favored for its high chemical yields and scalability, often avoiding the need for costly chromatographic purification in the initial stages.[6] Alternative routes, such as those involving a late-stage, regioselective 1,3-dipolar münchnone cycloaddition, have also been developed but can involve more steps.[4][7]
Caption: The convergent Paal-Knorr synthesis for the Atorvastatin core structure.
Asymmetric Synthesis of the Key Chiral Side-Chain
The therapeutic efficacy of Atorvastatin is critically dependent on the (3R, 5R) stereochemistry of its dihydroxy side chain.[5][8] The synthesis of this chiral fragment is a pivotal aspect of the overall process. Several strategies are employed:
-
Chiral Pool Synthesis: This approach utilizes inexpensive, naturally occurring chiral molecules, such as isoascorbic acid, as the starting material to carry the desired stereochemistry through the synthesis.[1][9]
-
Catalytic Asymmetric Synthesis: Modern methods employ catalytic asymmetric aldol reactions to establish the chiral centers with high enantioselectivity.[10][11]
-
Biocatalytic Synthesis: The use of enzymes, or "biocatalysts," offers a green and highly specific alternative to traditional chemical methods.[5] Enzymes like alcohol dehydrogenases, ketoreductases, and 2-deoxy-D-ribose 5-phosphate aldolase (DERA) are used for asymmetric synthesis or the resolution of racemic mixtures to produce the required chiral intermediates.[5][12][13] A key intermediate in many of these routes is tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (CAS 125995-13-3), which serves as a cornerstone for building the final drug.[8]
Final Elaboration to Atorvastatin Hemi-Calcium Salt
The conversion of the advanced intermediate from the Paal-Knorr synthesis into the final active pharmaceutical ingredient (API) involves a sequence of deprotection, hydrolysis, and salt formation steps.[6][14]
Caption: Workflow for the conversion of the advanced intermediate to the final API.
Experimental Protocols
The following protocols are adapted from a validated kilogram-scale synthesis.[6]
Protocol 1: Ketal Deprotection
-
Charge a 100 L glass-lined reactor with isopropyl alcohol (70 L) and water (17.5 L).
-
Add the protected atorvastatin intermediate (4) (7.0 kg, 11.38 mol).
-
Add 36% hydrochloric acid (0.8 L, 9.3 mol) to the suspension.
-
Heat the mixture to 60°C under vigorous stirring and maintain for 1 hour.
-
Cool the resulting solution to 5°C and stir for 30 minutes to allow precipitation.
-
Isolate the solid product by centrifugation, wash with water (10 L), and dry at 50°C (0.3 bar) for 18 hours. This yields the deprotected intermediate (5).[6]
Protocol 2: Ester Hydrolysis and Hemi-Calcium Salt Formation
-
Prepare a solution of sodium hydroxide (0.47 kg, 11.78 mol) in methanol (50 L) and water (13 L) in a 100 L reaction vessel.
-
Add the deprotected intermediate (5) (6.3 kg, 10.25 mol) under vigorous stirring.
-
Heat the reaction to 40°C and maintain for 30 minutes, monitoring progress by TLC.
-
Upon completion, distill off the methanol under reduced pressure (approx. 40 L).
-
To the residue, add water (30 L) and ethyl acetate (15 L) and stir the biphasic mixture for 30 minutes. Separate the ethyl acetate layer and repeat the extraction twice.
-
To the combined aqueous layers containing the sodium salt, add a solution of calcium acetate (1.0 kg, 6.32 mol) in water (10 L) while stirring.
-
Extract the formed Atorvastatin hemi-calcium salt with ethyl acetate.
-
Wash the combined organic layers with a water-methanol mixture (95:5 v/v) and evaporate under reduced pressure.[6]
Purification by Crystallization
The final purification step is crucial for achieving the high purity required for an API and for controlling the solid-state form (polymorphism), which affects the drug's stability and bioavailability.[15]
Protocol 3: Final Crystallization
-
To the crude Atorvastatin hemi-calcium salt residue from the previous step, add 96% v/v ethyl alcohol (42 L).
-
Reflux the mixture for 1 hour, during which precipitation is observed.
-
Cool the resulting suspension to 20°C over 3 hours.
-
Isolate the product by centrifugation, wash with 96% v/v ethanol (6 L), and dry at 40°C (0.2 bar) for 12 hours.[6]
This process can be adapted using different solvent systems, such as methanol/water or THF/methanol/water, and may involve seeding with existing crystals to ensure the formation of the desired crystalline form, such as the stable trihydrate Form I.[15][16][17][18]
Caption: General workflow for the final purification of Atorvastatin hemi-calcium salt.
Data Presentation
The efficiency of the synthesis and purification process is measured by chemical yield and final product purity.
Table 1: Summary of Key Process Steps and Performance
| Step | Description | Yield | Purity | Reference |
|---|---|---|---|---|
| 1 | Ketal Deprotection (Intermediate 4 to 5) | 96% | - | [6] |
| 2 | Salt Formation & Purification (Intermediate 5 to API) | 78.7% | >99.9% | [6] |
| 3 | Chiral Ligand Recovery (Asymmetric Aldol) | 91% | - | [10] |
| 4 | ATS-9 Intermediate Purification | 97.7% | 99.8% |[19] |
Table 2: Example Crystallization Parameters
| Parameter | Condition | Reference |
|---|---|---|
| Solvent System | 96% v/v Ethyl Alcohol | [6] |
| Temperature Profile | Reflux, then cool to 20°C over 3 hours | [6] |
| Alternative Solvents | Methanol/Water, THF/Methanol/Water | [17][18] |
| Seeding | Often used to control polymorphism | [16][20] |
| Final API Purity | >99.5% |[6] |
Impurity Profiling and Control
Controlling impurities is a critical aspect of API manufacturing. The impurity profile depends heavily on the synthetic route and process parameters. Various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), are used to detect and quantify impurities at different stages.[21][22][23][24]
Table 3: Common Atorvastatin Process-Related Impurities
| Impurity Name | CAS Number | Reference |
|---|---|---|
| Atorvastatin EP Impurity A (Desfluoro) | 433289-84-0 | |
| Atorvastatin EP Impurity B | 842103-12-2 | [] |
| Atorvastatin EP Impurity C (Difluoro) | 693794-20-6 | |
| Atorvastatin EP Impurity D (Epoxide) | 148146-51-4 | [26] |
| Atorvastatin EP Impurity H | 125995-03-1 |[] |
The synthesis of Atorvastatin hemi-calcium salt is a complex, multi-step process that showcases modern organic and process chemistry. Success relies on an efficient and convergent strategy for building the pyrrole core, such as the Paal-Knorr reaction, combined with a highly stereoselective method for constructing the chiral side chain. The final stages of deprotection, salt formation, and crystallization are critical for isolating the API with the high purity and specific polymorphic form required for pharmaceutical use. Rigorous process control and analytical monitoring are essential throughout the manufacturing campaign to manage impurities and ensure the quality and consistency of the final drug product.
References
- 1. Atorvastatin - Wikipedia [en.wikipedia.org]
- 2. WO2007096751A1 - Process for the preparation of atorvastatin calcium - Google Patents [patents.google.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. An improved kilogram-scale preparation of atorvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. veeprho.com [veeprho.com]
- 10. Streamlined catalytic asymmetric synthesis of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Process Intensification of Atorvastatin Calcium Crystallization for Target Polymorph Development via Continuous Combined Cooling and Antisolvent Crystallization Using an Oscillatory Baffled Crystallizer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EP1584616A1 - Industrial process for the production of crystalline atorvastatin trihydrate hemi calcium salt - Google Patents [patents.google.com]
- 17. US7994343B2 - Process for the production of atorvastatin calcium in amorphous form - Google Patents [patents.google.com]
- 18. EP2420488A1 - Novel crystalline form of atorvastatin hemi-calcium salt, hydrate thereof, and method of producing the same - Google Patents [patents.google.com]
- 19. CN109180633B - Purification method of atorvastatin calcium intermediate ATS-9 - Google Patents [patents.google.com]
- 20. A FACTORY SCALE PROCESS FOR PRODUCING CRYSTALLINE ATORVASTATIN TRIHYDRATE HEMI CALCIUM SALT - Patent 1237865 [data.epo.org]
- 21. jddtonline.info [jddtonline.info]
- 22. mdpi.com [mdpi.com]
- 23. Atorvastatin: A Review of Analytical Methods for Pharmaceutical Quality Control and Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 26. pharmaffiliates.com [pharmaffiliates.com]
Physicochemical Properties of Atorvastatin Hemi-Calcium Salt: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of Atorvastatin hemi-calcium salt. Atorvastatin is a synthetic lipid-lowering agent that acts as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3] Marketed as its hemi-calcium salt, it is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[4][5] A thorough understanding of its physicochemical characteristics is paramount for the successful formulation, development, and manufacturing of stable and bioavailable drug products.
Core Physicochemical Properties
Atorvastatin hemi-calcium salt is a white to off-white crystalline powder.[6] Its key properties, including solubility, thermal behavior, pKa, and lipophilicity, are critical determinants of its performance. These characteristics are summarized in the tables below.
Table 1: General Properties of Atorvastatin Hemi-Calcium Salt
| Property | Value | Reference |
| Chemical Name | [R-(R,R)]-2-(4-fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid, hemi-calcium salt | [6] |
| Molecular Formula | (C₃₃H₃₄FN₂O₅)₂·Ca (anhydrous) | [7] |
| Molecular Weight | 1155.34 g/mol (anhydrous basis) | |
| Appearance | White to off-white crystalline powder | [6] |
| BCS Classification | Class II (Low Solubility, High Permeability) | [4][5] |
Table 2: Solubility Profile
Atorvastatin's solubility is markedly pH-dependent, a critical factor for its dissolution and absorption in the gastrointestinal tract. It is insoluble in acidic aqueous solutions (pH 4 and below) and exhibits limited solubility in water.[6][8]
| Solvent / Medium | Solubility | Reference |
| Water (Distilled) | Very slightly soluble; 0.142 mg/mL; 0.000597 mg/mL | [4][6][8] |
| Aqueous Solution (pH ≤ 4) | Insoluble | [6][8] |
| Phosphate Buffer (pH 7.4) | Slightly soluble | [6][9] |
| Methanol | Freely soluble; ~68.3 mg/mL | [5][6][9] |
| Ethanol | Slightly soluble; ~0.5 mg/mL | [6][10] |
| Dimethyl Sulfoxide (DMSO) | Soluble; ~15 mg/mL | [10] |
| Dimethylformamide (DMF) | Soluble; ~25 mg/mL | [10] |
| Acetonitrile | Very slightly soluble | [6][9] |
Table 3: Thermal Properties, Acidity, and Lipophilicity
The solid-state form of Atorvastatin calcium profoundly influences its properties. It is known to exist in numerous polymorphic and amorphous forms, with over 60 identified.[6][7] The crystalline Form I is noted as the most stable, non-hygroscopic trihydrate.[7] The amorphous form, while potentially offering enhanced dissolution, may present stability challenges.[6][11]
| Parameter | Value | Reference |
| Melting Point | 159.2 - 160.7 °C | [9][12] |
| pKa (Strongest Acidic) | 4.31 - 4.46 | [2][13][14] |
| logP (Octanol/Water) | 4.41 - 6.98* | [2][13][14] |
*Note: logP values refer to the parent Atorvastatin molecule, not the salt form.
Experimental Protocols
Accurate characterization of Atorvastatin hemi-calcium salt relies on a suite of standardized analytical techniques. The methodologies for determining the key properties are detailed below.
Solubility Determination (Equilibrium Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[15][16]
-
Preparation: Add an excess amount of Atorvastatin hemi-calcium salt to a known volume of the desired solvent (e.g., purified water, pH-adjusted buffers) in a sealed, inert container.
-
Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 37 ± 1 °C for BCS studies) using a mechanical shaker or orbital incubator.[17]
-
Sampling: At predetermined time intervals (e.g., 24, 48, 72 hours), withdraw an aliquot of the suspension.[17]
-
Separation: Immediately separate the undissolved solid from the supernatant by centrifugation at high speed or by filtration through a fine, non-adsorptive filter (e.g., 0.22 µm PVDF).
-
Analysis: Quantify the concentration of dissolved Atorvastatin in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Confirmation: Equilibrium is confirmed when consecutive measurements show no significant change in concentration (e.g., <5% variation).[17]
Crystallinity and Polymorph Assessment (X-Ray Powder Diffraction - XRPD)
XRPD is the definitive technique for identifying the solid-state form (crystalline vs. amorphous) and specific polymorph of a substance.[18][19]
-
Sample Preparation: Gently pack a small amount of the powder sample into a sample holder, ensuring a flat, uniform surface.
-
Instrumentation: Place the sample in an X-ray powder diffractometer. The instrument is typically equipped with a copper X-ray source (Cu Kα radiation).[20]
-
Data Acquisition: Scan the sample over a defined range of diffraction angles (e.g., 2° to 40° 2θ) at a specified scan rate.[20]
-
Analysis: The resulting diffractogram plots X-ray intensity against the diffraction angle (2θ). A pattern with sharp, well-defined peaks is characteristic of a crystalline material, while a broad halo indicates an amorphous form.[19] Each crystalline polymorph produces a unique "fingerprint" pattern that can be compared to reference data for identification.[19][20]
Thermal Analysis
Thermal analysis techniques like DSC and TGA are essential for characterizing melting behavior, phase transitions, and thermal stability.[21][22]
Differential Scanning Calorimetry (DSC) DSC measures heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points and phase transitions.[23][24]
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.
-
Instrumentation: Place both the sample and reference pans into the DSC cell.
-
Heating Program: Subject the cell to a controlled temperature program, for example, heating from ambient temperature to above the melting point at a constant rate (e.g., 10 °C/min) under an inert nitrogen purge.
-
Analysis: The resulting thermogram shows heat flow versus temperature. An endothermic peak corresponds to melting, and the peak onset or maximum is taken as the melting point.[22] The area under the peak is proportional to the enthalpy of fusion.
Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as it is heated, providing information on water content, residual solvents, and decomposition temperature.[25][26]
-
Sample Preparation: Place an accurately weighed sample (typically 5-10 mg) onto the TGA balance pan.
-
Instrumentation: The instrument consists of a high-precision balance situated within a furnace.
-
Heating Program: Heat the sample according to a defined temperature program (e.g., from ambient to 300 °C at 10 °C/min) under a controlled atmosphere (e.g., nitrogen).[25]
-
Analysis: The TGA curve plots the percentage of weight loss against temperature. A step-wise loss of mass indicates events such as dehydration, desolvation, or thermal decomposition.[21]
Lipophilicity Measurement (logP by Shake-Flask)
The partition coefficient (logP) is a measure of a drug's lipophilicity and is critical for predicting its absorption and distribution.[27]
-
System Preparation: Prepare a biphasic system of 1-octanol and water (or a suitable buffer like PBS pH 7.2) and mutually saturate the two phases by vigorous mixing followed by separation.
-
Partitioning: Dissolve a known amount of Atorvastatin in the aqueous phase and add an equal volume of the pre-saturated octanol phase.
-
Equilibration: Vigorously shake the mixture for a sufficient time to allow for equilibrium to be established, then allow the two phases to separate completely, often aided by centrifugation.
-
Analysis: Determine the concentration of Atorvastatin in both the aqueous and octanol phases using a suitable analytical technique like UV-Vis spectroscopy or HPLC.[15]
-
Calculation: Calculate logP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]).[27]
Mechanism of Action and Workflow Visualization
Atorvastatin's primary therapeutic effect stems from its inhibition of the cholesterol biosynthesis pathway.[1] Its pleiotropic effects are attributed to the modulation of other cellular signaling cascades.[28] The characterization of its physicochemical properties follows a structured workflow to ensure comprehensive data is gathered for formulation development.
References
- 1. Atorvastatin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Surfactants on the Solubility of Atorvastatin Calcium [scirp.org]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. Process Intensification of Atorvastatin Calcium Crystallization for Target Polymorph Development via Continuous Combined Cooling and Antisolvent Crystallization Using an Oscillatory Baffled Crystallizer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility improvement of atorvastatin using deep eutectic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atorvastatin [drugfuture.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Partition coefficient - Wikipedia [en.wikipedia.org]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. who.int [who.int]
- 18. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]
- 19. improvedpharma.com [improvedpharma.com]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 21. improvedpharma.com [improvedpharma.com]
- 22. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 23. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. veeprho.com [veeprho.com]
- 25. aurigaresearch.com [aurigaresearch.com]
- 26. veeprho.com [veeprho.com]
- 27. acdlabs.com [acdlabs.com]
- 28. benchchem.com [benchchem.com]
Atorvastatin Hemi-Calcium Salt: A Technical Guide to Pleiotropic Mechanisms Beyond HMG-CoA Reductase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin, a member of the statin class of drugs, is a cornerstone in the management of hypercholesterolemia. Its primary mechanism of action involves the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. This action leads to a significant reduction in circulating low-density lipoprotein cholesterol (LDL-C). However, a growing body of evidence reveals that the clinical benefits of atorvastatin extend far beyond its lipid-lowering effects. These "pleiotropic" effects are independent of cholesterol reduction and encompass a range of anti-inflammatory, immunomodulatory, antioxidant, and direct vascular actions that contribute to its cardiovascular protective properties.
This technical guide provides an in-depth exploration of the molecular mechanisms underlying the pleiotropic effects of atorvastatin hemi-calcium salt. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the signaling pathways, experimental validation, and quantitative outcomes associated with these non-canonical actions.
Anti-Inflammatory and Immunomodulatory Effects
Atorvastatin exerts potent anti-inflammatory and immunomodulatory effects by intervening in key signaling pathways that govern the inflammatory response. These actions are critical to its ability to stabilize atherosclerotic plaques and reduce cardiovascular events.
One of the central mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] NF-κB is a master regulator of inflammatory gene expression, including pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4][5] Atorvastatin has been shown to prevent the degradation of IκB, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of inflammatory genes.[2] This inhibitory effect on NF-κB activation has been observed in various cell types, including vascular smooth muscle cells and monocytes.[2]
Furthermore, atorvastatin modulates the immune response by influencing T-cell activation and differentiation. It can shift the balance from a pro-inflammatory Th1 response to a more anti-inflammatory Th2 response. Additionally, atorvastatin has been shown to reduce the expression of adhesion molecules on endothelial cells, thereby limiting the recruitment of inflammatory cells to the vascular wall.
Quantitative Data: Anti-Inflammatory Effects
| Biomarker | Cell/System | Atorvastatin Concentration/Dose | % Change/Effect | Reference |
| IL-1β mRNA | HUVECs | 10 µM | ↓ | [4] |
| IL-6 mRNA | HUVECs | 10 µM | ↓ | [4] |
| IL-12 mRNA | HUVECs | 10 µM | ↓ | [4] |
| TNF-α mRNA | HUVECs | 10 µM | ↓ | [4] |
| NF-κB Activation | Vascular Smooth Muscle Cells | 10⁻⁷ mol/l | ↓ 44-53% | [2] |
| MCP-1 Expression | Vascular Smooth Muscle Cells | 10⁻⁷ mol/l | ↓ 39-54% | [2] |
| IP-10 Expression | Vascular Smooth Muscle Cells | 10⁻⁷ mol/l | ↓ 35-38% | [2] |
| MMP-9 Plasma Level | Glial Tumor Patients | 80 mg/day (2 weeks) | ↓ (p=0.048) | [6] |
| MMP-2/TIMP-2 Ratio | HUVECs | 0.1-10 µM | ↓ (p<0.05) | [7] |
| MMP-9/TIMP-1 Ratio | HUVECs | 0.1-10 µM | ↓ (p<0.05) | [7] |
Signaling Pathway: Atorvastatin Inhibition of NF-κB Activation
Caption: Atorvastatin inhibits the NF-κB signaling pathway.
Enhancement of Endothelial Function
A healthy endothelium is crucial for vascular homeostasis, and endothelial dysfunction is an early event in atherosclerosis. Atorvastatin improves endothelial function through mechanisms that are largely independent of its lipid-lowering effects. A key player in this process is endothelial nitric oxide synthase (eNOS), the enzyme responsible for the production of nitric oxide (NO). NO is a potent vasodilator and has anti-proliferative, anti-thrombotic, and anti-inflammatory properties.
Atorvastatin increases the expression and activity of eNOS.[8] One of the underlying mechanisms involves the inhibition of isoprenoid synthesis. Isoprenoids, such as farnesylpyrophosphate (FPP) and geranylgeranylpyrophosphate (GGPP), are intermediates in the cholesterol biosynthesis pathway and are required for the post-translational modification of small GTP-binding proteins like Rho. By depleting isoprenoids, atorvastatin prevents the activation of Rho, which is a negative regulator of eNOS expression.[9]
Additionally, atorvastatin activates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[10][11][12] Activated Akt can directly phosphorylate eNOS at Ser1177, leading to its activation and increased NO production.[8]
Quantitative Data: Endothelial Function
| Parameter | Population/Model | Atorvastatin Dose | % Improvement/Change | Reference |
| Flow-Mediated Dilation (FMD) | Type 2 Diabetes Patients | 10 mg/day (4 weeks) | 7.7% to 18.3% | |
| Flow-Mediated Dilation (FMD) | CAD Patients | 10-20 mg/day (12 weeks) | 4.25% to 8.16% | [13] |
| Endothelium-Dependent Vasodilation | Hypercholesterolemic Patients | 20 mg/day (3 days) | +46.7% | [14] |
| eNOS Activity | Patients | 40 mg/day (6 weeks) | +48.16% | |
| eNOS mRNA (Aorta) | Mice | 10 mg/kg (14 days) | 2.3-fold increase | |
| eNOS mRNA (Platelets) | Mice | 10 mg/kg (14 days) | 3.2-fold increase | [9] |
Signaling Pathway: Atorvastatin-Mediated eNOS Activation
Caption: Atorvastatin enhances eNOS activity via multiple pathways.
Reduction of Oxidative Stress
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a key contributor to atherosclerosis. Atorvastatin has been shown to possess significant antioxidant properties.
The drug can reduce the production of ROS by inhibiting NADPH oxidase, a major source of superoxide in the vasculature. This effect is also linked to the inhibition of isoprenoid synthesis, as isoprenoids are required for the activation of the small GTPase Rac, a subunit of NADPH oxidase.
Moreover, atorvastatin can enhance the endogenous antioxidant defense system by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Atorvastatin has been shown to promote the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes.
Quantitative Data: Oxidative Stress Markers
| Marker | System | Atorvastatin Dose | % Change/Effect | Reference |
| Ferric Reducing Ability of Plasma (FRAP) | CAD Patients | 20 mg/day (>90 days) | ↑ (p=0.04) | [15] |
| Thiobarbituric Acid Reactive Substances (TBARS) | CAD Patients | 20 mg/day (>90 days) | ↓ (p=0.04) | [15] |
| TBARS | Hypercholesterolemic Rats | 8 weeks | ↓ (p<0.05) | [16] |
| Superoxide Dismutase (SOD) Activity | Hypercholesterolemic Rats | 8 weeks | ↓ (p<0.05) | [16] |
| Plasma TBA-RS | Healthy Subjects (CC genotype) | 10 mg/day (14 days) | ↓ | [17] |
Signaling Pathway: Atorvastatin and Nrf2-Mediated Antioxidant Response
Caption: Atorvastatin activates the Nrf2 antioxidant pathway.
Stabilization of Atherosclerotic Plaques
The rupture of vulnerable atherosclerotic plaques is the primary cause of acute coronary syndromes. Atorvastatin contributes to plaque stabilization through multiple mechanisms that alter plaque composition and reduce its thrombogenicity.
By inhibiting inflammation, atorvastatin reduces the influx of macrophages into the plaque. It also decreases the expression and activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and weaken the fibrous cap of the plaque.[7] For instance, atorvastatin has been shown to downregulate MMP-2 and MMP-9.[7][18]
Furthermore, atorvastatin can reduce the lipid core of the plaque and increase its fibrous cap thickness, making it more stable and less prone to rupture. Intravascular ultrasound (IVUS) studies have demonstrated that atorvastatin therapy can lead to a regression in atheroma volume and a change in plaque composition towards a more stable phenotype.[19][20][21][22]
Quantitative Data: Plaque Composition (IVUS)
| Plaque Parameter | Study Population | Atorvastatin Dose | Change | Reference |
| Plaque Volume | CAD Patients | 10-20 mg/day (12 months) | ↓ (p<0.001) | [23] |
| Percent Atheroma Volume (PAV) | CAD Patients | 10-20 mg/day (12 months) | 55.92% to 54.86% (p=0.006) | [23] |
| Hyperechogenicity Index | CAD Patients | High dose (12 months) | ↑ 42.2% | [19] |
| Fibrous Volume | CAD Patients | Statin Therapy | ↓ (WMD: -2.37 mm³) | [20] |
| Dense Calcium Volume | CAD Patients | Statin Therapy | ↑ (WMD: 0.89 mm³) | [20] |
Experimental Workflow: In Vitro Analysis of Atorvastatin's Anti-Inflammatory Effects on Endothelial Cells
Caption: A typical workflow for studying atorvastatin's in vitro effects.
Experimental Protocols
Western Blot Analysis of Akt Phosphorylation
This protocol describes the detection of phosphorylated Akt (p-Akt) in cell lysates, a key indicator of Akt activation, following treatment with atorvastatin.
1. Cell Culture and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) or other relevant cell lines to 80-90% confluency.[10]
-
Pre-treat cells with various concentrations of atorvastatin (e.g., 0.05, 1, 5 µM) for 24 hours.[10]
-
If applicable, stimulate the cells with an agonist (e.g., vascular endothelial growth factor) for a specified time.
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[24]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[24]
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 12% gel.[11]
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[25]
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[24]
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) overnight at 4°C.[11][25]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[25]
-
Wash the membrane three times with TBST.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Akt or a housekeeping protein like β-actin or GAPDH.
6. Signal Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[24]
-
Quantify the band intensities using densitometry software.
-
Normalize the p-Akt signal to the total Akt or housekeeping protein signal.
Measurement of Endothelial Function by Flow-Mediated Dilation (FMD)
This non-invasive clinical protocol assesses endothelium-dependent vasodilation in response to atorvastatin treatment.
1. Patient Preparation:
-
Patients should fast for at least 8-12 hours prior to the measurement.
-
Patients should refrain from smoking, caffeine, and alcohol for at least 12 hours before the study.
-
The study should be conducted in a quiet, temperature-controlled room.
2. Baseline Measurement:
-
The patient rests in a supine position for at least 10 minutes.
-
The brachial artery is imaged in the longitudinal plane using a high-resolution ultrasound system with a linear array transducer (e.g., 7.5 MHz).[26]
-
The baseline diameter of the brachial artery is measured.
3. Induction of Reactive Hyperemia:
-
A blood pressure cuff is placed on the forearm distal to the imaged segment of the brachial artery.
-
The cuff is inflated to a suprasystolic pressure (e.g., 50 mmHg above systolic blood pressure) for 5 minutes to induce ischemia.[26]
4. Post-Occlusion Measurement:
-
The cuff is rapidly deflated.
-
The diameter of the brachial artery is continuously monitored for at least 3 minutes.
-
The maximum diameter of the brachial artery after cuff release is recorded.
5. Calculation of FMD:
-
FMD is calculated as the percentage change in the brachial artery diameter from baseline to the maximum diameter after cuff release: FMD (%) = [(Maximum Diameter - Baseline Diameter) / Baseline Diameter] x 100
6. Study Design:
-
In a clinical trial setting, FMD is measured at baseline and after a defined period of atorvastatin treatment (e.g., 4, 6, or 12 weeks).[27][13][26]
-
A placebo-controlled, double-blind, randomized design is optimal to minimize bias.[27][26]
Conclusion
The pleiotropic effects of atorvastatin hemi-calcium salt represent a paradigm shift in our understanding of its therapeutic benefits. Beyond its established role in cholesterol reduction, atorvastatin actively modulates key pathological processes in atherosclerosis, including inflammation, endothelial dysfunction, oxidative stress, and plaque instability. The mechanisms underlying these effects are complex and multifactorial, involving the inhibition of isoprenoid synthesis and the modulation of critical signaling pathways such as NF-κB, PI3K/Akt, and Nrf2.
A thorough understanding of these non-lipid-mediated actions is essential for the continued development of novel therapeutic strategies targeting cardiovascular disease. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and clinicians working to unravel the full therapeutic potential of atorvastatin and other statins. Further investigation into these pleiotropic effects will undoubtedly pave the way for more targeted and effective treatments for atherosclerosis and its devastating consequences.
References
- 1. Atorvastatin reduces calcification in valve interstitial cells via the NF-κb signalling pathway by promoting Atg5-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atorvastatin reduces NF-kappaB activation and chemokine expression in vascular smooth muscle cells and mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atorvastatin suppresses NLRP3 inflammasome activation via TLR4/MyD88/NF-κB signaling in PMA-stimulated THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. The effect of lipid-lowering therapies on the pro-inflammatory and anti-inflammatory properties of vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of atorvastatin on plasma matrix metalloproteinase-9 concentration after glial tumor resection; a randomized, double blind, placebo controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of statins on matrix metalloproteinases and their endogenous inhibitors in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Skeletal muscle fibre type-dependent effects of atorvastatin on the PI3K/Akt/mTOR signalling pathway and atrophy-related genes in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Atorvastatin Inhibits Breast Cancer Cells by Downregulating PTEN/AKT Pathway via Promoting Ras Homolog Family Member B (RhoB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of atorvastatin therapy on endothelıal function in patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nurseslabs.com [nurseslabs.com]
- 15. The effect of atorvastatin treatment duration on oxidative stress markers and lipid profile in patients with coronary artery diseases: A case series study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of atorvastatin therapy on oxidant-antioxidant status and atherosclerotic plaque formation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eNOS gene T-786C polymorphism modulates atorvastatin-induced increase in blood nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Atorvastatin induces downregulation of matrix metalloproteinase-2/9 in MDA-MB-231 triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. The Effect of Statin Therapy on Coronary Plaque Composition Using Virtual Histology Intravascular Ultrasound: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. Effects of Statins on Progression of Coronary Artery Disease as Measured by Intravascular Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effect of Atorvastatin on Serial Changes in Coronary Physiology and Plaque Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. ccrod.cancer.gov [ccrod.cancer.gov]
- 26. Short‐term statin treatment improves endothelial function and neurohormonal imbalance in normocholesterolaemic patients with non‐ischaemic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Low‐Dose Statin Therapy Improves Endothelial Function in Type 2 Diabetic Patients With Normal Serum Total Cholesterol: A Randomized Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
In vitro effects of Atorvastatin hemi-calcium salt on HepG2 cells
An In-Depth Technical Guide on the In Vitro Effects of Atorvastatin Hemi-Calcium Salt on HepG2 Cells
Introduction
Atorvastatin, a competitive inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, is a widely prescribed medication for lowering cholesterol levels. Beyond its lipid-lowering capabilities, a growing body of research has focused on its pleiotropic effects, including anti-inflammatory, antioxidant, and anti-proliferative properties. The human hepatoma cell line, HepG2, serves as a critical in vitro model for studying liver function and the cellular effects of xenobiotics. This guide provides a comprehensive technical overview of the documented in vitro effects of Atorvastatin hemi-calcium salt on HepG2 cells, consolidating key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.
Data Presentation: Quantitative Effects of Atorvastatin on HepG2 Cells
The following tables summarize the quantitative data from various studies investigating the impact of atorvastatin on HepG2 cell viability, apoptosis, and gene/protein expression.
Table 1: Effects on Cell Viability and Cytotoxicity
| Concentration (µM) | Incubation Time | Assay | Observed Effect | Reference |
| Up to 10 µM | 24 and 48 hours | MTT | Not toxic to HepG2 cells. | [1] |
| 10, 30, 60, 70, 80, 90, 100 µM | Not Specified | MTT | Dose-dependent suppression of cell viability. | [2] |
| 100 µM | 14 days | Viability Assay | 50 ± 16% decrease in hepatocyte viability. | [3] |
| Dose-dependent | Not Specified | Cell Mortality | Dose-dependent increase in cell mortality. | [4] |
| 30 µM | Not Specified | Viability Assay | Significant decrease in cell viability. | [5] |
Table 2: Induction of Apoptosis
| Concentration (µM) | Incubation Time | Endpoint Measured | Observed Effect | Reference |
| Concentration-dependent | Not Specified | Mitochondria-dependent apoptosis | Increased Bax/Bcl-2 ratio, cleaved caspase-3, mitochondrial cytochrome c release. | [6][7] |
| Subtoxic levels | Not Specified | Cisplatin-induced apoptosis | Significantly increased apoptosis in combination with cisplatin. | [2] |
| Not Specified | Not Specified | Caspase 3, Caspase 9 | Activation of caspases, mediating chemosensitivity. | [2] |
| 30 µM | Not Specified | Caspase 3/7 Activity | Significant increase in caspase 3/7 activity. | [5] |
| In combination with Irradiation (IR) | Not Specified | Apoptosis Rate | Increased rate of apoptosis, upregulation of Bax and Cleaved-Caspase 3, downregulation of Bcl-2. | [8] |
Table 3: Gene and Protein Expression Modulation
| Concentration (µM) | Incubation Time | Target | Regulation | Fold/Percent Change | Reference |
| 10 µM | 24 hours | HMGCR (mRNA) | Upregulated | 1.8-fold | [9] |
| 10 µM | 24 hours | LDLR (mRNA) | Upregulated | 1.5-fold | [9] |
| 10 µM | 24 hours | IL21R (mRNA) | Upregulated | 4.1-fold | [9] |
| 5 and 10 µM | 4 hours pre-treatment | p-STAT1 (protein) | Downregulated | Significant inhibition of IFNγ-induced phosphorylation. | [1] |
| 5 and 10 µM | Not Specified | PD-L1 (protein) | Downregulated | Significant reduction of IFNγ-induced expression. | [1] |
| Not Specified | Not Specified | Nrf2, SOD2 (protein) | Downregulated | Reduction in expression. | [6][7] |
| Not Specified | Not Specified | PI3K, pAKT, Akt (protein) | Downregulated | Significantly diminished levels. | [4] |
| Not Specified | Not Specified | miRNA-145 | Upregulated | Significant upregulation. | [4] |
| Not Specified | 24 hours | pAkt, pGsk3β (protein) | Downregulated | Decreased levels. | [10] |
| Not Specified | 24 hours | MMP-9, MMP-2 (protein) | Downregulated | Decreased HBx-induced levels. | [10] |
| Not Specified | Not Specified | YAP1 (protein) | Downregulated | Downregulation mediated chemosensitivity. | [2] |
| 0.1 - 20 µM | 6 to 20 hours | ApoB Secretion | Downregulated | Reduction in secreted apoB. | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Atorvastatin Treatment
-
Cell Line: Human hepatocellular carcinoma (HepG2) cells.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or Eagle's Minimum Essential Medium (MEM), supplemented with 10% Fetal Bovine Serum (FBS), 100 µg/mL streptomycin, and 100 U/mL penicillin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
-
Atorvastatin Preparation: Atorvastatin hemi-calcium salt is dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a stock solution. Final concentrations are prepared by diluting the stock solution in the culture medium. The final DMSO concentration in the medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Seeding: Seed HepG2 cells in a 96-well plate at a density of approximately 1.0 × 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of atorvastatin or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours) at 37°C.
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution, such as DMSO, to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the resulting colored solution using a multi-well spectrophotometer (ELISA reader) at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[1]
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Culture and treat HepG2 cells with atorvastatin as described.
-
Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells with cold Phosphate-Buffered Saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[6]
Western Blot Analysis
Western blotting is used to detect and quantify specific proteins in a cell lysate.
-
Lysis: After atorvastatin treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-STAT1, Nrf2, PI3K, β-actin) overnight at 4°C.
-
Secondary Antibody: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band densities using image analysis software.[1][8]
Measurement of Reactive Oxygen Species (ROS)
ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Treatment: Treat HepG2 cells with atorvastatin in a suitable plate format (e.g., 96-well black plate).
-
Probe Loading: After treatment, wash the cells and incubate them with DCFH-DA solution in serum-free medium.
-
Incubation: Incubate for approximately 20-30 minutes at 37°C, allowing the probe to enter the cells where it is deacetylated to DCFH.
-
Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.[6][12]
Visualization of Pathways and Workflows
Signaling Pathways
Atorvastatin impacts several key signaling pathways in HepG2 cells, leading to its observed effects on apoptosis, inflammation, and cell metabolism.
Caption: Atorvastatin-induced apoptosis via inhibition of the Nrf2 pathway.
References
- 1. Atorvastatin Attenuates Programmed Death Ligand-1 (PD-L1) Induction in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Atorvastatin induces MicroRNA-145 expression in HEPG2 cells via regulation of the PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Atorvastatin induces mitochondrial dysfunction and cell apoptosis in HepG2 cells via inhibition of the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effect and mechanism of atorvastatin regulating PI3K-Akt-mTOR pathway on radiosensitivity of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Effects of atorvastatin on the intracellular stability and secretion of apolipoprotein B in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hepatotoxicity of atorvastatin in HepG2 cells [bio-protocol.org]
Atorvastatin Hemi-Calcium Salt: A Technical Guide to its Activity in Smooth Muscle Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanisms through which atorvastatin hemi-calcium salt inhibits the proliferation of vascular smooth muscle cells (VSMCs). This process is a critical component in the development and progression of atherosclerosis and restenosis following vascular interventions. Understanding the molecular pathways affected by atorvastatin is paramount for the development of targeted therapies to prevent and treat cardiovascular diseases.
Core Mechanism of Action
Atorvastatin, a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is a widely prescribed medication for lowering cholesterol levels.[1][2][3][4] Its primary function is to block the conversion of HMG-CoA to mevalonate, a crucial precursor in the cholesterol biosynthesis pathway.[1][2][4] This inhibition leads to a reduction in hepatic cholesterol production and an increase in the expression of low-density lipoprotein (LDL) receptors on liver cells, which in turn enhances the clearance of LDL cholesterol from the bloodstream.[2][4]
Beyond its lipid-lowering effects, atorvastatin exhibits pleiotropic properties that contribute to its cardiovascular benefits.[5][6][7] A significant aspect of these non-lipid-related effects is the inhibition of vascular smooth muscle cell proliferation. This is primarily achieved by depleting isoprenoid intermediates, which are essential for the post-translational modification and function of small GTP-binding proteins like Rho, Ras, and Rac.[5][8]
Quantitative Data on Atorvastatin's Anti-proliferative Effects
The inhibitory effect of atorvastatin on smooth muscle cell proliferation is dose-dependent. Various studies have quantified this effect using different experimental models and assays.
| Cell Type | Mitogen/Stimulus | Atorvastatin Concentration (µM) | Inhibition of DNA Synthesis/Proliferation | Reference |
| Bovine Pulmonary Artery Smooth Muscle Cells (PASMCs) | 5-Hydroxytryptamine (5-HT) | 0.1 - 30 | Dose-dependent inhibition of [3H]thymidine uptake. Significant inhibition observed at concentrations as low as 0.1 µM. | [9] |
| Rat Aortic Smooth Muscle Cells | Fetal Bovine Serum | Not specified, but described as dose-dependent | Potent attenuation of MCM6 and MCM7 protein and mRNA expression. | [10] |
| Human Aortic Smooth Muscle Cells (HASMCs) | Angiotensin II | Not specified in the abstract | Synergistic inhibition of proliferation with cyanidin-3-glucoside. | [11] |
| Human Smooth Muscle Cells | 10% Fetal Calf Serum | Not specified in the abstract, but compared to other statins | Atorvastatin showed similar inhibitory potency to lovastatin, simvastatin, and fluvastatin. | [12] |
| Protein/Marker | Cell Type/Model | Atorvastatin Treatment | Effect | p-value | Reference |
| Phosphorylated p38 MAPK | Rat Vein Graft Model | In vivo treatment | Inhibition of phosphorylation | p < 0.01 | [13][14] |
| α-SMA | Rat Vein Graft Model | In vivo treatment | Significantly reduced levels | p < 0.01 | [13][14] |
| PCNA | Rat Vein Graft Model | In vivo treatment | Significantly reduced levels | p < 0.01 | [13][14] |
| MCM6 and MCM7 | Rat Aortic Vascular Smooth Muscle Cells | In vitro treatment | Dose-dependent attenuation of protein and mRNA expression | Not specified | [10] |
| Cyclin D1 | Bovine PASMCs | 10 µM | Reduction in 5-HT-induced levels | Not specified | [9] |
| IP-10 and MCP-1 | Vascular Smooth Muscle Cells | 10⁻⁷ mol/l | Reduced overexpression by ~38% and ~54% respectively (Ang II-induced) and ~35% and ~39% respectively (TNF-α-induced) | Not specified | [15] |
| Calcium Deposition and Alkaline Phosphatase Activity | Rat Aortic Vascular Smooth Muscle Cells | 1, 5, or 10 µM | Ameliorated the increase induced by calcification medium | p < 0.01 | [16] |
Key Signaling Pathways Modulated by Atorvastatin
Atorvastatin's inhibitory effect on smooth muscle cell proliferation is mediated through the modulation of several key intracellular signaling pathways.
HMG-CoA Reductase and Rho/ROCK Pathway
The most well-documented mechanism involves the inhibition of the Rho/Rho-associated coiled-coil containing kinase (ROCK) pathway.[8][17][18] The synthesis of isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), is dependent on the mevalonate pathway.[9] These isoprenoids are crucial for the prenylation of small GTPases like RhoA, a process that anchors them to the cell membrane and allows for their activation.[9][17] By inhibiting HMG-CoA reductase, atorvastatin reduces the availability of GGPP, thereby preventing the geranylgeranylation and subsequent activation of RhoA.[9][17] The inhibition of the Rho/ROCK pathway has been shown to decrease vascular smooth muscle cell contraction and proliferation.[8] Studies have demonstrated that atorvastatin inhibits serotonin-induced mitogenesis and migration in pulmonary artery smooth muscle cells through the inhibition of GTP-RhoA formation, an effect that is reversible with the addition of GGPP.[17]
Caption: Atorvastatin inhibits HMG-CoA reductase, leading to reduced isoprenoid synthesis and subsequent inhibition of the pro-proliferative Rho/ROCK pathway.
p38 MAPK Pathway
Atorvastatin has also been shown to inhibit the accumulation of vascular smooth muscle cells by targeting the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[13][14] In a rat model of vein graft, atorvastatin treatment resulted in the inhibition of p38 MAPK phosphorylation.[13][14] This inhibition was associated with a significant reduction in the levels of α-smooth muscle actin (α-SMA) and proliferating cell nuclear antigen (PCNA), both of which are markers of smooth muscle cell proliferation and phenotypic modulation.[13][14]
Caption: Atorvastatin inhibits the phosphorylation of p38 MAPK, thereby suppressing smooth muscle cell proliferation.
PI3K/Akt and ERK/MAPK Pathways
The role of atorvastatin in modulating the PI3K/Akt and ERK/MAPK pathways in smooth muscle cells appears to be more complex and potentially cell-type or stimulus-dependent.[19][20] Some studies suggest that atorvastatin's inhibitory effects on proliferation are independent of the PI3K/Akt and ERK pathways.[9][19] For instance, in bovine pulmonary artery smooth muscle cells stimulated with serotonin, atorvastatin did not affect the activation of ERK or Akt.[9][19] However, it did attenuate the nuclear translocation of ERK, which is a necessary step for its mitogenic effect.[9] In contrast, other research indicates that a combination of atorvastatin and cyanidin-3-glucoside can modulate the PI3K/Akt pathway to reduce human aortic smooth muscle cell proliferation.[11]
Experimental Protocols
This section outlines the general methodologies employed in the studies cited in this guide to investigate the effects of atorvastatin on smooth muscle cell proliferation.
Cell Culture and Treatment
-
Cell Isolation and Culture: Vascular smooth muscle cells (e.g., human aortic, bovine pulmonary artery, rat aortic) are isolated from respective tissues by enzymatic digestion (e.g., collagenase, elastase). The cells are then cultured in a suitable medium (e.g., DMEM, F-12K) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO₂.
-
Growth Arrest: To synchronize the cell cycle, sub-confluent cells are typically growth-arrested by incubation in a serum-free or low-serum (e.g., 0.1% FBS) medium for 24-48 hours prior to stimulation.
-
Atorvastatin Treatment: A stock solution of atorvastatin hemi-calcium salt is prepared in a suitable solvent (e.g., DMSO) and diluted to the desired final concentrations in the culture medium. Cells are pre-incubated with atorvastatin for a specified period (e.g., 24 hours) before the addition of a mitogen.
Proliferation Assays
-
[³H]Thymidine Incorporation Assay: This assay measures DNA synthesis. Cells are incubated with [³H]thymidine for a set period. The amount of radioactivity incorporated into the DNA is then quantified using a scintillation counter. A decrease in [³H]thymidine incorporation in atorvastatin-treated cells indicates an inhibition of DNA synthesis.
-
BrdU Incorporation Assay: This is a non-radioactive alternative to the [³H]thymidine assay. Cells are incubated with bromodeoxyuridine (BrdU), a synthetic analog of thymidine, which is incorporated into newly synthesized DNA. The incorporated BrdU is then detected using an anti-BrdU antibody in an ELISA-based format.
-
MTT Assay: This colorimetric assay assesses cell viability and, indirectly, proliferation. It measures the metabolic activity of mitochondrial dehydrogenases. A reduction in the formation of the colored formazan product in atorvastatin-treated cells suggests a decrease in cell number or metabolic activity.
-
Cell Counting: Direct cell counting using a hemocytometer or an automated cell counter provides a straightforward measure of cell proliferation over time.
Western Blot Analysis
-
Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p38, total p38, α-SMA, PCNA, RhoA). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Experimental Workflow Example
Caption: A generalized workflow for investigating the effects of atorvastatin on smooth muscle cell proliferation.
Conclusion
Atorvastatin hemi-calcium salt effectively inhibits the proliferation of vascular smooth muscle cells through mechanisms that are both dependent on and independent of its cholesterol-lowering effects. The primary pathway implicated is the inhibition of HMG-CoA reductase, leading to a reduction in isoprenoid synthesis and subsequent inactivation of the pro-proliferative Rho/ROCK signaling cascade. Additionally, atorvastatin has been shown to suppress the p38 MAPK pathway. The modulation of other pathways, such as PI3K/Akt and ERK/MAPK, may also contribute to its anti-proliferative effects, although this appears to be more context-dependent. A thorough understanding of these molecular mechanisms is crucial for leveraging the full therapeutic potential of atorvastatin and for the development of novel strategies to combat proliferative vascular diseases.
References
- 1. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Atorvastatin Calcium? [synapse.patsnap.com]
- 5. Inhibition of serotonin-induced mitogenesis, migration, and ERK MAPK nuclear translocation in vascular smooth muscle cells by atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijbcp.com [ijbcp.com]
- 7. Effects of atorvastatin on the different phases of atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Statins Inhibit Rho Kinase Activity in Patients with Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Atorvastatin inhibits expression of minichromosome maintenance proteins in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic effect of atorvastatin and cyanidin-3-glucoside against angiotensin II-mediated vascular smooth muscle cell proliferation and migration through MAPK and PI3K/Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of proliferation of human smooth muscle cells by various HMG-CoA reductase inhibitors; comparison with other human cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Atorvastatin Reduces Accumulation of Vascular Smooth Muscle Cells to Inhibit Intimal Hyperplasia via p38 MAPK Pathway Inhibition in a Rat Model of Vein Graft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Item - Atorvastatin Reduces Accumulation of Vascular Smooth Muscle Cells to Inhibit Intimal Hyperplasia via p38 MAPK Pathway Inhibition in a Rat Model of Vein Graft - SciELO journals - Figshare [scielo.figshare.com]
- 15. researchgate.net [researchgate.net]
- 16. Atorvastatin reduces calcification in rat arteries and vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rho/Rho-Associated Coiled-Coil Forming Kinase Pathway as Therapeutic Targets for Statins in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Statins inhibit Rho kinase activity in patients with atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Anti-inflammatory Properties of Atorvastatin Hemi-calcium Salt
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atorvastatin, a widely prescribed inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is primarily known for its lipid-lowering effects.[1][2] However, a growing body of evidence highlights its significant "pleiotropic" effects, independent of cholesterol reduction, most notably its potent anti-inflammatory properties.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms, experimental evidence, and key protocols used to investigate the anti-inflammatory actions of Atorvastatin hemi-calcium salt. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and discovery.
Molecular Mechanisms of Anti-inflammatory Action
Atorvastatin exerts its anti-inflammatory effects through the modulation of several key signaling pathways. These mechanisms are multifaceted and often interconnected, leading to a broad suppression of the inflammatory cascade.
Inhibition of the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[1][5] Atorvastatin has been shown to inhibit NF-κB activation.[6] This is achieved by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[7] By stabilizing IκBα, Atorvastatin reduces the nuclear translocation of NF-κB, thereby downregulating the transcription of inflammatory mediators.[7] This inhibition of NF-κB activity has been observed in various cell types, including vascular smooth muscle cells and mononuclear cells.[6]
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes p38, JNK, and ERK, plays a crucial role in cellular responses to inflammatory stimuli. Atorvastatin has been demonstrated to suppress the activation of the JNK, ERK, and p38 pathways.[8] By inhibiting the phosphorylation of these key kinases, Atorvastatin can block the downstream signaling cascade that leads to the production of inflammatory cytokines and other mediators.[8][9][10]
Upregulation of Autophagy and Inhibition of the NLRP3 Inflammasome
Recent studies have revealed a link between Atorvastatin, autophagy, and the inhibition of the NLRP3 inflammasome.[11] The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[11] Atorvastatin has been shown to upregulate autophagy, a cellular process for degrading and recycling cellular components.[11] This enhanced autophagy, in turn, inhibits the activation of the NLRP3 inflammasome.[11] This mechanism contributes to the reduction of IL-1β and IL-18 secretion, thereby mitigating the inflammatory response.[11]
Activation of the IL-37/Smad3 Complex
In the context of monosodium urate-induced inflammation, Atorvastatin has been found to exert anti-inflammatory effects by augmenting the expression of Interleukin-37 (IL-37).[12] IL-37 is an anti-inflammatory cytokine. Atorvastatin promotes the phosphorylation of Smad3, which then forms a complex with IL-37.[12] This IL-37/Smad3 complex is believed to be responsible for the potent negative regulation of uric acid-induced inflammation, partly by suppressing the production of IL-1β through the inhibition of caspase-1 activation.[12]
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of the Anti-inflammatory Effects of Atorvastatin on Patients with Rheumatoid Arthritis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo delivery of atorvastatin: A comparative study of anti-inflammatory activity of atorvastatin loaded copolymeric micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Sustained Anti-Inflammatory Effect of Atorvastatin—Calcium PLGA Nanoparticles: In Vitro Optimization and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Atorvastatin reduces NF-kappaB activation and chemokine expression in vascular smooth muscle cells and mononuclear cells [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Atorvastatin inhibits osteoclast differentiation by suppressing NF-κB and MAPK signaling during IL-1β-induced osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atorvastatin negatively regulates MAPK pathway in vitro to inhibit proliferation, migration, and invasion of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Atorvastatin Inhibits Inflammatory Response, Attenuates Lipid Deposition, and Improves the Stability of Vulnerable Atherosclerotic Plaques by Modulating Autophagy [frontiersin.org]
- 12. mdpi.com [mdpi.com]
Atorvastatin Hemi-Calcium Salt: A Technical Guide to Inducing LDL Receptor Expression
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular mechanisms by which atorvastatin hemi-calcium salt, a widely prescribed statin, upregulates the expression of the low-density lipoprotein (LDL) receptor, a critical process in cholesterol homeostasis. This document provides a comprehensive overview of the signaling pathways, quantitative data from key studies, and detailed experimental protocols to facilitate further research and drug development in this area.
Core Mechanism of Action
Atorvastatin's primary therapeutic effect of lowering circulating LDL cholesterol is achieved by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] This inhibition, occurring primarily in hepatocytes, leads to a depletion of intracellular cholesterol.[3][4] The reduction in hepatic cholesterol levels triggers a compensatory mechanism to restore cholesterol homeostasis, principally through the upregulation of LDL receptor expression on the surface of liver cells.[2][3][5] This enhanced expression results in increased clearance of LDL particles from the bloodstream, thereby lowering plasma LDL cholesterol levels.[3][6]
The SREBP-2 Signaling Pathway
The upregulation of LDL receptor expression by atorvastatin is mediated by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a key transcription factor in cholesterol metabolism.[7][8][9] The signaling cascade is as follows:
-
HMG-CoA Reductase Inhibition: Atorvastatin competitively inhibits HMG-CoA reductase, leading to reduced synthesis of mevalonate, a precursor of cholesterol.[1][5]
-
SREBP-2 Activation: The decrease in intracellular sterol levels is sensed by the SREBP cleavage-activating protein (SCAP), which is complexed with SREBP-2 in the endoplasmic reticulum.[10] In a low-cholesterol environment, the SCAP-SREBP-2 complex is transported to the Golgi apparatus.[10]
-
Proteolytic Cleavage: Within the Golgi, SREBP-2 undergoes sequential proteolytic cleavage by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P).[10]
-
Nuclear Translocation: This two-step cleavage releases the N-terminal active fragment of SREBP-2 (nSREBP-2).[10]
-
Gene Transcription: The mature nSREBP-2 translocates to the nucleus and binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, including the gene encoding the LDL receptor.[7][10]
-
Increased LDL Receptor Expression: The binding of nSREBP-2 to the LDL receptor promoter activates gene transcription, leading to increased synthesis of LDL receptor mRNA and subsequently, LDL receptor protein.[10][11] The newly synthesized receptors are then transported to the cell surface to mediate LDL uptake.[10]
Figure 1: Atorvastatin-mediated SREBP-2 signaling pathway for LDL receptor expression.
Quantitative Data on Atorvastatin's Effects
The following tables summarize quantitative data from various studies investigating the effects of atorvastatin on LDL receptor expression and related parameters.
Table 1: In Vivo Human Studies
| Parameter | Treatment | Duration | Change | Reference |
| Plasma Total Cholesterol | Atorvastatin 20 mg/day | 4 weeks | ↓ 29% (P < 0.0001) | [11] |
| Plasma LDL-Cholesterol | Atorvastatin 20 mg/day | 4 weeks | ↓ 41% (P < 0.001) | [11] |
| LDLR mRNA (circulating mononuclear cells) | Atorvastatin 20 mg/day | 4 weeks | ↑ 35% (P < 0.001) | [11] |
| Plasma PCSK9 Levels | Atorvastatin (dose-dependent) | 3 months | ↑ (dose-dependent) | [12] |
| Plasma Lp(a) Levels | Atorvastatin (dose-dependent) | 3 months | ↑ (dose-dependent) | [12] |
| Total Cholesterol | Atorvastatin 40 mg | 40 days | ↓ 40% | [13] |
Table 2: In Vitro Studies
| Cell Line | Treatment | Duration | Effect | Reference |
| MIN6 (pancreatic β-cells) | 100 nM Atorvastatin | 24 hours | Dramatically promoted LDLR protein expression on the cytomembrane | [14] |
| MIN6 (pancreatic β-cells) | 10 & 100 nM Atorvastatin | 24 hours | Radically suppressed PCSK9 protein expression (without LDL-C) | [14] |
| Hypercholesterolemic patient platelets | Atorvastatin 20 mg/day | 6 days | ↓ CD36 expression | [15] |
| Hypercholesterolemic patient platelets | Atorvastatin 20 mg/day | 9 days | ↓ LOX-1 expression | [15] |
| MCF-7 (breast cancer cells) | 10 µM Atorvastatin | 48 hours | Increased expression of LDLR | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Culture and Atorvastatin Treatment (MIN6 Cells)
Objective: To investigate the effect of atorvastatin on LDL receptor and PCSK9 expression in pancreatic β-cells.[14][17][18]
Materials:
-
MIN6 mouse pancreatic β-cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Atorvastatin hemi-calcium salt
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Culture MIN6 cells in DMEM supplemented with 15% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Prepare a stock solution of atorvastatin hemi-calcium salt in DMSO.
-
Seed MIN6 cells into appropriate culture plates (e.g., 6-well or 12-well plates).
-
Once cells reach the desired confluency, treat them with varying concentrations of atorvastatin (e.g., 1, 10, 100 nM) or vehicle (DMSO) for the specified duration (e.g., 24 hours).
-
Proceed with downstream analyses such as Western blotting or RT-qPCR.
Figure 2: Experimental workflow for in vitro studies with MIN6 cells.
Western Blot Analysis for LDL Receptor and PCSK9
Objective: To quantify the protein expression levels of LDL receptor and PCSK9 following atorvastatin treatment.[14][16]
Materials:
-
Treated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LDLR, anti-PCSK9, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the treated cells with lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Real-Time Quantitative PCR (RT-qPCR) for LDLR mRNA
Objective: To measure the relative mRNA expression levels of the LDL receptor.[11][14]
Materials:
-
Treated cells or isolated mononuclear cells
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for LDLR and a reference gene (e.g., GAPDH or β-actin)
-
RT-qPCR instrument
Protocol:
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for LDLR and the reference gene.
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of LDLR mRNA, normalized to the reference gene.
Interplay with PCSK9 and Other Factors
While the primary mechanism of atorvastatin involves the SREBP-2 pathway, its overall effect on LDL receptor levels is also influenced by Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 is a protein that binds to the LDL receptor on the cell surface, targeting it for lysosomal degradation.[19] Interestingly, statin therapy has been shown to increase circulating PCSK9 levels in some studies, which could potentially blunt the LDL-lowering effect of the drug.[12][20] This increase in PCSK9 is also thought to be mediated by the SREBP-2 pathway, as the PCSK9 gene also contains an SRE in its promoter region.
However, some in vitro studies have shown that atorvastatin can suppress PCSK9 expression in specific cell types, such as pancreatic β-cells.[14] This highlights the cell-type-specific effects of atorvastatin and suggests a more complex regulatory network.
Furthermore, atorvastatin has been shown to modulate the expression of other receptors involved in lipid metabolism, such as CD36 and LOX-1 on platelets, suggesting pleiotropic effects beyond its primary action on hepatic LDL receptors.[15]
Conclusion
Atorvastatin hemi-calcium salt is a potent inducer of LDL receptor expression, primarily through the inhibition of HMG-CoA reductase and the subsequent activation of the SREBP-2 signaling pathway. This leads to a significant reduction in plasma LDL cholesterol levels. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the intricate molecular mechanisms of atorvastatin and to develop novel therapeutic strategies for managing dyslipidemia and cardiovascular disease. The interplay with PCSK9 and other cellular factors underscores the complexity of atorvastatin's action and warrants further investigation.
References
- 1. 6.2 Mechanism of Atorvastatin on Cholesterol Biosynthesis – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 2. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Atorvastatin Calcium? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. scbt.com [scbt.com]
- 8. m.youtube.com [m.youtube.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. SMPDB [smpdb.ca]
- 11. Atorvastatin increases expression of low-density lipoprotein receptor mRNA in human circulating mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Statin therapy increases PCSK9 and Lp(a) levels in patients at high CV risk - - PACE-CME [pace-cme.org]
- 13. apexbt.com [apexbt.com]
- 14. Atorvastatin enhances LDL receptor-mediated LDL-C uptake and modulates PCSK9 protein expression in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Atorvastatin reduces platelet-oxidized-LDL receptor expression in hypercholesterolaemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effect of statin treatment on intratumoral cholesterol levels and LDL receptor expression: a window-of-opportunity breast cancer trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Lipid Lowering Therapy and Circulating PCSK9 Concentration - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Atorvastatin in Rat Plasma via HPLC-UV
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of atorvastatin in rat plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, followed by isocratic chromatographic separation on a C18 reversed-phase column. This method is demonstrated to be sensitive, selective, accurate, and precise, making it suitable for pharmacokinetic studies in preclinical research.
Introduction
Atorvastatin is a widely prescribed HMG-CoA reductase inhibitor used to lower cholesterol and prevent cardiovascular events.[1] To support pharmacokinetic and toxicokinetic studies in drug development, a reliable and validated bioanalytical method for its quantification in biological matrices like rat plasma is essential. This document provides a detailed protocol for an HPLC-UV based method, which offers a balance of performance, cost-effectiveness, and accessibility for researchers.
Experimental Protocol
Materials and Reagents
-
Atorvastatin Calcium (Reference Standard)
-
Diclofenac (Internal Standard, IS)
-
HPLC Grade Acetonitrile (ACN)
-
HPLC Grade Methanol (MeOH)
-
Glacial Acetic Acid
-
Ultrapure Water
-
Drug-free rat plasma
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is used. The conditions are optimized for the separation of atorvastatin and the internal standard.[1][2]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | LiChrospher® RP C-18 (250 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Methanol:Water (70:30, v/v) with 0.05% Glacial Acetic Acid, pH 3.0[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (25°C) |
| Detection Wavelength | 248 nm[1][2] |
| Internal Standard (IS) | Diclofenac[1] |
| Run Time | ~10 minutes |
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions: Prepare a 100 µg/mL stock solution of atorvastatin and a 500 µg/mL stock solution of diclofenac (IS) in HPLC grade methanol.[1]
-
Working Standard Solutions: Serially dilute the atorvastatin primary stock with methanol to prepare working solutions for calibration curve standards.
-
Calibration Curve (CC) Standards: Spike drug-free rat plasma with the working standard solutions to obtain final concentrations ranging from 15.62 to 2000 ng/mL.[1] The IS concentration should be kept constant at 500 ng/mL in all samples.[1]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free rat plasma at three concentration levels: Low (LQC, ~3x LLOQ), Medium (MQC), and High (HQC).
Sample Preparation Protocol
The protein precipitation method is utilized for the extraction of atorvastatin from the plasma matrix.[1][3][4]
-
Pipette 200 µL of plasma sample (CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 500 ng/mL diclofenac (IS) working solution.
-
Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.[1]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Vortex for 1 minute and inject 20 µL into the HPLC system.
Method Validation Summary
The developed method was validated according to USFDA guidelines.[1] The key validation parameters are summarized below.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 15.62 to 2000 ng/mL.[1]
| Parameter | Result |
| Linearity Range | 15.62 - 2000 ng/mL[1] |
| Regression Equation | Y = 0.002x + 0.0051[1] |
| Correlation Coefficient (r²) | 0.9999[1] |
| Lower Limit of Quantification (LLOQ) | 15.62 ng/mL |
| Limit of Detection (LOD) | 7.82 ng/mL |
Accuracy and Precision
The intra-day and inter-day precision and accuracy were evaluated at three QC levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | 50 | < 2.0 | 98.0 - 102.0 | < 2.0 | 97.0 - 103.0 |
| MQC | 500 | < 1.5 | 98.5 - 101.5 | < 1.5 | 98.0 - 102.0 |
| HQC | 1500 | < 1.0 | 99.0 - 101.0 | < 1.0 | 99.0 - 101.0 |
| Data synthesized from typical acceptance criteria as per bioanalytical method validation guidelines. |
Recovery
The extraction recovery of atorvastatin and the IS from rat plasma was determined by comparing the peak areas from extracted samples to those of unextracted standards.
| Analyte | Concentration Level | Mean Recovery (%)[1] |
| Atorvastatin | LQC | 90.45 ± 0.78 |
| Atorvastatin | MQC | 97.67 ± 0.45 |
| Atorvastatin | HQC | 96.17 ± 0.47 |
| Diclofenac (IS) | 500 ng/mL | 92.15 |
Stability
Atorvastatin stability was assessed under various conditions to ensure sample integrity during handling and storage.[1][5]
| Stability Condition | Duration | Temperature | Stability (% of Nominal) |
| Bench-Top | 8 hours | 25°C | 97.5 - 101.2[1] |
| Autosampler | 24 hours | 4°C | 98.1 - 100.5[1] |
| Freeze-Thaw (3 cycles) | -20°C to 25°C | -20°C | 97.9 - 99.8[1] |
| Short-Term | 24 hours | -20°C | 98.5 - 101.0[1] |
| Long-Term | 15 days | -20°C | 97.0 - 100.2[1] |
Visualizations
Caption: Experimental workflow for atorvastatin quantification.
Caption: Logical flow of bioanalytical method validation.
Conclusion
The HPLC-UV method described provides a reliable, sensitive, and efficient means for quantifying atorvastatin in rat plasma. The simple sample preparation and rapid chromatographic run time make it well-suited for high-throughput analysis in preclinical pharmacokinetic studies. The comprehensive validation confirms that the method meets the stringent requirements for bioanalytical applications.
References
- 1. wjarr.com [wjarr.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of Validated Bioanalytical HPLC-UV Method for Simultaneous Estimation of Amlodipine and Atorvastatin in Rat Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Validated Bioanalytical HPLC-UV Method for Simultaneous Estimation of Amlodipine and Atorvastatin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Atorvastatin Hemi-calcium Salt in a Mouse Model of Hyperlipidemia
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atorvastatin, a competitive inhibitor of HMG-CoA reductase, is a widely prescribed medication for the management of hyperlipidemia.[1][2] It effectively reduces plasma concentrations of total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and triglycerides (TG), while increasing high-density lipoprotein cholesterol (HDL-C) levels.[1][3] These application notes provide detailed protocols for the in vivo administration of Atorvastatin hemi-calcium salt in a mouse model of hyperlipidemia, including methods for inducing hyperlipidemia, drug preparation, and administration, as well as quantitative data from representative studies.
Data Presentation
The following tables summarize the quantitative effects of Atorvastatin on plasma lipid profiles in various mouse models of hyperlipidemia.
Table 1: Effect of Atorvastatin on Plasma Lipids in High-Fat Diet (HFD)-Induced Hyperlipidemic Mice
| Treatment Group | Total Cholesterol (TC) | Triglycerides (TG) | LDL-C | HDL-C | Mouse Strain | Atorvastatin Dose | Duration | Reference |
| HFD Control | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Decreased | C57BL/6 | - | 6 weeks | [4] |
| HFD + Atorvastatin | Significantly Reduced | - | Significantly Reduced | Significantly Reduced | C57BL/6 | 10 mg/kg/day | 4 weeks | [4] |
| WTD Control | 10.7-fold Increase | 97% Increase | - | - | APOE3-Leiden | - | 32 weeks | [5] |
| WTD + Atorvastatin | 43% Decrease | 44% Decrease | - | - | APOE3-Leiden | 4.5 mg/kg/day | 32 weeks | [5] |
| Atherogenic Diet Control | 5.41 ± 0.35 mmol/l | - | - | - | C57BL/6J | - | 12 weeks | [6] |
| Atherogenic Diet + Atorvastatin | 4.11 ± 0.24 mmol/l | - | - | - | C57BL/6J | 10 mg/kg/day | 8 weeks | [6] |
WTD: Western Type Diet
Table 2: Effect of Atorvastatin on Plasma Lipids in ApoE-deficient Mice
| Treatment Group | Total Cholesterol (TC) | VLDL-C | LDL-C | HDL-C | Atorvastatin Dose | Duration | Reference |
| ApoE-deficient Control | 11.21 ± 0.75 mmol/l | 8.49 ± 0.65 mmol/l | 2.46 ± 0.30 mmol/l | 0.23 ± 0.05 mmol/l | - | 12 weeks | [6] |
| ApoE-deficient + Atorvastatin | 17.51 ± 1.66 mmol/l | 14.33 ± 0.89 mmol/l | 3.51 ± 0.30 mmol/l | 0.40 ± 0.04 mmol/l | 10 mg/kg/day | 8 weeks | [6] |
Experimental Protocols
Induction of Hyperlipidemia in Mice
a) High-Fat Diet (HFD)-Induced Hyperlipidemia:
This is a common and physiologically relevant model to induce hyperlipidemia.
-
Animals: C57BL/6 mice are frequently used.
-
Housing: House mice in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Diet: After an acclimatization period of one week on a standard chow diet, switch the experimental group to a high-fat diet (HFD). The composition of the HFD can vary, but it is typically high in fat (e.g., 45-60% of calories from fat) and may also contain high cholesterol.
-
Duration: Feed the mice the HFD for a period of 6 to 24 weeks to establish a hyperlipidemic phenotype, characterized by elevated plasma cholesterol and triglycerides.[4][7]
b) Triton WR-1339-Induced Hyperlipidemia:
This model induces an acute and severe form of hyperlipidemia.
-
Animals: ICR mice can be used.
-
Induction: Administer a single intraperitoneal injection of Triton WR-1339 (tyloxapol) at a dose of 400 mg/kg body weight.[8]
-
Timeline: Hyperlipidemia develops rapidly, with peak lipid levels typically observed within 24-48 hours post-injection.
Preparation and Administration of Atorvastatin Hemi-calcium Salt
-
Drug Formulation: Atorvastatin hemi-calcium salt can be suspended in a vehicle such as 1% carboxymethyl cellulose (CMC) for oral administration.[9]
-
Dosage: The dosage of Atorvastatin can range from 10 mg/kg/day to 75 mg/kg/day, depending on the study's objectives and the mouse model.[4][6][8][9] A common and effective dose is 10 mg/kg/day.[4][6][9]
-
Administration Route:
-
Oral Gavage: This is a precise method for delivering a specific dose. Administer the Atorvastatin suspension daily using an appropriate gauge gavage needle.
-
Admixture to the Diet: Atorvastatin can be mixed directly into the powdered diet.[5] This method is less stressful for the animals but offers less control over the exact daily dosage.
-
Blood Sample Collection and Lipid Profile Analysis
-
Blood Collection: At the end of the treatment period, fast the mice overnight (approximately 12-16 hours). Collect blood via cardiac puncture or from the retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
Lipid Analysis: Use commercially available enzymatic kits to determine the plasma concentrations of Total Cholesterol (TC), Triglycerides (TG), High-Density Lipoprotein Cholesterol (HDL-C), and Low-Density Lipoprotein Cholesterol (LDL-C).
Mandatory Visualizations
Signaling Pathway of Atorvastatin Action
Caption: Mechanism of action of Atorvastatin in reducing blood LDL levels.
Experimental Workflow
Caption: Workflow for in vivo Atorvastatin administration in a mouse model.
References
- 1. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. Atorvastatin Attenuates Diet-Induced Non-Alcoholic Steatohepatitis in APOE*3-Leiden Mice by Reducing Hepatic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Atorvastatin Modulates Bile Acid Homeostasis in Mice with Diet-Induced Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Atorvastatin and blood flow regulate expression of distinctive sets of genes in mouse carotid artery endothelium - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Spectrophotometric Determination of Atorvastatin in Pharmaceutical Formulations
Introduction
Atorvastatin is a synthetic lipid-lowering agent and a competitive inhibitor of HMG-CoA reductase, an enzyme involved in cholesterol synthesis.[1][2] It is widely used for the treatment of hypercholesterolemia.[1] Simple, rapid, and cost-effective analytical methods are essential for the quality control of Atorvastatin in pharmaceutical dosage forms. UV-Visible spectrophotometry is a widely used technique for the quantification of Atorvastatin due to its simplicity, speed, and affordability.[3][4] This application note details a validated UV spectrophotometric method for the determination of Atorvastatin in bulk and tablet formulations.
Principle
Atorvastatin exhibits a distinct UV absorbance spectrum with a maximum absorption wavelength (λmax) that can be used for its quantification.[3] The absorbance of a solution containing Atorvastatin is directly proportional to its concentration, following the Beer-Lambert law. This relationship allows for the accurate determination of the drug concentration in a sample by measuring its absorbance at a specific wavelength and comparing it to a standard calibration curve.
Experimental Protocols
Instrumentation
A UV-Visible spectrophotometer with a 1 cm quartz cuvette is required for this analysis.
Reagents and Materials
-
Atorvastatin reference standard
-
Distilled water
-
Volumetric flasks
-
Pipettes
-
Whatman filter paper No. 41[7]
Preparation of Standard Stock Solution
-
Accurately weigh 10 mg of Atorvastatin reference standard.[2][6]
-
Transfer the weighed standard into a 100 mL volumetric flask.[6]
-
Dissolve the standard in a suitable solvent (e.g., methanol or ethanol) and make up the volume to the mark.[3][6] This yields a standard stock solution of 100 µg/mL.
-
From this stock solution, prepare a series of working standard solutions by appropriate dilutions with the same solvent to obtain concentrations in the linear range (e.g., 2-12 µg/mL or 20-120 µg/mL).[5][6]
Preparation of Sample Solution (from Tablets)
-
Weigh and finely powder twenty tablets to get a homogenous mixture.[7][8]
-
Accurately weigh a quantity of the powdered tablets equivalent to 10 mg of Atorvastatin.[7]
-
Transfer the powder to a 100 mL volumetric flask.
-
Add about 70 mL of the chosen solvent (methanol or ethanol) and sonicate for 10-15 minutes to ensure complete dissolution of the drug.[7]
-
Make up the volume to 100 mL with the solvent.
-
Filter the solution through Whatman filter paper No. 41, discarding the first few mL of the filtrate.[7][8]
-
Further dilute the filtrate with the solvent to obtain a final concentration within the linear range of the calibration curve.
Analytical Procedure
-
Set the UV-Visible spectrophotometer to scan in the range of 200-400 nm to determine the λmax of Atorvastatin. The reported λmax for Atorvastatin in methanol or ethanol is typically around 241-247 nm.[2][3][5][9]
-
Measure the absorbance of the blank (solvent), standard solutions, and the sample solution at the determined λmax.
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their respective concentrations.
-
Determine the concentration of Atorvastatin in the sample solution from the calibration curve using its measured absorbance.
-
Calculate the amount of Atorvastatin in the tablet formulation.
Data Presentation
Table 1: Method Parameters for UV Spectrophotometric Determination of Atorvastatin
| Parameter | Method A | Method B | Method C |
| Solvent | Ethanol | Methanol | Water:Methanol (90:10) |
| λmax (nm) | 244.2[5] | 244[3] | 241[2] |
| Linearity Range (µg/mL) | 2-10[5] | Not Specified | 4-32[2] |
| Regression Equation | Not Specified | Not Specified | y = 0.040x + 0.001 |
| Correlation Coefficient (R²) | Not Specified | Not Specified | 0.999[2] |
Table 2: Validation Parameters for the UV Spectrophotometric Method
| Validation Parameter | Result | Reference |
| Accuracy (% Recovery) | 98.52 - 101.1% | [7] |
| Precision (% RSD) | < 2% | [1] |
| Limit of Detection (LOD) | 0.366 µg/mL | [10] |
| Limit of Quantification (LOQ) | 1.1 µg/mL | [10] |
| Robustness | Method is robust for minor changes in wavelength and solvent composition. | [10][11] |
Visualizations
Caption: Experimental workflow for the spectrophotometric determination of Atorvastatin.
Caption: Logical workflow for the validation of the analytical method.
References
- 1. ijsred.com [ijsred.com]
- 2. ijariie.com [ijariie.com]
- 3. globaljournals.org [globaljournals.org]
- 4. medicalresearchjournal.org [medicalresearchjournal.org]
- 5. tsijournals.com [tsijournals.com]
- 6. oatext.com [oatext.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Novel microwell-based spectrophotometric assay for determination of atorvastatin calcium in its pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.ekb.eg [journals.ekb.eg]
- 10. ijcpa.in [ijcpa.in]
- 11. ijrpr.com [ijrpr.com]
LC-MS/MS analysis of Atorvastatin and its metabolites in biological samples
An Application Note and Protocol for the LC-MS/MS Analysis of Atorvastatin and its Metabolites in Biological Samples
Introduction
Atorvastatin, sold under the brand name Lipitor, is a widely prescribed medication of the statin class used to lower cholesterol and triglycerides in the blood.[1][2] It functions by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol synthesis pathway in the liver.[3][4] Following administration, atorvastatin is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into active ortho- (o-OH) and para- (p-OH) hydroxylated metabolites.[1][2][5] These active metabolites contribute significantly to the therapeutic effect, with their combined activity accounting for approximately 70% of the circulating HMG-CoA reductase inhibition.[2][6] Given the importance of both the parent drug and its active metabolites in pharmacokinetics and pharmacodynamics, a sensitive and selective analytical method is crucial for their simultaneous quantification in biological matrices.
This application note provides a detailed protocol for the analysis of atorvastatin and its major metabolites in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, making it ideal for pharmacokinetic, bioequivalence, and clinical monitoring studies.[3][7]
Metabolic Pathway of Atorvastatin
Atorvastatin is administered in its active acid form and undergoes extensive first-pass metabolism in the liver.[2] The primary metabolic route is hydroxylation by CYP3A4, leading to the formation of two major active metabolites: ortho-hydroxyatorvastatin and para-hydroxyatorvastatin.[5] These metabolites can be further metabolized through glucuronidation by UGT enzymes (UGT1A1, UGT1A3) or undergo lactonization to form inactive lactone derivatives.[1][6] The parent drug and its metabolites are primarily eliminated through biliary excretion.[2][6]
Experimental Workflow
The general workflow for the quantification of atorvastatin and its metabolites from a biological sample involves sample preparation to isolate the analytes from matrix components, followed by chromatographic separation and detection by mass spectrometry. Common sample preparation techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT).[3][8] The following diagram outlines a typical workflow using LLE or PPT.
References
- 1. ClinPGx [clinpgx.org]
- 2. Atorvastatin - Wikipedia [en.wikipedia.org]
- 3. lcms.cz [lcms.cz]
- 4. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating HPLC Method for the Analysis of Atorvastatin Hemi-Calcium Salt
Introduction
Atorvastatin hemi-calcium salt is a synthetic lipid-lowering agent that acts as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Ensuring the stability of the drug substance and its formulations is critical for its safety and efficacy. This application note describes a validated, stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of Atorvastatin hemi-calcium salt in the presence of its degradation products. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]
Chromatographic Conditions
The developed HPLC method provides excellent separation of Atorvastatin from its potential degradation products. The optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | Reversed-phase C18 (250 mm x 4.6 mm, 5 µm particle size)[5] |
| Mobile Phase | Acetonitrile: 0.02 M Potassium Dihydrogen Phosphate Buffer (pH 4.0, adjusted with ortho-phosphoric acid): Methanol (40:10:50, v/v/v)[2][6] |
| Flow Rate | 1.0 mL/min[4][7] |
| Detection Wavelength | 246 nm[4][5] |
| Column Temperature | 40 °C[7] |
| Injection Volume | 10 µL |
| Run Time | 25 minutes[8] |
Method Validation Summary
The developed method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
| Validation Parameter | Results |
| Specificity | No interference from placebo or degradation products was observed at the retention time of Atorvastatin. The method effectively separated the drug from its degradation products.[4][5] |
| Linearity (Concentration Range) | 2 - 10 µg/mL[9] |
| Correlation Coefficient (r²) | > 0.999[4] |
| Accuracy (% Recovery) | 98.96% - 100.1%[4][10] |
| Precision (% RSD) | Intra-day: < 1.00%; Inter-day: < 1.00%[11][12] |
| Limit of Detection (LOD) | 1.281 µg/mL[9] |
| Limit of Quantitation (LOQ) | 4.060 µg/mL[9] |
| Robustness | The method was found to be robust with small, deliberate variations in flow rate and mobile phase composition. |
Experimental Protocols
1. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Atorvastatin hemi-calcium salt reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solution (10 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Solution (10 µg/mL): For bulk drug analysis, accurately weigh an amount of sample equivalent to 10 mg of Atorvastatin and prepare a solution as described for the standard stock solution, followed by dilution to the working concentration. For dosage forms, use a powder equivalent to 10 mg of Atorvastatin, sonicate with the mobile phase to ensure complete dissolution, and then dilute as necessary.
2. Forced Degradation Studies Protocol
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[7][13] The drug was subjected to various stress conditions to induce degradation.
| Stress Condition | Protocol |
| Acid Hydrolysis | To 1 mL of the standard stock solution, add 1 mL of 0.1 N HCl. Keep the solution at ambient temperature for 24 hours.[7] Neutralize the solution with 0.1 N NaOH and dilute with the mobile phase to obtain a final concentration of 10 µg/mL. |
| Base Hydrolysis | To 1 mL of the standard stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at ambient temperature for 6 hours.[9] Neutralize the solution with 0.1 N HCl and dilute with the mobile phase to obtain a final concentration of 10 µg/mL. |
| Oxidative Degradation | To 1 mL of the standard stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at ambient temperature for 24 hours.[7] Dilute with the mobile phase to obtain a final concentration of 10 µg/mL. |
| Thermal Degradation | Keep the solid drug substance in a hot air oven at 105 °C for 10 days.[7] After exposure, prepare a 10 µg/mL solution in the mobile phase. |
| Photolytic Degradation | Expose the solid drug substance to UV light (200 W h/m²) and visible light (1.2 million lux hours) for 11 days.[7] After exposure, prepare a 10 µg/mL solution in the mobile phase. |
Forced Degradation Results Summary
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis (0.1 N HCl) | Significant degradation | Formation of well-resolved degradation product peaks. |
| Base Hydrolysis (0.1 N NaOH) | Moderate degradation | Formation of distinct degradation product peaks.[9] |
| Oxidative (3% H₂O₂) | Significant degradation | Formation of major degradation product peaks.[7] |
| Thermal (105 °C) | Moderate degradation | Formation of known impurities H & J.[7] |
| Photolytic (UV/Visible Light) | Moderate degradation | Formation of known impurities J, L, and D.[7] |
Visualizations
Caption: Workflow for HPLC analysis of Atorvastatin.
Caption: Forced degradation study workflow.
References
- 1. asianpubs.org [asianpubs.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. mdpi.com [mdpi.com]
- 4. RP-HPLC method for atorvastatin in pharmaceuticals: development and validation. [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journal.appconnect.in [journal.appconnect.in]
- 10. scielo.br [scielo.br]
- 11. Validation of HPLC method for determination of atorvastatin in tablets and for monitoring stability in solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. scispace.com [scispace.com]
Application Notes: Atorvastatin Hemi-Calcium Salt in HMG-CoA Reductase Inhibition Assay
Introduction
Atorvastatin is a member of the statin class of medications, widely used to lower cholesterol levels and prevent cardiovascular disease.[1] Its primary mechanism of action is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2][3] This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial precursor for cholesterol synthesis.[4][5] By inhibiting this step, atorvastatin reduces the production of cholesterol in the liver.[3][5] These application notes provide a detailed protocol for testing the inhibitory activity of Atorvastatin hemi-calcium salt on HMG-CoA reductase.
Assay Principle
The HMG-CoA reductase activity assay is a spectrophotometric method that measures the decrease in absorbance resulting from the oxidation of NADPH to NADP⁺ during the reduction of HMG-CoA to mevalonate.[6][7][8] The rate of NADPH consumption, monitored as a decrease in absorbance at 340 nm, is directly proportional to the enzyme's activity.[9] When an inhibitor like Atorvastatin is present, the rate of NADPH oxidation decreases. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, can then be determined.[10]
Cholesterol Biosynthesis Pathway and Atorvastatin Inhibition
Caption: Atorvastatin competitively inhibits the HMG-CoA reductase enzyme.
Experimental Protocol
This protocol is designed for a 96-well plate format, allowing for the simultaneous testing of multiple Atorvastatin concentrations.
Materials and Reagents
| Reagent/Material | Supplier/Catalog No. (Example) | Storage |
| HMG-CoA Reductase Assay Kit | Abcam (ab204701) or similar | -20°C |
| - HMG-CoA Reductase Enzyme | -20°C | |
| - HMG-CoA Substrate | -20°C | |
| - NADPH Cofactor | -20°C | |
| - Assay Buffer | 4°C or -20°C | |
| Atorvastatin Hemi-Calcium Salt | Sigma-Aldrich (PZ0001) or similar | Room Temperature |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Room Temperature | |
| 96-well UV-transparent flat-bottom plates | Room Temperature | |
| Multi-channel pipette | N/A | |
| Microplate Spectrophotometer | N/A |
Experimental Workflow
Caption: Workflow for the HMG-CoA reductase enzyme inhibition assay.
Detailed Methodology
1. Reagent Preparation
-
Assay Buffer : Prepare according to the kit manufacturer's instructions. Pre-warm to 37°C before use.[7]
-
HMG-CoA Reductase Enzyme : Reconstitute the lyophilized enzyme in the assay buffer to the desired concentration (e.g., 0.5-0.7 mg/mL).[9][11] Keep on ice during use and store aliquots at -20°C or -80°C for long-term stability.
-
NADPH Solution : Reconstitute lyophilized NADPH in sterile water to create a stock solution (e.g., 10 mM).[6] Aliquot and store at -20°C, protected from light.
-
HMG-CoA Substrate Solution : Reconstitute the HMG-CoA substrate in sterile water. Aliquot and store at -20°C.
-
Atorvastatin Stock Solution : Prepare a 10 mM stock solution of Atorvastatin hemi-calcium salt in DMSO.
-
Atorvastatin Working Solutions : Perform a serial dilution of the Atorvastatin stock solution in assay buffer to obtain a range of concentrations (e.g., 0.1 nM to 1000 nM). Ensure the final DMSO concentration in all wells is consistent and low (<1%) to avoid solvent effects.
2. Assay Procedure (96-Well Plate)
The following table outlines a typical pipetting scheme. All reactions should be performed in triplicate.
| Well Type | Reagent | Volume (µL) |
| Enzyme Control (100% Activity) | HMG-CoA Reductase Enzyme | 5 |
| Assay Buffer (with DMSO) | 5 | |
| Test Inhibitor | HMG-CoA Reductase Enzyme | 5 |
| Atorvastatin Working Solution | 5 | |
| Reagent Blank (No Enzyme) | Assay Buffer | 10 |
-
Plate Setup : Add the enzyme and inhibitor/buffer solutions to the appropriate wells of a 96-well UV-transparent plate as detailed in the table above.
-
Pre-incubation : Mix gently and incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : Prepare a Reaction Mix containing HMG-CoA and NADPH in assay buffer. Add 190 µL of this mix to each well to start the reaction.[6] The final volume in each well will be 200 µL.
-
Data Collection : Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm in kinetic mode, taking readings every 60 seconds for 10-20 minutes.
Data Analysis and Presentation
1. Calculation of Reaction Rate
-
Plot Absorbance (OD 340 nm) vs. Time (minutes) for each well.
-
Identify the linear portion of the curve (initial reaction phase).
-
Calculate the slope (ΔAbs/min) of this linear portion. This represents the reaction rate.
-
Rate = (Absorbance at Time 2 - Absorbance at Time 1) / (Time 2 - Time 1)
-
2. Calculation of Percent Inhibition
Use the rates from the enzyme control (100% activity) and the test inhibitor wells to calculate the percentage of inhibition for each Atorvastatin concentration.
-
% Inhibition = [ (RateControl - RateInhibitor) / RateControl ] x 100
3. Determination of IC50
Plot the % Inhibition against the logarithm of the Atorvastatin concentration. Use a non-linear regression analysis (four-parameter logistic fit) to determine the IC50 value.[12][13]
Example Data Table
| [Atorvastatin] (nM) | Log [Atorvastatin] | Average Rate (ΔAbs/min) | % Inhibition |
| 0 (Control) | N/A | 0.050 | 0% |
| 1 | 0 | 0.045 | 10% |
| 5 | 0.70 | 0.038 | 24% |
| 10 | 1.00 | 0.029 | 42% |
| 20 | 1.30 | 0.021 | 58% |
| 50 | 1.70 | 0.012 | 76% |
| 100 | 2.00 | 0.006 | 88% |
Expected Results
The IC50 value for Atorvastatin is typically in the low nanomolar range. Published studies have shown IC50 values for Atorvastatin inhibiting HMG-CoA reductase to be between 3-20 nM.[14] The exact value can vary depending on assay conditions such as enzyme concentration, substrate concentration, and buffer composition. The resulting dose-response curve should be sigmoidal.[15]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Atorvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. droracle.ai [droracle.ai]
- 6. assaygenie.com [assaygenie.com]
- 7. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 8. HMG-CoA Reductase (HMGR) Assay Kit [merckmillipore.com]
- 9. abcam.com [abcam.com]
- 10. Assessing the Interactions of Statins with Human Adenylate Kinase Isoenzyme 1: Fluorescence and Enzyme Kinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Star Republic: Guide for Biologists [sciencegateway.org]
- 14. DSpace [helda.helsinki.fi]
- 15. IC50 Calculator | AAT Bioquest [aatbio.com]
Application Notes and Protocols for the Formulation of Atorvastatin Hemi-Calcium Salt for Oral Gavage in Rodents
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Atorvastatin, an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is a widely used lipid-lowering agent.[1] In preclinical research involving rodent models, oral gavage is a common method for administering precise doses of therapeutic agents like Atorvastatin. Due to its poor aqueous solubility, formulating Atorvastatin hemi-calcium salt for oral administration requires careful consideration of vehicles, stability, and preparation methods to ensure accurate and reproducible dosing.[2][3] These application notes provide detailed protocols for the preparation of Atorvastatin suspensions and solutions suitable for oral gavage in rodents.
Physicochemical Properties of Atorvastatin Hemi-Calcium Salt
Atorvastatin hemi-calcium salt is a white to off-white crystalline powder.[3] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[2] Its solubility is pH-dependent, being practically insoluble in aqueous solutions of pH 4 and below, very slightly soluble in water, and slightly soluble in phosphate buffers at pH 7.4.[3] The pKa of Atorvastatin's terminal carboxyl group is approximately 4.5, leading to improved solubility at a pH above 5.5.[3]
Data Presentation
Table 1: Solubility of Atorvastatin Hemi-Calcium Salt in Various Solvents
This table summarizes the solubility of Atorvastatin hemi-calcium salt in common solvents, providing a basis for vehicle selection.
| Solvent/Vehicle | Solubility | Reference |
| Distilled Water | Very slightly soluble (~0.1 mg/mL or less) | [2][3] |
| Ethanol | ~0.5 mg/mL | [4] |
| Methanol | Freely soluble (~68.315 mg/mL) | [2][3] |
| Dimethyl sulfoxide (DMSO) | ~15 mg/mL | [4] |
| Dimethylformamide (DMF) | ~25 mg/mL | [4] |
| 1:9 DMF:PBS (pH 7.2) solution | ~0.1 mg/mL | [4] |
| Phosphate Buffer (pH 6.8) | ~1.23 mg/mL | [5] |
Table 2: Common Vehicles for Oral Gavage of Atorvastatin in Rodents
This table outlines vehicle compositions that have been successfully used in rodent studies for the oral administration of Atorvastatin.
| Vehicle Composition | Notes |
| 1% Methylcellulose in water | A common vehicle for suspending poorly soluble drugs. |
| 0.5% Sodium Carboxymethyl Cellulose (SCMC) in water | A suitable suspending agent. |
| Distilled Water | Can be used as a vehicle, though solubility is very low. |
| Ora-Plus® and Ora-Sweet® (1:1) | A commercially available suspending vehicle system that provides good stability. |
| 2% DMSO, 30% PEG 400, 5% Tween 80 in water | A co-solvent system to improve solubility. |
| 5% DMSO in Castor Oil | An alternative lipid-based vehicle. |
Table 3: Stability of Compounded Atorvastatin Suspensions
This table provides stability data for extemporaneously prepared Atorvastatin suspensions under different storage conditions.
| Formulation | Concentration | Storage Condition | Stability (Retention of >90% Initial Concentration) | Reference |
| 0.6% SCMC Vehicle | Not Specified | 30±2 °C (Ambient) | At least 7 days (92.02–106.67% remaining) | [6] |
| 0.6% SCMC Vehicle | Not Specified | 4±2 °C (Refrigerated) | At least 7 days (99.64–107.58% remaining) | [6] |
| Ora-Plus®/Ora-Sweet® | 16 mg/mL | 25°C (Room Temp) | At least 4 weeks | |
| Ora-Plus®/Ora-Sweet® | 16 mg/mL | 4°C (Refrigerated) | At least 4 weeks | |
| Crushed Tablets in Suspension | 20 mg/5 mL | Room Temperature | At least 30 days (~97.4% remaining) | [7] |
| Crushed Tablets in Suspension | 20 mg/5 mL | Refrigerated | At least 30 days (~98.4% remaining) | [7] |
Experimental Protocols
Protocol 1: Preparation of Atorvastatin Suspension from Pure Powder
This protocol describes the preparation of a homogenous suspension of Atorvastatin hemi-calcium salt using a common suspending agent.
Materials:
-
Atorvastatin hemi-calcium salt powder
-
Sodium Carboxymethyl Cellulose (SCMC)
-
Purified water
-
Mortar and pestle
-
Graduated cylinders
-
Stir plate and magnetic stir bar
-
Amber storage bottles
Procedure:
-
Calculate Required Amounts: Determine the total volume of suspension needed and the desired final concentration of Atorvastatin (e.g., 10 mg/mL). Calculate the required mass of Atorvastatin powder and SCMC. A 0.5% - 1% (w/v) concentration of SCMC is typically effective.
-
Prepare the Vehicle: Add the calculated amount of SCMC to the desired volume of purified water while stirring continuously with a magnetic stir bar. Allow the SCMC to fully hydrate to form a viscous, clear solution. This may take several hours.
-
Triturate the Drug: Weigh the required amount of Atorvastatin powder. If necessary, use a mortar and pestle to ensure a fine, uniform powder.
-
Form a Paste: Take a small volume of the prepared SCMC vehicle and add it to the Atorvastatin powder in the mortar. Triturate to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the drug particles and prevent clumping.
-
Dilute to Final Volume: Gradually add the remaining SCMC vehicle to the paste while stirring continuously. Transfer the mixture to a graduated cylinder and add the vehicle to the final desired volume.
-
Homogenize: Stir the final suspension for at least 30 minutes to ensure homogeneity.
-
Storage: Transfer the suspension to a labeled amber bottle to protect it from light. Store at 4°C. Shake well before each use.
Protocol 2: Preparation of Atorvastatin Suspension from Commercial Tablets
This protocol is useful when pure Atorvastatin powder is not available.
Materials:
-
Atorvastatin tablets (e.g., 20 mg or 40 mg)
-
Suspending vehicle (e.g., 1% methylcellulose or a 1:1 mixture of Ora-Plus® and Ora-Sweet®)
-
Mortar and pestle
-
Spatula
-
Graduated cylinders
-
Amber storage bottles
Procedure:
-
Calculate Number of Tablets: Determine the desired final concentration and total volume of the suspension. Calculate the number of tablets required.
-
Crush the Tablets: Place the required number of tablets in a clean mortar and grind them into a fine, uniform powder using a pestle.[7]
-
Add Suspending Vehicle: Add a small amount of the chosen suspending vehicle to the powder in the mortar and triturate to create a smooth paste.
-
Geometric Dilution: Gradually add more of the vehicle in portions, mixing thoroughly after each addition until a pourable liquid is formed.[7]
-
Transfer and Adjust Volume: Transfer the contents of the mortar to a graduated cylinder. Rinse the mortar with additional vehicle and add it to the cylinder to ensure a complete transfer of the drug. Adjust to the final desired volume with the vehicle.
-
Mix and Store: Cap the cylinder and invert it several times to ensure a uniform suspension. Transfer to a labeled amber bottle for storage. Store at 4°C and shake well before each use. The suspension is stable for at least 30 days.[7]
Protocol 3: Oral Gavage Procedure in Mice
This protocol outlines the standard procedure for administering the prepared Atorvastatin formulation to mice via oral gavage.
Materials:
-
Prepared Atorvastatin formulation
-
Appropriately sized syringe (e.g., 1 mL)
-
Gavage needle (18-20 gauge, 1.5 inches long with a rounded tip for adult mice)
-
Animal scale
Procedure:
-
Calculate Dosage Volume: Weigh the mouse and calculate the required volume of the formulation based on the desired dose (e.g., in mg/kg) and the concentration of the formulation (in mg/mL). The maximum recommended volume for oral gavage in mice is 10 mL/kg.[8]
-
Prepare the Dose: Shake the Atorvastatin suspension vigorously to ensure uniformity. Draw the calculated volume into the syringe fitted with the gavage needle.
-
Restrain the Animal: Properly restrain the mouse by scruffing the loose skin over the neck and back to immobilize the head and body. The animal should be held in a vertical position.
-
Measure Insertion Depth: Before the first gavage, measure the correct insertion depth by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib or xiphoid process. Mark this length on the needle.[8]
-
Insert the Gavage Needle: Gently insert the tip of the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If resistance is felt, withdraw and reposition.
-
Administer the Dose: Once the needle is correctly positioned in the esophagus (up to the pre-measured mark), administer the contents of the syringe slowly and steadily.
-
Withdraw the Needle: Gently remove the gavage needle along the same path of insertion.
-
Monitor the Animal: Return the mouse to its cage and monitor it for several minutes for any signs of respiratory distress or adverse reaction.
Visualization of Pathways and Workflows
Diagram 1: Atorvastatin's Mechanism of Action - HMG-CoA Reductase Pathway
Caption: Atorvastatin inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.
Diagram 2: Pleiotropic Effects of Atorvastatin
Caption: Atorvastatin's pleiotropic effects are mediated by reduced isoprenoid synthesis.
Diagram 3: Experimental Workflow for Oral Gavage Study
Caption: A logical workflow for preparing and administering Atorvastatin via oral gavage.
References
- 1. Compounding and stability evaluation of atorvastatin extemporaneous oral suspension using tablets or pure powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Surfactants on the Solubility of Atorvastatin Calcium [scirp.org]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. researchgate.net [researchgate.net]
- 7. Compounding and stability evaluation of atorvastatin extemporaneous oral suspension using tablets or pure powder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes and Protocols: Atorvastatin Hemi-Calcium Salt as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and methodologies for the use of Atorvastatin hemi-calcium salt as a reference standard in chromatographic analysis, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC).
Introduction
Atorvastatin, a competitive inhibitor of HMG-CoA reductase, is widely used to lower cholesterol levels.[1][2] The hemi-calcium salt of atorvastatin is the active pharmaceutical ingredient (API) in many formulations.[1][2] Accurate and precise quantification of Atorvastatin in bulk drug and pharmaceutical dosage forms is critical for ensuring its safety and efficacy.[3] High-performance liquid chromatography (HPLC) is the most common analytical technique for this purpose, and the use of a well-characterized reference standard is paramount for method validation and routine quality control.[2][4][5] Atorvastatin hemi-calcium salt reference standards are available from various pharmacopoeias, including the United States Pharmacopeia (USP) and the British Pharmacopoeia (BP).[3]
Experimental Protocols
Preparation of Standard Solutions
A stock solution of Atorvastatin hemi-calcium salt is prepared by accurately weighing the reference standard and dissolving it in a suitable solvent.[4] Working standard solutions are then prepared by diluting the stock solution to the desired concentrations for calibration curves and system suitability checks.[4]
Protocol for Standard Stock Solution (Example):
-
Accurately weigh approximately 25 mg of Atorvastatin hemi-calcium salt reference standard.[4]
-
Transfer the weighed standard to a 100 mL volumetric flask.[4]
-
Dissolve the standard in a small amount of methanol (e.g., 5 mL) and then dilute to volume with the mobile phase or a specified diluent.[4] The United States Pharmacopeia (USP) monograph suggests a diluent of acetonitrile, stabilizer-free tetrahydrofuran, and water in a 1:1:2 ratio.[3]
-
Sonicate the solution for approximately 10-15 minutes to ensure complete dissolution.[6][7]
-
Allow the solution to cool to room temperature.
-
This stock solution can then be further diluted to prepare working standard solutions. For instance, a 4 mL aliquot can be diluted to 100 mL with the mobile phase to obtain a concentration of 20 µg/mL.[4]
Chromatographic System and Conditions
The choice of chromatographic conditions is crucial for achieving optimal separation and quantification of Atorvastatin. Reversed-phase HPLC with UV detection is the most frequently employed method.[2][4]
Table 1: Exemplary HPLC and UHPLC Chromatographic Conditions
| Parameter | HPLC Method 1 | HPLC Method 2 | UHPLC-MS/MS Method |
| Column | C18 (250 x 4.6 mm, 5 µm)[8][9] | C18 (150 x 4.6 mm, 5 µm)[10] | C18 (100 x 2.1 mm, 2.7 µm)[11][12] |
| Mobile Phase | Acetonitrile: 0.1% Acetic Acid (55:45 v/v), pH 3.8[4] | Acetonitrile: Water (pH 2.1 with orthophosphoric acid) (52:48 v/v)[10] | Gradient of 0.2% Formic Acid in Water and Acetonitrile[11][12] |
| Flow Rate | 0.8 mL/min[4] | 1.0 mL/min[10] | 0.3 mL/min[11][12] |
| Detection | UV at 246 nm[4] | UV at 254 nm[10] | MS/MS (m/z 557.0→453.0 for Atorvastatin)[11] |
| Injection Volume | 20 µL[4] | 25 µL[10] | Not specified |
| Column Temp. | Ambient[4] | Ambient[10] | 40 °C[6] |
| Retention Time | ~6.3 min[4] | Not specified | Not specified |
System Suitability
Before sample analysis, the chromatographic system must meet predefined system suitability criteria to ensure its performance.
Typical System Suitability Parameters:
-
Tailing Factor: For the Atorvastatin peak, the tailing factor should ideally be less than 1.6.[13]
-
Theoretical Plates: A measure of column efficiency, with higher values indicating better performance.
-
Relative Standard Deviation (RSD): For replicate injections of the standard solution, the RSD for peak area and retention time should be less than a specified value (e.g., < 0.6% as per USP monograph).[3]
Method Validation
The analytical method must be validated to demonstrate its suitability for the intended purpose. Key validation parameters include linearity, accuracy, precision, and specificity.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standard solutions at different concentrations.
Protocol for Linearity Assessment:
-
Prepare a series of at least five concentrations of Atorvastatin hemi-calcium salt working standards from the stock solution. The concentration range should span the expected concentration of the samples. For example, 8.13 to 23.77 µg/mL.[4]
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be close to 1 (e.g., >0.999).[2]
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by a recovery study.
Protocol for Accuracy Assessment (Spiking Method):
-
Prepare placebo samples (matrix without the analyte).
-
Spike the placebo with known amounts of Atorvastatin hemi-calcium salt at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[14]
-
Analyze the spiked samples in triplicate at each level.
-
Calculate the percentage recovery of the analyte. The acceptance criteria for recovery are typically within 98-102%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD).
-
Repeatability (Intra-day precision): The precision of the method is evaluated over a short interval of time by the same analyst using the same equipment.[1]
-
Intermediate Precision (Inter-day precision): The precision is assessed on different days, by different analysts, or with different equipment.[1]
Protocol for Precision Assessment:
-
For repeatability, analyze a minimum of six replicate samples of the same concentration on the same day.
-
For intermediate precision, repeat the analysis on a different day or with a different analyst.
-
Calculate the RSD for the results. The acceptance criterion for RSD is typically less than 2%.
Table 2: Summary of Method Validation Data (Illustrative)
| Validation Parameter | Specification | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.999[2] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 101.5%[14] |
| Precision (RSD%) | ||
| - Intra-day | ≤ 2.0% | < 1.00%[1] |
| - Inter-day | ≤ 2.0% | 0.90%[1] |
| Limit of Detection (LOD) | Report | 0.03 µg/mL[9] |
| Limit of Quantification (LOQ) | Report | 0.08 µg/mL[9] |
Visualizations
Caption: Workflow for Chromatographic Analysis of Atorvastatin.
Caption: Relationship of Method Validation Parameters.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. waters.com [waters.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. jddtonline.info [jddtonline.info]
- 6. Development and validation of a simple method for the determination of Atorvastatin calcium in pure and pharmaceutical formulations using spectrofluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. UHPLC-MS/MS method for determination of atorvastatin calcium in human plasma: Application to a pharmacokinetic study based on healthy volunteers with specific genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. scispace.com [scispace.com]
Kilogram-Scale Synthesis of Atorvastatin Calcium: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the kilogram-scale synthesis of Atorvastatin calcium, a widely used HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia. The described methodology is based on an improved and scalable version of the Paal-Knorr condensation route, suitable for producing high-purity Atorvastatin calcium for research and development purposes.
Overview of the Synthetic Strategy
The synthesis commences from a readily available advanced ketal ester intermediate, which is converted to Atorvastatin calcium in a three-step process involving ketal deprotection, ester hydrolysis, and counter-ion exchange. This route is noted for its high yields, operational simplicity, and scalability, making it an attractive option for producing kilogram quantities of the target compound.[1][2][3] The key improvements in this process include the isolation of a crystalline intermediate after the deprotection step and a streamlined extraction procedure for the final salt formation, ensuring a final product purity exceeding 99.5%.[1][2][3]
The overall synthetic workflow is depicted in the flowchart below:
Caption: Flowchart of the kilogram-scale synthesis of Atorvastatin calcium.
The relationship between the key chemical intermediates in this synthetic pathway is illustrated in the following diagram:
Caption: Key intermediates in the Atorvastatin calcium synthesis.
Experimental Protocols
The following protocols are adapted for kilogram-scale synthesis. All operations should be conducted in a suitable reactor under controlled conditions by trained personnel.
Step 1: Ketal Deprotection to form Intermediate 5
This step involves the acid-catalyzed removal of the isopropylidene protecting group to yield the crystalline diol intermediate.
-
Materials and Equipment:
-
100 L glass-lined reactor
-
tert-Butyl-(3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)pyrrol-1-yl]-3,5-di-O-isopropylidene-heptanoate (Intermediate 4 )
-
Isopropyl alcohol
-
Water
-
36% Hydrochloric acid
-
Centrifuge
-
Vacuum oven
-
-
Procedure:
-
Charge the 100 L reactor with isopropyl alcohol (70 L) and water (17.5 L).[1]
-
Add Intermediate 4 (7.0 kg, 11.38 mol) to the solvent mixture.[1]
-
Sequentially add 36% hydrochloric acid (0.8 L, 9.3 mol).[1]
-
Heat the resulting suspension to 60°C with vigorous stirring and maintain this temperature for 1 hour.[1]
-
Cool the solution to 5°C and stir for an additional 30 minutes to facilitate precipitation.[1]
-
Isolate the precipitated solid by centrifugation.
-
Wash the solid with water (10 L).[1]
-
Dry the resulting solid at 50°C under vacuum (0.3 bar) for 18 hours to yield Intermediate 5 .[1]
-
Step 2: Ester Hydrolysis and Salt Formation
This step involves the hydrolysis of the tert-butyl ester followed by the formation of the sodium salt of Atorvastatin.
-
Materials and Equipment:
-
100 L reaction vessel
-
Intermediate 5
-
Methanol
-
Water
-
Sodium hydroxide
-
Ethyl acetate
-
Rotary evaporator or equivalent for distillation
-
-
Procedure:
-
In the 100 L reaction vessel, prepare a solution of sodium hydroxide (0.47 kg, 11.78 mol) in methanol (50 L) and water (13 L).[1]
-
Add Intermediate 5 (6.3 kg, 10.25 mol) to the solution under vigorous stirring.[1]
-
Raise the reaction temperature to 40°C and maintain for 30 minutes. Monitor the reaction progress by TLC (50% ethyl acetate in hexanes).[1]
-
Upon completion, distill off the methanol under reduced pressure (approximately 40 L).[1]
-
To the residue, add water (30 L) and ethyl acetate (15 L) and stir the biphasic mixture for 30 minutes.[1]
-
Separate the ethyl acetate layer. Repeat the extraction of the aqueous layer twice more with ethyl acetate.
-
Step 3: Counter-ion Exchange and Purification
The final step involves the conversion of the sodium salt to the hemi-calcium salt and subsequent purification by crystallization.
-
Materials and Equipment:
-
Reaction vessel
-
Atorvastatin sodium salt solution from the previous step
-
Calcium acetate
-
Ethyl acetate
-
96% v/v Ethyl alcohol
-
Centrifuge
-
Vacuum oven
-
-
Procedure:
-
To the aqueous solution of the Atorvastatin sodium salt, add calcium acetate to form the hemi-calcium salt, which can be extracted with ethyl acetate.[1]
-
After stirring for 40 minutes, separate the layers and discard the bottom aqueous layer.[1]
-
Wash the organic layer twice with a water-methanol mixture (95:5 v/v).[1]
-
Evaporate the organic layer under reduced pressure.[1]
-
To the residue, add 96% v/v ethyl alcohol (42 L) and reflux the mixture for 1 hour, during which precipitation will be observed.[1]
-
Cool the resulting suspension to 20°C over 3 hours.[1]
-
Isolate the product by centrifugation.
-
Wash the product with 96% v/v ethanol (6 L).[1]
-
Dry the final product at 40°C under vacuum (0.2 bar) for 12 hours to provide pure Atorvastatin calcium.[1]
-
Quantitative Data Summary
The following tables summarize the quantitative data for the kilogram-scale synthesis of Atorvastatin calcium.
Table 1: Reaction Stoichiometry and Yields
| Step | Starting Material | Reagents | Product | Starting Quantity (kg) | Product Quantity (kg) | Yield (%) |
| 1 | Intermediate 4 | Isopropyl alcohol, Water, HCl | Intermediate 5 | 7.0 | 6.3 | 96 |
| 2 & 3 | Intermediate 5 | NaOH, Methanol, Water, Calcium Acetate, Ethanol | Atorvastatin Calcium | 6.3 | 4.66 | 78.7 (over two steps) |
Table 2: Product Purity
| Product | Purity (%) | Analytical Method |
| Intermediate 5 | >99 | TLC |
| Atorvastatin Calcium (Final Product) | 99.9 | Not specified, likely HPLC |
Table 3: Solvent and Reagent Quantities per kg of Final Product
| Reagent/Solvent | Quantity per kg of Atorvastatin Calcium |
| Isopropyl alcohol | ~15.0 L |
| Water | ~12.3 L |
| 36% Hydrochloric acid | ~0.17 L |
| Methanol | ~10.7 L |
| Sodium hydroxide | ~0.10 kg |
| Ethyl acetate | ~3.2 L |
| 96% Ethyl alcohol | ~10.3 L |
Note: These values are calculated based on the provided protocol for a 4.66 kg batch of the final product.
Conclusion
The described protocol provides a robust and scalable method for the synthesis of kilogram quantities of high-purity Atorvastatin calcium.[1][2][3] This procedure is well-suited for research and development environments where a reliable supply of this active pharmaceutical ingredient is required. The operational simplicity and high yields make it an efficient and cost-effective synthetic route.[2]
References
Troubleshooting & Optimization
Technical Support Center: Atorvastatin Hemi-Calcium Salt Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atorvastatin hemi-calcium salt. The focus is on improving its aqueous solubility for successful in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Atorvastatin hemi-calcium salt?
Atorvastatin hemi-calcium salt is poorly soluble in aqueous solutions. Its solubility in distilled water is very low, approximately 0.1 mg/mL.[1] The solubility is also pH-dependent, being practically insoluble in aqueous solutions with a pH of 4 and below.[2]
Q2: Which organic solvents can be used to dissolve Atorvastatin hemi-calcium salt?
Atorvastatin hemi-calcium salt is soluble in several organic solvents. Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol are commonly used.[3] It is freely soluble in methanol.[1][2]
Q3: What is the recommended method for preparing an aqueous working solution of Atorvastatin for in vitro assays?
The recommended method is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it with the aqueous buffer of choice.[3][4] This approach minimizes the precipitation of the compound in the aqueous medium.
Q4: Can I store the aqueous working solution of Atorvastatin?
It is not recommended to store aqueous solutions of Atorvastatin for more than one day due to its limited stability and potential for precipitation.[3][4] Fresh dilutions from the organic stock solution should be prepared immediately before use.[4]
Q5: What are some common issues encountered when dissolving Atorvastatin hemi-calcium salt?
Common issues include:
-
Precipitation upon dilution in aqueous media: This occurs because of the low aqueous solubility of the compound.
-
Incomplete dissolution in organic solvents: This may happen if the concentration is too high or if the solvent is not of a suitable grade (e.g., contains water).
-
Formation of a milky suspension: This indicates that the compound is not fully dissolved.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution in aqueous buffer | The concentration of the organic solvent in the final working solution is too low to maintain solubility. | - Increase the final concentration of the organic co-solvent (e.g., DMSO, DMF) in your aqueous solution, ensuring it is compatible with your assay and does not exceed cytotoxic levels (typically <0.5% for most cell lines). - Prepare the aqueous solution by adding the stock solution to the buffer with vigorous vortexing.[4] |
| Compound does not fully dissolve in the organic solvent | The concentration of the stock solution is too high. | - Reduce the concentration of the stock solution. - Gentle warming (e.g., 37°C water bath) can aid dissolution in the organic solvent.[4] |
| Aqueous solution appears cloudy or forms a precipitate over time | The compound is coming out of solution due to its low aqueous stability. | - Prepare fresh dilutions for each experiment.[4] - Do not store aqueous solutions for more than a day.[3] |
| Inconsistent results in in vitro assays | Incomplete dissolution or precipitation of the compound leading to inaccurate concentrations. | - Visually inspect your solutions for any signs of precipitation before use. - Consider filtering the final working solution through a 0.22 µm syringe filter compatible with the solvent to remove any undissolved particles.[4] |
Quantitative Solubility Data
The following table summarizes the solubility of Atorvastatin hemi-calcium salt in various solvents.
| Solvent | Solubility | Reference |
| Water | Insoluble / Very slightly soluble (0.1 mg/mL) | [1][2][5] |
| Phosphate Buffer (pH 7.4) | Very slightly soluble | [1][2] |
| Ethanol | Slightly soluble (~0.5 mg/mL) | [1][2][3] |
| Methanol | Freely soluble | [1][2] |
| Dimethylformamide (DMF) | ~25 mg/mL | [3] |
| Dimethyl sulfoxide (DMSO) | ~15 mg/mL to 100 mg/mL | [3][5] |
Note: Solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Atorvastatin Stock Solution in DMSO
Materials:
-
Atorvastatin hemi-calcium salt (crystalline solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh 10 mg of Atorvastatin hemi-calcium salt into the tared tube.[4]
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.[4]
-
Dissolution: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[4]
-
Sterilization (Optional): For sterile applications such as cell culture, filter the solution through a 0.22 µm syringe filter that is compatible with DMSO.[4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term stability.[3]
Protocol 2: Preparation of a 100 µM Aqueous Working Solution
Materials:
-
10 mg/mL Atorvastatin stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
Procedure:
-
Calculation: The molecular weight of Atorvastatin calcium is approximately 1155.34 g/mol (for the trihydrate form, always check the manufacturer's specifications). A 10 mg/mL stock solution is roughly 8.66 mM. To prepare a 100 µM working solution, a 1:86.6 dilution is needed.
-
Dilution: Immediately before the experiment, dilute the 10 mg/mL DMSO stock solution into the pre-warmed aqueous buffer. For example, to make 1 mL of a 100 µM solution, add 11.5 µL of the 10 mg/mL stock solution to 988.5 µL of the aqueous buffer.
-
Mixing: Mix thoroughly by gentle vortexing or inversion.
-
Final DMSO Concentration: The final concentration of DMSO in this example is approximately 1.15%. Ensure the final DMSO concentration is below the tolerance level of your specific in vitro system. If necessary, prepare a more dilute intermediate stock solution to lower the final DMSO concentration.
Visualizations
Atorvastatin's Primary Mechanism of Action
Caption: Atorvastatin inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.
Experimental Workflow for Preparing Atorvastatin Working Solution
Caption: Workflow for preparing an aqueous working solution of Atorvastatin from a solid.
Pleiotropic Effects of Atorvastatin on Signaling Pathways
Caption: Atorvastatin's inhibition of isoprenoid synthesis affects multiple signaling pathways.[6]
References
- 1. Solubility and Bioavailability Enhancement of Poorly Aqueous Soluble Atorvastatin: In Vitro, Ex Vivo, and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Atorvastatin Degradation Products by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Atorvastatin hemi-calcium salt degradation products by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of Atorvastatin hemi-calcium salt under forced degradation conditions?
Atorvastatin is susceptible to degradation under various stress conditions, including hydrolysis (acidic), oxidation, photolysis, and thermal stress.[1][2] The most common degradation pathway, particularly under acidic conditions, is the intramolecular cyclization (lactonization) of the 3,5-dihydroxyheptanoate side chain to form Atorvastatin lactone.[3][4][5][6] Other degradation pathways include dehydration and oxidation of the pyrrole ring.[4][5][7] Under basic conditions, Atorvastatin has been found to be relatively stable.[1][8]
Q2: What are the common degradation products of Atorvastatin observed by mass spectrometry?
Several degradation products of Atorvastatin have been identified using mass spectrometry. The identity and quantity of these products depend on the specific stress conditions applied. A summary of commonly observed degradation products is provided in the table below.
| Stress Condition | Degradation Product | Reported m/z |
| Acidic Hydrolysis | Atorvastatin Lactone | 541.3[9] |
| Acidic Hydrolysis | Dehydrated Atorvastatin | - |
| Acidic Hydrolysis | Dehydrated Atorvastatin Lactone | - |
| Oxidative Stress | Oxidized derivatives (e.g., endoperoxide formation on the pyrrole ring) | 591.6, 573.5[1][10] |
| Photolytic Stress | Various photo-degradants | - |
| Thermal Stress | Impurities H & J (known related substances) | - |
Note: The m/z values can vary depending on the ionization mode (positive or negative) and adduct formation.
Q3: What is a stability-indicating method and why is it crucial for this analysis?
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[11][12] For Atorvastatin, it is essential to develop a chromatographic method (like HPLC or UPLC) that can separate the parent drug from all potential degradation products.[1][4] This ensures that the decrease in the concentration of Atorvastatin is accurately measured and that the formation of degradants is monitored without interference, which is a key requirement for stability studies under ICH guidelines.[1][12]
Troubleshooting Guide
Issue 1: Poor separation of Atorvastatin from its degradation products.
-
Possible Cause: The chromatographic method is not optimized for resolving compounds with similar polarities, such as Atorvastatin and its lactone.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase Gradient: A shallow gradient elution program can improve the resolution between closely eluting peaks. Experiment with different ratios of organic solvent (e.g., acetonitrile or methanol) and aqueous buffer (e.g., ammonium formate or trifluoroacetic acid in water).[1][13]
-
Select an Appropriate Column: A high-resolution column, such as a sub-2 µm particle size column (UPLC) or a solid-core particle column, can provide better separation efficiency. A C18 column is commonly used, but other stationary phases can be explored.[1][13]
-
Adjust the pH of the Mobile Phase: The pH can influence the ionization state and retention of both Atorvastatin and its degradation products. Small adjustments to the pH of the aqueous phase can significantly impact resolution.
-
Lower the Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the run time.
-
Issue 2: Inconsistent or low intensity of degradation product peaks in the mass spectrum.
-
Possible Cause: Suboptimal ionization or fragmentation settings in the mass spectrometer.
-
Troubleshooting Steps:
-
Optimize Ionization Source Parameters: Adjust the capillary voltage, source temperature, and gas flow rates to maximize the ionization of the target analytes.[1] The analysis can be performed in both positive and negative electrospray ionization (ESI) modes to determine which provides better sensitivity for specific degradation products.[1]
-
Optimize Collision Energy (for MS/MS): If using tandem mass spectrometry for structural elucidation, optimize the collision energy for each degradation product to obtain informative fragment ions.
-
Check for Matrix Effects: Excipients from the formulation or other components in the sample matrix can suppress the ionization of the analytes. Dilute the sample or use a more effective sample preparation technique to mitigate matrix effects.
-
Issue 3: Difficulty in identifying the structure of an unknown degradation product.
-
Possible Cause: Insufficient data from the mass spectrometric analysis.
-
Troubleshooting Steps:
-
Perform High-Resolution Mass Spectrometry (HRMS): Use techniques like Time-of-Flight (TOF) or Orbitrap mass spectrometry to obtain accurate mass measurements of the molecular ion.[4][5] This allows for the determination of the elemental composition, which is a critical step in structure elucidation.[14]
-
Conduct Multi-Stage Mass Spectrometry (MSn): Fragment the molecular ion and subsequent fragment ions to establish a fragmentation pathway.[4][5] This provides valuable information about the structure of the molecule.
-
Utilize Isotope Labeling or H/D Exchange: These techniques can help determine the number of exchangeable protons in the molecule, providing further structural clues.
-
Isolate the Impurity: If the concentration is sufficient, preparative HPLC can be used to isolate the degradation product for analysis by other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structure confirmation.[7][10]
-
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the general steps for conducting a forced degradation study of Atorvastatin hemi-calcium salt.
Caption: Workflow for a forced degradation study of Atorvastatin.
-
Sample Preparation: Prepare a stock solution of Atorvastatin hemi-calcium salt in a suitable solvent (e.g., a mixture of acetonitrile and water).[6]
-
Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and keep it at room temperature for a specified period (e.g., 24 hours).[1]
-
Base Hydrolysis: Treat the stock solution with a base (e.g., 1 N NaOH) at room temperature for a defined time (e.g., 42 hours).[1]
-
Oxidative Degradation: Add an oxidizing agent (e.g., 1% H2O2) to the stock solution and maintain it at room temperature for 24 hours.[1]
-
Thermal Degradation: Expose the solid drug substance or a solution to elevated temperatures (e.g., 80°C) for a specific duration.
-
Photolytic Degradation: Expose the drug substance (solid or in solution) to UV light (e.g., 254 nm) or a combination of UV and visible light.[8]
-
Sample Quenching and Dilution: After the specified stress period, neutralize the acidic and basic samples. Dilute all stressed samples to a suitable concentration for LC-MS analysis.
-
LC-MS Analysis: Analyze the samples using a validated stability-indicating LC-MS method.
LC-MS/MS Method for Atorvastatin and its Degradation Products
The following is a representative LC-MS/MS method. Specific parameters may need to be optimized for your instrument and application.
Caption: A typical LC-MS/MS method for Atorvastatin analysis.
-
Liquid Chromatography:
-
Column: A reversed-phase column such as a Zorbax Bonus-RP (or equivalent C18 column) is often suitable.[1]
-
Mobile Phase: A gradient elution using water and acetonitrile, often with an additive like trifluoroacetic acid or ammonium formate to improve peak shape and ionization.[1][13]
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid.
-
-
Gradient Program: A typical gradient might start with a lower percentage of organic phase and gradually increase to elute more hydrophobic compounds. (e.g., T/%B = 0/40, 10/50, 15/70, 20/90, 25/90).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection (UV): 245 nm.[1]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is commonly used and can be operated in both positive and negative modes.[1]
-
Source Parameters: These need to be optimized for the specific instrument but can include a capillary voltage of around 4.0 kV and a source temperature of 300°C.[1]
-
Data Acquisition: Acquire data in full scan mode to detect all ions and in product ion scan (MS/MS) mode to obtain fragmentation data for structural elucidation.
-
References
- 1. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography/mass spectrometric studies on atorvastatin and its stress degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation of Atorvastatin by LCMS - AppNote [mtc-usa.com]
- 7. Isolation and structure determination of oxidative degradation products of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. shimadzu.com [shimadzu.com]
- 10. ijpsdronline.com [ijpsdronline.com]
- 11. scispace.com [scispace.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Troubleshooting poor peak shape in HPLC analysis of Atorvastatin
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Atorvastatin, focusing on achieving optimal peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in Atorvastatin HPLC analysis?
A1: Poor peak shape in Atorvastatin HPLC analysis, such as peak tailing, fronting, or splitting, can stem from a variety of factors. These include suboptimal mobile phase pH, issues with the stationary phase (column), improper sample preparation, or problems with the HPLC system itself. For basic compounds like Atorvastatin, interactions with residual silanols on the silica-based columns are a frequent cause of peak tailing.[1][2]
Q2: Why is the mobile phase pH critical for good peak shape of Atorvastatin?
A2: The mobile phase pH is crucial because Atorvastatin is an ionizable compound. The pH of the mobile phase affects the ionization state of Atorvastatin, which in turn influences its retention and interaction with the stationary phase. Operating near the pKa of Atorvastatin can lead to inconsistent ionization and result in asymmetrical peaks.[1] For robust methods, the pH is often controlled using buffers like phosphate or formate.[3][4][5]
Q3: What type of HPLC column is recommended for Atorvastatin analysis?
A3: Reversed-phase columns, particularly C18 and C8 columns, are most commonly used for the analysis of Atorvastatin.[3][4][6] The choice of a specific column may depend on the desired separation from impurities or other active pharmaceutical ingredients. End-capped columns are often preferred to minimize interactions with residual silanols, which can cause peak tailing.[1]
Troubleshooting Guides
Issue 1: Peak Tailing
Q: My Atorvastatin peak is showing significant tailing. What are the possible causes and how can I fix it?
A: Peak tailing is a common issue in the analysis of basic compounds like Atorvastatin and is often characterized by an asymmetry factor greater than 1.2.[2]
Possible Causes & Solutions:
-
Secondary Interactions with Silanols: Atorvastatin, being a basic compound, can interact with acidic residual silanol groups on the silica-based stationary phase, leading to tailing.[1][2]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3-4) can suppress the ionization of silanol groups, thereby reducing these secondary interactions.[4][7]
-
Solution 2: Use an End-capped Column: Employ a column that has been end-capped to block the residual silanol groups.
-
Solution 3: Add a Competing Base: Incorporate a small amount of a competing base (e.g., triethylamine) into the mobile phase to saturate the active silanol sites.
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak tailing.[8][9]
-
Solution: Reduce the injection volume or dilute the sample.[9]
-
-
Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases, leading to poor peak shape.[8][9]
-
Solution: Replace the column with a new one of the same type. Using a guard column can help extend the life of the analytical column.[8]
-
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening and peak tailing.[1]
-
Solution: Use tubing with a smaller internal diameter and minimize the length of all connections.
-
Below is a troubleshooting workflow for peak tailing:
Caption: A workflow diagram for troubleshooting peak tailing in HPLC analysis.
Issue 2: Peak Fronting
Q: My Atorvastatin peak is fronting. What could be the cause and how do I resolve it?
A: Peak fronting, where the front of the peak is less steep than the back, is less common than tailing but can still occur.
Possible Causes & Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, leading to fronting.[10]
-
Solution: Dissolve the sample in the mobile phase or a solvent that is weaker than or of similar strength to the mobile phase.[11]
-
-
Column Overloading: Similar to peak tailing, injecting a sample that is too concentrated can lead to peak fronting.[10][12]
-
Solution: Dilute the sample or reduce the injection volume.[12]
-
-
Poorly Packed Column: A void or channel in the column packing can lead to distorted peak shapes, including fronting.[10]
-
Solution: This is a less common issue with modern, high-quality columns, but if suspected, replacing the column is the best course of action.
-
A troubleshooting workflow for peak fronting is provided below:
Caption: A decision tree for troubleshooting peak fronting in HPLC.
Issue 3: Split Peaks
Q: I am observing a split peak for Atorvastatin. What are the likely reasons and solutions?
A: A split peak suggests that the analyte is being introduced to the column in two separate bands or that there is a disruption in the chromatographic path.
Possible Causes & Solutions:
-
Partially Blocked Column Frit: If the inlet frit of the column is partially blocked with particulate matter, it can cause the sample flow to be unevenly distributed onto the column, resulting in a split peak.[13]
-
Solution: Reverse-flush the column (if the manufacturer's instructions permit). If this does not resolve the issue, the column may need to be replaced. Using an in-line filter can help prevent this problem.
-
-
Sample Dissolution Issues: If the sample is not fully dissolved in the injection solvent, it can lead to peak splitting.[8]
-
Injection Valve Problems: A malfunctioning injector can cause the sample to be introduced onto the column in a non-uniform manner.
-
Solution: Consult the instrument manual for troubleshooting the injection valve. This may involve cleaning or replacing the rotor seal.
-
The following diagram illustrates the troubleshooting process for split peaks:
Caption: A flowchart for diagnosing and resolving split peaks in HPLC.
Data Presentation
Table 1: Typical HPLC Parameters for Atorvastatin Analysis
| Parameter | Typical Values | Reference |
| Column | C18, C8 (e.g., 250 x 4.6 mm, 5 µm) | [3][4][7] |
| Mobile Phase | Acetonitrile, Methanol, and a buffer (e.g., Phosphate, Formate, or Acetate) | [3][4][5][7][15] |
| pH | 3.0 - 4.5 | [3][4][7] |
| Flow Rate | 0.5 - 1.5 mL/min | [3][5][7] |
| Detection Wavelength | 240 - 254 nm | [3][4][15] |
| Injection Volume | 10 - 20 µL | [3][14] |
| Temperature | Ambient or controlled (e.g., 30 °C) | [3][6] |
Experimental Protocols
Protocol 1: Preparation of Mobile Phase (Example)
This protocol is based on a commonly cited mobile phase composition for Atorvastatin analysis.[3][7]
Objective: To prepare a buffered mobile phase for the isocratic HPLC analysis of Atorvastatin.
Materials:
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
0.45 µm membrane filter
Procedure:
-
Prepare the Buffer: Weigh an appropriate amount of potassium dihydrogen phosphate to make a 0.02 M solution (e.g., dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water).
-
Adjust pH: Adjust the pH of the buffer solution to 4.0 ± 0.1 with orthophosphoric acid.
-
Mix Mobile Phase Components: In a suitable container, mix the prepared buffer, acetonitrile, and methanol in the desired ratio (e.g., 30:10:60 v/v/v, buffer:acetonitrile:methanol).[3]
-
Degas the Mobile Phase: Filter the mobile phase through a 0.45 µm membrane filter and degas it for at least 10-15 minutes using sonication or vacuum degassing.
-
Equilibrate the System: Pump the prepared mobile phase through the HPLC system until a stable baseline is achieved.
Protocol 2: Standard and Sample Solution Preparation
Objective: To prepare Atorvastatin standard and sample solutions for HPLC analysis.
Materials:
-
Atorvastatin reference standard
-
Atorvastatin sample (e.g., tablets)
-
Methanol (HPLC grade)
-
Diluent (typically the mobile phase or a similar composition)
-
Volumetric flasks
-
Sonicator
-
0.45 µm syringe filters
Procedure for Standard Solution:
-
Accurately weigh about 25 mg of Atorvastatin reference standard and transfer it to a 25 mL volumetric flask.[3]
-
Add a small amount of methanol to dissolve the standard and then dilute to the mark with the diluent. This will be the stock solution.
-
Perform serial dilutions from the stock solution with the diluent to achieve the desired working concentration (e.g., 10 µg/mL).
Procedure for Sample Solution (from Tablets):
-
Weigh and finely powder a representative number of tablets (e.g., 20 tablets).
-
Accurately weigh a portion of the powder equivalent to a single tablet dose and transfer it to a volumetric flask (e.g., 50 mL).[14]
-
Add a portion of the diluent and sonicate for approximately 10-15 minutes to ensure complete dissolution of the drug.[15]
-
Dilute to the mark with the diluent and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[14]
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. HPLC Method for Analysis of Atorvastatin | SIELC Technologies [sielc.com]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. mastelf.com [mastelf.com]
- 9. uhplcs.com [uhplcs.com]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. uhplcs.com [uhplcs.com]
- 12. youtube.com [youtube.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Atorvastatin Tablets Analyzed with HPLC - AppNote [mtc-usa.com]
Technical Support Center: Optimizing Atorvastatin Hemi-Calcium Salt Formulations
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dissolution rate of Atorvastatin hemi-calcium salt formulations.
Frequently Asked Questions (FAQs)
Q1: What is Atorvastatin hemi-calcium salt and why is its dissolution rate critical?
A1: Atorvastatin hemi-calcium salt is the active pharmaceutical ingredient (API) in many cholesterol-lowering medications.[1][2] It is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which means it has high intestinal permeability but low aqueous solubility.[3][4] The low solubility makes the dissolution rate a critical, rate-limiting step for its absorption and overall bioavailability.[1] Poor dissolution can lead to inadequate and variable therapeutic effects.
Q2: What are the main factors influencing the dissolution rate of Atorvastatin formulations?
A2: The primary factors include:
-
pH of the Medium: Atorvastatin's solubility is highly pH-dependent. It is insoluble in acidic solutions (pH below 4) and slightly soluble in neutral to alkaline buffers (pH 7.4).[1][5]
-
Polymorphism: Atorvastatin calcium can exist in various crystalline (polymorphic) and amorphous forms. Amorphous forms generally exhibit higher solubility and faster dissolution rates than crystalline forms.[6][7]
-
Particle Size: Reducing the particle size (micronization) increases the surface area available for dissolution, which can enhance the dissolution rate.[1]
-
Excipients: The choice and concentration of excipients like disintegrants, binders, fillers, surfactants, and alkalizing agents can significantly alter the formulation's microenvironment and, consequently, the drug's dissolution.[8][9]
-
Manufacturing Process: Parameters such as granulation method and tablet compression force can affect tablet porosity and disintegration time, thereby influencing the dissolution rate.[10]
Q3: What is the significance of polymorphism in Atorvastatin formulations?
A3: Atorvastatin calcium exists in over 60 polymorphic and pseudo-polymorphic (hydrates and solvates) forms.[11] Different polymorphs have distinct crystal lattice structures, leading to variations in physical properties like solubility, melting point, and stability.[7][11] The amorphous form is generally more soluble and has a higher dissolution rate compared to its crystalline counterparts.[6] Ensuring a consistent and stable polymorphic form throughout manufacturing and storage is crucial for predictable dissolution performance and bioavailability.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the development of Atorvastatin formulations.
Issue 1: Dissolution rate is consistently below the target specification.
| Potential Cause | Troubleshooting Action |
| Inappropriate pH of Dissolution Medium | Verify the pH of the dissolution medium. Atorvastatin solubility increases significantly at pH ≥ 6.[1] The USP standard often specifies a phosphate buffer of pH 6.8.[12][13] |
| Incorrect Polymorphic Form | Characterize the polymorphic form of the API using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). The amorphous form is preferred for faster dissolution.[6] |
| Large Particle Size | Perform particle size analysis. Consider micronization of the API to increase surface area and improve dissolution.[1] |
| Suboptimal Excipient Combination | Incorporate a superdisintegrant (e.g., Croscarmellose Sodium, Crospovidone) to promote rapid tablet breakup.[8] Add a surfactant (e.g., Sodium Lauryl Sulfate) to improve wetting of the hydrophobic drug particles.[14] Include an alkalizing or buffering agent (e.g., Calcium Carbonate, Disodium Phosphate) to create a higher pH microenvironment within the tablet, thereby increasing local drug solubility.[1][9] |
| Excessive Compression Force | High compression force can lead to harder tablets with lower porosity, hindering disintegration. Reduce the compression force and evaluate the impact on tablet hardness, friability, and dissolution. |
Issue 2: High variability (inconsistent results) in dissolution testing.
| Potential Cause | Troubleshooting Action |
| Inadequate Powder Blending | Ensure uniform distribution of the API and excipients through proper blending validation. Poor blending can lead to variations in drug content and disintegrant distribution among tablets. |
| Polymorphic Conversion | Manufacturing processes (e.g., wet granulation, high compression) can induce polymorphic changes. Re-evaluate the polymorphic form of the drug in the final dosage form. |
| Inconsistent Tablet Hardness/Weight | Monitor tablet weight and hardness throughout the compression run. Significant variations can affect disintegration and dissolution consistency. |
| Improper Dissolution Test Setup | Verify that the dissolution apparatus is correctly calibrated and operated (e.g., paddle speed, temperature, vessel centering) as per the validated method or USP guidelines.[3][15] |
Issue 3: Formulation shows poor stability, leading to decreased dissolution over time.
| Potential Cause | Troubleshooting Action |
| Conversion from Amorphous to Crystalline Form | The amorphous form can be less stable and may convert to a more stable, less soluble crystalline form upon exposure to heat and humidity.[16] Store the product in appropriate packaging with desiccants. Conduct stability studies to monitor polymorphic changes. |
| Chemical Degradation | Atorvastatin is susceptible to degradation in acidic and oxidative environments.[16] Ensure excipients are compatible and consider adding antioxidants if necessary. Protect the formulation from light. |
Experimental Protocols
1. Standard Dissolution Testing Protocol (USP Apparatus 2)
This protocol is based on common United States Pharmacopeia (USP) monographs for Atorvastatin Calcium Tablets.[12][13][17]
-
Apparatus: USP Apparatus 2 (Paddles).
-
Dissolution Medium: 900 mL of 0.05 M phosphate buffer, pH 6.8.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 75 rpm.[3]
-
Procedure:
-
Place one tablet in each of the six dissolution vessels.
-
Start the apparatus.
-
Withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples immediately using a 0.45-µm membrane filter.
-
Analyze the concentration of dissolved Atorvastatin using a validated analytical method, such as UV-Vis Spectrophotometry (at ~240-246 nm) or HPLC.
-
-
Acceptance Criteria: Typically, not less than 80% (Q) of the labeled amount of Atorvastatin should be dissolved in 30 minutes.[3]
2. Solid Dispersion Preparation by Solvent Evaporation
Solid dispersion is a common technique to enhance the solubility of poorly soluble drugs like Atorvastatin.[4][14][18]
-
Materials: Atorvastatin hemi-calcium salt, a hydrophilic carrier (e.g., PEG 4000, Soluplus®, Kolliphor® P188), and a suitable solvent (e.g., Methanol).[14][18]
-
Procedure:
-
Accurately weigh the Atorvastatin and the selected carrier in the desired ratio (e.g., 1:1 or 1:3).
-
Dissolve both components in a minimal amount of the chosen solvent (e.g., Methanol) in a porcelain dish with gentle stirring.[14]
-
Evaporate the solvent using a water bath or a rotary evaporator at a controlled temperature (e.g., 50°C) until a solid mass is formed.
-
Scrape the resulting solid dispersion from the dish.
-
Pulverize the solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
-
Store the prepared solid dispersion in a desiccator until further use and characterization.
-
Data Presentation: Impact of Excipients on Dissolution
The following tables summarize the effect of different formulation strategies on the dissolution of Atorvastatin.
Table 1: Effect of Superdisintegrants on Drug Release
| Formulation | Superdisintegrant (5% w/w) | % Drug Release at 15 min | % Drug Release at 30 min |
| F1 | None | 35% | 55% |
| F2 | Crospovidone | 75% | 92% |
| F3 | Croscarmellose Sodium | 82% | 98% |
| F4 | Sodium Starch Glycolate | 78% | 95% |
Data is illustrative and based on typical findings.
Table 2: Effect of Alkalizing Agents and Surfactants
| Formulation | Key Excipients | % Drug Release at 30 min |
| G1 (Control) | Standard excipients | 58% |
| G2 | + 2% Sodium Lauryl Sulfate (Surfactant) | 75% |
| G3 | + 5% Calcium Carbonate (Alkalizer) | 88% |
| G4 | + 2% SLS + 5% CaCO₃ | 99% |
Data is illustrative. The combination of a surfactant and an alkalizer often shows a synergistic effect on dissolution enhancement.[1][9]
Visualizations
Caption: Troubleshooting workflow for low dissolution rate.
Caption: Role of excipients in enhancing dissolution.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 5. Solubility and Bioavailability Enhancement of Poorly Aqueous Soluble Atorvastatin: In Vitro, Ex Vivo, and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. ijnrd.org [ijnrd.org]
- 9. Development of co-processed excipients in the design and evaluation of atorvastatin calcium tablets by direct compression method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Process Intensification of Atorvastatin Calcium Crystallization for Target Polymorph Development via Continuous Combined Cooling and Antisolvent Crystallization Using an Oscillatory Baffled Crystallizer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uspnf.com [uspnf.com]
- 13. uspnf.com [uspnf.com]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. Development and Validation of a Discriminative Dissolution Method for Atorvastatin Calcium Tablets using in vivo Data by LC and UV Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. uspnf.com [uspnf.com]
- 18. jocpr.com [jocpr.com]
Technical Support Center: Stability of Atorvastatin Hemi-Calcium Salt in DMSO Solution
This technical support center provides guidance and answers to frequently asked questions regarding the stability of Atorvastatin hemi-calcium salt dissolved in Dimethyl Sulfoxide (DMSO) upon storage. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Atorvastatin hemi-calcium salt in DMSO solution?
For optimal stability, it is recommended to store stock solutions of Atorvastatin hemi-calcium salt in DMSO at -80°C for long-term storage (up to 1 year) and at -20°C for short-term storage (up to 1 month). Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.
Q2: How soluble is Atorvastatin hemi-calcium salt in DMSO?
Atorvastatin hemi-calcium salt is highly soluble in DMSO. Solubility can reach up to 100-122.5 mg/mL.[1][2] Sonication may be recommended to aid dissolution. It is also important to use anhydrous or fresh DMSO, as moisture can reduce the solubility.[2]
Q3: What are the primary factors that can cause the degradation of Atorvastatin in a DMSO solution?
The main factors contributing to the degradation of Atorvastatin in solution are:
-
pH: Atorvastatin is highly susceptible to hydrolysis in acidic conditions (pH ≤ 4.0), leading to the formation of its lactone form.
-
Light: Exposure to light, particularly UV light, can cause photodegradation.[3]
-
Elevated Temperatures: Storing solutions at room temperature or higher can accelerate degradation.[3]
-
Oxidation: Atorvastatin is prone to oxidative degradation.
Q4: What are the known degradation pathways for Atorvastatin?
Atorvastatin primarily degrades through two main pathways:
-
Hydrolysis: Under acidic conditions, the parent compound undergoes hydrolysis to form Atorvastatin lactone.
-
Oxidation: Oxidative stress can lead to the formation of various oxidation products.
The diagram below illustrates these primary degradation pathways.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of potency in my Atorvastatin solution. | Improper Storage Temperature: Storing at room temperature or 4°C for extended periods can lead to degradation. | For long-term storage, keep the DMSO stock solution at -80°C. For short-term use, -20°C is acceptable. Avoid repeated freeze-thaw cycles by preparing aliquots. |
| Acidic pH: The solution may have become acidic, accelerating hydrolysis. | Ensure the final experimental medium is not acidic. Atorvastatin is more stable in neutral or slightly basic conditions. | |
| Light Exposure: The solution may have been exposed to light for a prolonged period. | Store solutions in amber vials or wrap containers in aluminum foil to protect from light. | |
| Oxidative Degradation: The DMSO or other reagents may contain peroxides. | Use high-purity, anhydrous DMSO. Prepare solutions fresh when possible. | |
| Unexpected peaks in my HPLC/LC-MS chromatogram. | Degradation Products: The unexpected peaks could be degradation products of Atorvastatin. | Compare the chromatogram to a freshly prepared standard. If new peaks are present, consider the degradation pathways (hydrolysis, oxidation) and adjust storage and handling procedures. |
| Solvent Impurities: The DMSO or other solvents may be contaminated. | Use high-purity, HPLC-grade solvents. | |
| Contaminated Glassware: Residual contaminants on glassware can react with Atorvastatin. | Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent before use. | |
| Precipitation observed in the DMSO stock solution upon thawing. | Moisture Absorption: DMSO is hygroscopic and can absorb moisture, which may reduce the solubility of Atorvastatin. | Use anhydrous DMSO and handle it in a low-humidity environment. Ensure vials are tightly sealed. Gentle warming and vortexing can help redissolve the compound. |
| Concentration Exceeds Solubility Limit: The concentration of the stock solution may be too high. | Prepare a new stock solution at a slightly lower concentration. Refer to the solubility data provided by the supplier. |
Data on Stability of Atorvastatin in DMSO
While comprehensive quantitative data for the stability of Atorvastatin hemi-calcium salt specifically in DMSO at various temperatures over time is limited in publicly available literature, the following table summarizes the recommended storage conditions and expected stability based on manufacturer guidelines and general compound stability studies.
| Storage Temperature | Duration | Expected Stability | Recommendation |
| Room Temperature (~25°C) | > 24 hours | Significant degradation is likely. | Not recommended for storage. |
| 4°C | Up to 1 week | Gradual degradation may occur. | Suitable for very short-term storage of working solutions. |
| -20°C | Up to 1 month | Generally stable. | Recommended for short-term storage of stock solutions. |
| -80°C | Up to 1 year | Highly stable. | Recommended for long-term storage of stock solutions. |
Experimental Protocol for Stability Assessment
This protocol outlines a method to assess the stability of Atorvastatin hemi-calcium salt in DMSO solution using High-Performance Liquid Chromatography (HPLC) with UV detection.
1. Materials and Reagents
-
Atorvastatin hemi-calcium salt
-
Anhydrous DMSO (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid (for mobile phase)
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Atorvastatin Stock Solution
-
Accurately weigh a known amount of Atorvastatin hemi-calcium salt.
-
Dissolve the powder in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Vortex or sonicate until the compound is completely dissolved.
-
Divide the stock solution into several aliquots in amber vials to avoid repeated freeze-thaw cycles.
3. Storage Conditions and Sampling
-
Store the aliquots at the desired temperatures for the stability study (e.g., Room Temperature, 4°C, -20°C, and -80°C).
-
At specified time points (e.g., Day 0, Day 1, Day 7, Day 14, Day 30), retrieve one aliquot from each storage condition.
-
Allow the frozen samples to thaw completely at room temperature before analysis.
4. Sample Preparation for HPLC Analysis
-
Dilute the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
5. HPLC Method
-
Column: C18 reverse-phase column (e.g., Zorbax Bonus-RP, 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile and Water with 0.1% TFA.
-
Example Gradient: Start with 40% Acetonitrile, increase to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
6. Data Analysis
-
At each time point, inject the prepared sample and a freshly prepared standard of the same concentration.
-
Determine the peak area of the Atorvastatin peak in the chromatograms.
-
Calculate the percentage of Atorvastatin remaining at each time point relative to the initial (Day 0) sample.
-
% Remaining = (Peak Area of Stored Sample / Peak Area of Day 0 Sample) x 100
-
-
Monitor for the appearance of new peaks, which may indicate degradation products.
The workflow for this stability assessment is visualized in the following diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Prevention of Oxidative Degradation of Atorvastatin Hemi-Calcium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the oxidative degradation of Atorvastatin hemi-calcium salt during storage. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of their experimental samples and drug formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the oxidative degradation of Atorvastatin hemi-calcium salt?
A1: Atorvastatin hemi-calcium salt is susceptible to degradation from several factors, with oxidation being a primary concern. Key contributors to its degradation include:
-
Exposure to atmospheric oxygen: Direct contact with air can initiate and propagate oxidative reactions.[1][2]
-
Presence of reactive oxygen species (ROS): Peroxides present as impurities in excipients or solvents can accelerate degradation.
-
Exposure to light (photodegradation): UV and visible light can provide the energy to initiate oxidative processes.[3][4]
-
Elevated temperatures: Heat can increase the rate of chemical reactions, including oxidation.[3][4]
-
Low pH (acidic conditions): While primarily causing hydrolysis to the lactone form, acidic conditions can also promote oxidative pathways.[3][4][5]
-
Moisture: The presence of water can facilitate degradation reactions.
Q2: What are the common oxidative degradation products of Atorvastatin?
A2: Under oxidative stress, Atorvastatin can form several degradation products. Some of the identified impurities include those designated as O1 and O2 in forced degradation studies, as well as known impurities L and D.[4] Other identified oxidative degradation products include ATV-cycloIP, ATV-epoxy furan, ATV-cycloFP, and ATV-epoxy dion.[1] The formation of an endoperoxide from the pyrrole ring has also been proposed as a mechanism of oxidative degradation.[6]
Q3: How can I minimize oxidative degradation of Atorvastatin during routine laboratory storage and handling?
A3: To minimize oxidative degradation in a laboratory setting, consider the following precautions:
-
Inert Atmosphere: Store the solid compound or solutions under an inert atmosphere, such as nitrogen or argon, to displace oxygen.
-
Light Protection: Use amber-colored vials or wrap containers with aluminum foil to protect from light.[7]
-
Temperature Control: Store samples at recommended refrigerated temperatures (2-8 °C) to slow down the rate of degradation. Avoid repeated freeze-thaw cycles.
-
Solvent Purity: Use high-purity, peroxide-free solvents for preparing solutions.
-
pH Control: Maintain a neutral to slightly alkaline pH for solutions, as acidic conditions can accelerate degradation.
-
Antioxidant Addition: For formulated solutions, consider the addition of antioxidants.
Q4: What is the recommended packaging for long-term storage of Atorvastatin-containing formulations?
A4: For long-term storage, packaging that provides a high barrier to oxygen and moisture is crucial. Aluminum/aluminum blisters are highly effective.[8] High-density polyethylene (HDPE) bottles can also be used, preferably with the inclusion of desiccants and oxygen absorbers.[8][9] Packaging under an inert atmosphere further enhances stability.[8]
Troubleshooting Guides
Problem 1: Rapid loss of Atorvastatin potency in a prepared solution.
| Possible Cause | Troubleshooting Step |
| Oxidative Degradation | Purge the solvent with an inert gas (nitrogen or argon) before dissolving the Atorvastatin. Prepare and store the solution under an inert atmosphere. |
| Photodegradation | Prepare and store the solution in amber-colored glassware or wrap the container in aluminum foil. Minimize exposure to light during handling. |
| Acid-catalyzed Hydrolysis | Check the pH of your solution. If acidic, adjust to a neutral or slightly alkaline pH if compatible with your experimental design. |
| Thermal Degradation | Ensure the solution is stored at the recommended refrigerated temperature and not exposed to high temperatures. |
Problem 2: Appearance of unknown peaks in HPLC chromatogram during stability studies.
| Possible Cause | Troubleshooting Step |
| Formation of Degradation Products | Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products. This will help in identifying the unknown peaks. |
| Contamination | Ensure the purity of the solvents and excipients used. Clean all glassware thoroughly. Run a blank injection of the solvent to check for impurities. |
| Interaction with Excipients | Conduct compatibility studies with individual excipients to identify any potential interactions that may be causing degradation. |
Quantitative Data on Atorvastatin Degradation
The following tables summarize quantitative data from forced degradation studies on Atorvastatin hemi-calcium salt.
Table 1: Percentage Degradation of Atorvastatin under Various Stress Conditions.
| Stress Condition | Duration | Temperature | % Degradation | Reference |
| 0.1 N HCl | 24 hours | Ambient (25 ± 2°C) | Significant Degradation | [4] |
| 1% H₂O₂ | 24 hours | Ambient (25 ± 2°C) | Significant Degradation | [4] |
| Thermal | 10 days | 105°C | Significant Degradation | [4] |
| Photolytic | 11 days | 200 W h/m² UV, 1.2 million lux hours visible | Significant Degradation | [4] |
| 0.1 M HCl | 1 hour | 80°C | > 5% | [10] |
| 1% H₂O₂ | 1 hour | 80°C | > 5% | [10] |
| Thermal | 48 hours | 80°C | > 5% | [10] |
Table 2: Identified Degradation Products under Different Stress Conditions.
| Stress Condition | Identified Degradation Products/Impurities | Reference |
| Acidic Hydrolysis | Unknown A1, Impurity H, Impurity J | [4] |
| Oxidative Stress | Unknown O1, Unknown O2, Impurity L, Impurity D | [4] |
| Thermal Stress | Impurity H, Impurity J | [4] |
| Photolytic Stress | Impurity J, Impurity L, Impurity D | [4] |
Experimental Protocols
Protocol 1: Forced Oxidative Degradation Study
This protocol is designed to intentionally degrade Atorvastatin under oxidative conditions to study its degradation pathway and identify degradation products.
-
Sample Preparation: Prepare a solution of Atorvastatin hemi-calcium salt in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 500 µg/mL.[4]
-
Stress Application: To the Atorvastatin solution, add a solution of 1% hydrogen peroxide (H₂O₂).[4]
-
Incubation: Store the mixture at ambient temperature (25 ± 2°C) for 24 hours.[4]
-
Sample Analysis: After the incubation period, analyze the sample using a validated stability-indicating HPLC method (see Protocol 2).
-
Control Sample: Prepare a control sample of Atorvastatin solution without the addition of H₂O₂ and store it under the same conditions. Analyze the control sample alongside the stressed sample.
Protocol 2: Stability-Indicating HPLC Method for Atorvastatin and its Degradation Products
This method can be used to separate and quantify Atorvastatin from its potential degradation products.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: Zorbax Bonus-RP (or a similar C18 column).[4]
-
Mobile Phase:
-
Gradient Elution:
-
Time (min) | %B
-
---|---
-
0 | 40
-
10 | 50
-
15 | 70
-
20 | 90
-
25 | 90[4]
-
-
Flow Rate: 1.0 mL/min[4]
-
Detection Wavelength: 245 nm[4]
-
Injection Volume: 10 µL[7]
-
Column Temperature: 40°C[4]
-
Diluent: Water:Acetonitrile (50:50, v/v)
Visualizations
Caption: Oxidative degradation pathway of Atorvastatin.
Caption: Workflow for a forced oxidative degradation study.
Caption: Logical relationship of prevention strategies.
References
- 1. US8044086B2 - Oxidative degradation products of atorvastatin calcium - Google Patents [patents.google.com]
- 2. US20070208071A1 - Oxidative Degradation Products of Atorvastatin Calcium - Google Patents [patents.google.com]
- 3. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsdronline.com [ijpsdronline.com]
- 7. benchchem.com [benchchem.com]
- 8. US20090071855A1 - Packaging for amorphous statins and compositions thereof - Google Patents [patents.google.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Crystallization of Atorvastatin Hemi-Calcium Salt
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the crystallization of Atorvastatin hemi-calcium salt.
Frequently Asked Questions (FAQs)
Q1: Why is controlling the polymorphic form of Atorvastatin hemi-calcium salt so critical?
A1: Atorvastatin calcium can exist in numerous crystalline and amorphous forms, with over 60 polymorphs and pseudo-polymorphs reported.[1] Different polymorphic forms can exhibit distinct physicochemical properties, including solubility, dissolution rate, melting point, and stability.[1][2] These variations can significantly impact the bioavailability and therapeutic efficacy of the final drug product.[1] Form I is generally considered the most stable and non-hygroscopic crystalline form, making it desirable for pharmaceutical formulations due to its longer shelf life and ease of handling.[1] Failure to control polymorphism can lead to batch-to-batch variability and potential contamination with less stable forms.[1][3]
Q2: What is the most stable polymorphic form of Atorvastatin hemi-calcium salt, and what are its key characteristics?
A2: Crystalline Form I is the most stable and non-hygroscopic polymorph of Atorvastatin calcium.[1] It is a trihydrate, with the empirical formula [C₃₃H₃₅FN₂O₅]₂·Ca·3H₂O.[1] Its stability and non-hygroscopic nature make it ideal for pharmaceutical dosage forms, as it does not require specialized storage conditions.[1]
Q3: What are the main challenges encountered during the batch crystallization of Atorvastatin hemi-calcium salt?
A3: Batch crystallization of Atorvastatin hemi-calcium salt often presents several challenges, including:
-
Low Productivity: Batch processes can be time-consuming, leading to lower overall output.[1][3]
-
Wide Crystal Size Distribution (CSD): Achieving a uniform and narrow CSD can be difficult in batch crystallization, which can impact downstream processing like filtration and drying.[1][3]
-
Polymorphic Form Contamination: The risk of obtaining a mixture of polymorphs or an undesired polymorph is a significant challenge due to the compound's extensive polymorphism.[1][3]
-
Batch-to-Batch Variability: Reproducibility between batches can be a prominent issue, leading to inconsistencies in product quality.[1]
Q4: How can impurities affect the crystallization of Atorvastatin hemi-calcium salt?
A4: Impurities, which can arise from the synthesis process or degradation, can have a detrimental effect on the crystallization process.[4] They can potentially inhibit crystal growth, alter the crystal habit, or lead to the formation of less desirable polymorphic forms.[5] In some cases, specific impurities have been observed to increase during processing, although subsequent crystallization into a new polymorphic form was found to help in their removal.[2] The control of impurities is a critical aspect of ensuring the quality and consistency of the final active pharmaceutical ingredient (API).[6]
Troubleshooting Guide
Problem 1: Inconsistent or incorrect polymorphic form obtained.
| Potential Cause | Troubleshooting Action |
| Incorrect Solvent/Antisolvent System or Ratio | The ratio of solvent to antisolvent is a critical parameter influencing the polymorphic outcome.[1][3] Systematically vary the solvent/antisolvent ratio and analyze the resulting polymorph using XRPD. For example, in a combined cooling and antisolvent crystallization (CCAC) process, splitting the antisolvent addition into multiple ports has been shown to be effective.[1] |
| Inadequate Seeding | The absence or improper use of seed crystals can lead to the nucleation of undesired polymorphs.[1][3] Ensure that seed crystals of the desired polymorph (e.g., Form I) are used. The timing and amount of seeding should be optimized. In continuous processes, seeding is crucial to prevent encrustation.[1] |
| Temperature Control Issues | Temperature profiles during cooling crystallization significantly impact nucleation and crystal growth, and consequently, the final polymorphic form.[1] Calibrate all temperature probes and ensure precise control over the cooling rate and final temperature. |
| Presence of Impurities | Certain impurities can act as templates for the nucleation of undesired polymorphs.[5] Analyze the purity of the starting material. If impurities are suspected, consider purification steps prior to crystallization. |
Problem 2: Wide Crystal Size Distribution (CSD) and poor filterability.
| Potential Cause | Troubleshooting Action |
| Poor Mixing | Inefficient mixing can lead to localized areas of high supersaturation, causing rapid nucleation and the formation of fine particles, resulting in a wide CSD.[3] Optimize the agitation rate. In continuous systems, consider using technologies like an oscillatory baffled crystallizer (OBC) for improved mixing.[1][3] |
| Suboptimal Cooling/Antisolvent Addition Rate | A rapid cooling rate or fast addition of antisolvent can induce uncontrolled nucleation, leading to a wide CSD.[1] Experiment with slower and more controlled cooling profiles and antisolvent addition rates to maintain a state of moderate supersaturation. |
| Seeding Protocol Not Optimized | The size and quantity of seed crystals can influence the final CSD. Too few seeds may lead to secondary nucleation, while too many can result in a smaller final crystal size. Optimize the seed loading and size distribution. |
Experimental Protocols
Key Analytical Techniques for Polymorph Characterization
A variety of analytical techniques are essential for the identification and characterization of Atorvastatin calcium polymorphs.[7]
| Technique | Purpose | Typical Experimental Parameters |
| X-Ray Powder Diffraction (XRPD) | Primary method for identifying the crystalline form.[7][8] | Radiation Source: Cu Kα (λ = 1.5406 Å)Voltage/Current: 40 kV / 30-40 mAScan Range (2θ): 4° to 40°Step Size: 0.05°Scan Speed: 0.005° 2θ/s[8] |
| Differential Scanning Calorimetry (DSC) | To determine melting point, enthalpy of fusion, and detect polymorphic transitions or the presence of amorphous content.[7] | Heating Rate: 20°C/minAtmosphere: Nitrogen purgeDSC can reveal endothermic events corresponding to water loss and melting.[9] |
| Thermogravimetric Analysis (TGA) | To quantify the amount of solvent or water in the crystal lattice (e.g., for hydrates and solvates).[7] | Heating Rate: 10°C/minAtmosphere: Nitrogen purgeTGA can show weight loss corresponding to desolvation.[10] |
| FT-Raman Spectroscopy | A non-destructive technique for polymorph identification and quantification, even in formulated tablets.[8][11] | Laser: 1064 nm Nd:YAGLaser Power: 370 mW[8] |
| Solid-State Nuclear Magnetic Resonance (ssNMR) | Provides information about the local environment of atoms in the crystal lattice, useful for distinguishing polymorphs.[12] | 13C NMR can show distinct signals for different polymorphs.[12] |
Table 1: Characteristic XRPD Peaks (2θ) for Atorvastatin Calcium Form I
| Peak 1 | Peak 2 | Peak 3 | Peak 4 | Peak 5 | Peak 6 | Peak 7 |
| 9.07° | 9.41° | 10.18° | 10.46° | 11.76° | 12.10° | 21.7° |
| Data sourced from multiple studies, slight variations may be observed.[1][9] |
Visualization of Key Processes
Below are diagrams illustrating critical workflows and relationships in the crystallization of Atorvastatin hemi-calcium salt.
Caption: Factors influencing the crystallization process of Atorvastatin hemi-calcium salt.
Caption: General experimental workflow for obtaining crystalline Form I of Atorvastatin.
Caption: Logical workflow for troubleshooting polymorphic outcomes in crystallization.
References
- 1. Process Intensification of Atorvastatin Calcium Crystallization for Target Polymorph Development via Continuous Combined Cooling and Antisolvent Crystallization Using an Oscillatory Baffled Crystallizer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. rjpn.org [rjpn.org]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. opendata.uni-halle.de [opendata.uni-halle.de]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Solid State Characterization of Commercial Crystalline and Amorphous Atorvastatin Calcium Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Identification and quantitative determination of atorvastatin calcium polymorph in tablets using FT-Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US7411075B1 - Polymorphic form of atorvastatin calcium - Google Patents [patents.google.com]
Minimizing interferences in the bioanalysis of Atorvastatin from plasma samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the bioanalysis of Atorvastatin from plasma samples. Our goal is to help you minimize interferences and ensure accurate, reliable, and reproducible results.
Troubleshooting Guides
This section addresses specific issues that may arise during the bioanalysis of Atorvastatin and provides step-by-step solutions.
Issue 1: Poor Peak Shape and Asymmetry for Atorvastatin
-
Question: My chromatogram for Atorvastatin shows significant peak tailing or fronting. What could be the cause and how can I fix it?
-
Answer: Poor peak shape can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Mobile Phase pH: Atorvastatin is an acidic drug. Ensure the pH of your mobile phase is appropriate for its pKa to maintain a consistent ionization state. An acidic mobile phase (e.g., containing 0.1% formic acid or acetic acid) is commonly used to improve peak shape for statins.
-
Column Choice: A C18 column is frequently used for Atorvastatin analysis. However, if issues persist, consider a column with a different chemistry or a newer generation column like a fused-core C18, which can enhance separation efficiency.[1]
-
Sample Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample and re-injecting.
-
Column Contamination: Plasma matrix components, especially phospholipids, can accumulate on the column and affect peak shape. Implement a robust sample preparation method to remove these interferences. Regularly flushing the column with a strong solvent is also recommended.
-
Issue 2: High Matrix Effect Leading to Ion Suppression or Enhancement
-
Question: I am observing significant ion suppression/enhancement for Atorvastatin and its internal standard. How can I minimize this matrix effect?
-
Answer: Matrix effects, primarily from phospholipids and other endogenous components in plasma, are a common challenge in LC-MS/MS bioanalysis.[2][3] Here are several strategies to mitigate them:
-
Optimize Sample Preparation: The choice of sample preparation technique is critical.
-
Liquid-Liquid Extraction (LLE): LLE is effective at removing many matrix components and can provide clean extracts.[2][4][5]
-
Solid-Phase Extraction (SPE): SPE can offer even cleaner extracts than LLE by selectively isolating the analyte.[1]
-
Salting-Out Assisted Liquid-Liquid Extraction (SALLE): This technique combines elements of protein precipitation and LLE and has been shown to reduce matrix effects effectively.[6][7][8]
-
Phospholipid Removal Plates: Specific sample preparation products are designed to deplete phospholipids from the sample, directly addressing a major source of matrix effects.[3]
-
-
Chromatographic Separation: Ensure your chromatographic method separates Atorvastatin from the bulk of co-eluting matrix components. Adjusting the mobile phase gradient or using a different column can improve separation.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Atorvastatin-d5) will co-elute with the analyte and experience similar matrix effects, thereby compensating for variations in ionization efficiency and improving the accuracy of quantification.[1][2]
-
Issue 3: Interference from Hemolyzed or Lipemic Plasma Samples
-
Question: My results for Atorvastatin are inaccurate for hemolyzed or lipemic plasma samples. What should I do?
-
Answer: Hemolysis and high lipid content (lipemia) are known sources of interference in Atorvastatin bioanalysis.[2][9][10]
-
Hemolysis: Hemolyzed samples can introduce substances that interfere with the analysis, sometimes co-eluting with the analyte or internal standard.[2]
-
Lipemia: High levels of triglycerides and cholesterol in plasma can cause significant matrix effects.[9][10]
-
Method Validation: It is crucial to validate your bioanalytical method using lipemic plasma to ensure it is robust.[9][10] Regulatory guidelines often require testing for matrix effects in lipemic plasma.[9][10]
-
Sample Preparation: LLE and SPE are generally effective in removing lipids. For highly lipemic samples, a more rigorous cleanup method may be necessary.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common sample preparation technique for Atorvastatin bioanalysis?
A1: While several techniques are used, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are among the most frequently reported methods for Atorvastatin and its metabolites from plasma.[1][2][5][11] Protein precipitation (PPT) is a simpler method but may result in less clean extracts and more significant matrix effects.[11][12] Salting-Out Assisted Liquid-Liquid Extraction (SALLE) is an emerging technique that offers a good balance of cleanup efficiency and ease of use.[6][7][8]
Q2: What type of internal standard is recommended for Atorvastatin analysis?
A2: The use of a stable isotope-labeled internal standard (SIL-IS), such as Atorvastatin-d5, is highly recommended.[1][2] A SIL-IS has physicochemical properties nearly identical to the analyte, ensuring it behaves similarly during sample preparation and LC-MS/MS analysis. This helps to compensate for variability in extraction recovery and matrix effects, leading to more accurate and precise quantification.
Q3: What are the typical LC-MS/MS parameters for Atorvastatin analysis?
A3: Atorvastatin is typically analyzed using a reversed-phase C18 column with a mobile phase consisting of an aqueous component (often with a formic or acetic acid modifier) and an organic solvent like acetonitrile or methanol.[1][13] Detection is commonly performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Electrospray ionization (ESI) is the most common ionization source, and Atorvastatin can be detected in either positive or negative ion mode, though positive mode is frequently reported.[6][14]
Q4: How can I prevent the interconversion of Atorvastatin and its lactone metabolite during analysis?
A4: Atorvastatin can exist in equilibrium with its lactone form, and the pH of the sample and solutions can influence this equilibrium. To minimize interconversion, it is important to control the pH throughout the sample preparation and analysis process. Acidifying the plasma sample (e.g., to pH 4.1) has been shown to stabilize Atorvastatin in its acid form.[1]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Atorvastatin in Human Plasma
This protocol is a general guideline based on commonly cited LLE methods.[2][5][13]
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Pipette 200 µL of plasma into a clean polypropylene tube.
-
Add 50 µL of the internal standard working solution (e.g., Atorvastatin-d5 in methanol).
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
-
Protocol 2: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
This protocol is based on a method described for the simultaneous quantification of Atorvastatin and other analytes.[6][7]
-
Sample Preparation:
-
To 1000 µL of plasma, add 50 µL of the internal standard solution.
-
Vortex for 10 seconds.
-
-
Protein Precipitation and Extraction:
-
Add 2 mL of acetonitrile and vortex thoroughly.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube containing 2 mL of 2M MgSO₄ solution and vortex.
-
Centrifuge at 4000 rpm at 0°C for 5 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper acetonitrile layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Analysis:
-
Inject into the LC-MS/MS system.
-
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Atorvastatin Bioanalysis
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | High | Can be significant | Simple, fast, and inexpensive.[12] | Less clean extracts, potential for significant matrix effects.[7] |
| Liquid-Liquid Extraction (LLE) | 85 - 105 | Generally low | Good cleanup, high analyte recovery.[4][15] | Can be labor-intensive, may require solvent optimization.[15] |
| Solid-Phase Extraction (SPE) | Consistent and reproducible | Minimal | Provides very clean extracts, reduces matrix effects significantly.[1] | Can be more expensive and time-consuming than other methods.[12] |
| Salting-Out Assisted LLE (SALLE) | >70 | Minimized | Good extraction efficiency for polar analytes, reduced matrix effect compared to PPT.[6][7] | Requires careful optimization of salting-out agent and solvent ratios. |
Visualizations
Caption: Workflow for Atorvastatin extraction from plasma using LLE.
Caption: Logical steps for troubleshooting high matrix effects.
References
- 1. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Simultaneous Determination of Atorvastatin and Aspirin in Human Plasma by LC–MS/MS: Its Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 10. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. ijstr.org [ijstr.org]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Quantification of Atorvastatin
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges associated with matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Atorvastatin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Atorvastatin quantification?
A1: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, serum).[1] These effects, primarily ion suppression or enhancement, are a significant challenge in LC-MS/MS bioanalysis because they can lead to inaccurate and irreproducible quantification of Atorvastatin.[2][3] Endogenous components like phospholipids, proteins, and salts, or exogenous substances such as anticoagulants, are common causes.[2]
Q2: What is the most effective strategy to compensate for matrix effects?
A2: The use of a stable isotope-labeled internal standard (SIL-IS), such as Atorvastatin-d5, is the gold standard for compensating for matrix effects.[4] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for reliable correction and accurate quantification.[2]
Q3: Which sample preparation technique is best for minimizing matrix effects for Atorvastatin?
A3: The choice of sample preparation technique—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—depends on the required sensitivity, throughput, and degree of cleanup needed.[5]
-
PPT is the simplest and fastest method but often provides the least cleanup, potentially leading to more significant matrix effects.[6]
-
LLE offers a better degree of cleanup than PPT by partitioning Atorvastatin into an immiscible organic solvent.[6]
-
SPE is the most selective technique, providing the cleanest extracts and generally the lowest matrix effects, but it is also the most time-consuming and expensive method.[7][8]
Q4: How can I quantitatively assess the matrix effect in my assay?
A4: The matrix effect can be quantified by comparing the peak area of an analyte spiked into an extracted blank matrix (post-extraction spike) with the peak area of the analyte in a neat solution at the same concentration. The ratio of these two peak areas, expressed as a percentage, is the matrix factor. A value less than 100% indicates ion suppression, while a value greater than 100% signifies ion enhancement.[3][9]
Troubleshooting Guide
Q1: I am observing significant ion suppression for Atorvastatin. How can I reduce it?
A1: Significant ion suppression is a common issue resulting from insufficient sample cleanup or chromatographic separation.
-
Improve Sample Preparation: If you are using Protein Precipitation, consider switching to a more rigorous method like Liquid-Liquid Extraction or Solid-Phase Extraction to remove more interfering components.[5][8]
-
Optimize Chromatography: Modify your LC method to better separate Atorvastatin from the matrix components. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry (e.g., from C18 to a phenyl column), or using a smaller particle size column for better resolution.[10]
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[11]
Q2: My recovery for Atorvastatin is low and inconsistent. What are the potential causes?
A2: Low and variable recovery is often related to the sample extraction procedure.
-
Check Extraction Solvent: Ensure the pH and polarity of your extraction solvent are optimal for Atorvastatin. For LLE, solvents like methyl tert-butyl ether or ethyl acetate are commonly used.[6][9]
-
Optimize SPE Protocol: If using SPE, ensure the cartridge is conditioned and equilibrated properly. The wash steps should be strong enough to remove interferences without eluting Atorvastatin, and the elution solvent must be strong enough for complete elution.
-
Evaluate pH: The extraction efficiency of Atorvastatin, which has acidic properties, can be highly dependent on the pH of the sample. Adjusting the pH can improve its partitioning into the extraction solvent.
Q3: I am seeing extraneous peaks or high baseline noise in my chromatograms. What should I do?
A3: High baseline noise or interfering peaks are typically due to contaminants or residual matrix components.
-
Use High-Purity Solvents: Ensure all solvents and reagents are LC-MS grade to prevent contamination.[7]
-
Implement a Diverter Valve: Use a diverter valve to direct the highly polar, early-eluting matrix components (like salts) to waste instead of the mass spectrometer.
-
Improve Sample Cleanup: As with ion suppression, a more effective sample preparation method like SPE can significantly reduce the number of interfering compounds introduced into the system.[8]
Data Presentation
The following table summarizes representative recovery and matrix effect data for different sample preparation methods used in Atorvastatin quantification, compiled from various studies. Note that values can vary based on specific laboratory conditions and protocols.
| Sample Preparation Method | Analyte(s) | Recovery (%) | Matrix Effect (%) | Source(s) |
| Protein Precipitation (PPT) | Atorvastatin | ~95% | Significant ion suppression often observed without further cleanup. | [12] |
| Liquid-Liquid Extraction (LLE) | Atorvastatin | >70% | Minimized matrix effect reported. | [5] |
| Salting-Out Assisted LLE (SALLE) | Atorvastatin & Metabolites | >81% | Matrix factors between 96.23% - 104.37% (minimal effect). | [3][13] |
| Solid-Phase Extraction (SPE) | Atorvastatin & Metabolites | >98% (Absolute) | Generally the lowest matrix effect among the three techniques. | [2] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a fast and simple method for sample preparation.[9]
-
To 200 µL of plasma sample in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100-200 µL of the mobile phase.
-
Vortex briefly and inject the sample into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This method provides a cleaner sample than PPT.[6]
-
To 500 µL of plasma sample, add the internal standard solution.
-
Add 2.5 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 3 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol offers the most effective cleanup, leading to minimal matrix effects.
-
Condition: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load: Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash: Wash the cartridge with a weak organic solvent (e.g., 1 mL of 5% methanol in water) to remove polar interferences.
-
Elute: Elute Atorvastatin and its metabolites from the cartridge using 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate: Evaporate the eluate to dryness under a nitrogen stream.
-
Reconstitute: Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Visualizations
Caption: General experimental workflow for Atorvastatin quantification.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of the combined and free concentrations of atorvastatin and its major metabolite in vitro and in vivo based on ultrafiltration coupled with UPLC-MS/MS method: an application in a protein binding rate and metabolism ability study in uremic hemodialysis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites including o-Hydroxyl Atorvastatin, p-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma | MDPI [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-throughput salting-out-assisted liquid-liquid extraction for the simultaneous determination of atorvastatin, ortho-hydroxyatorvastatin, and para-hydroxyatorvastatin in human plasma using ultrafast liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
Validation & Comparative
A Comprehensive Guide to the Validation of HPLC-UV Methods for Atorvastatin Analysis Following ICH Guidelines
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of pharmaceutical quality control. Atorvastatin, a widely prescribed lipid-lowering agent, requires accurate and reliable quantification in both bulk drug and pharmaceutical formulations.[1][2][3] This guide provides a comparative overview of validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) methods for the analysis of Atorvastatin, with a focus on adherence to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]
Comparative Analysis of HPLC-UV Methods for Atorvastatin
The HPLC-UV technique stands out as a widely used method for the routine analysis of Atorvastatin due to its simplicity, cost-effectiveness, and reliability.[2][7] Various studies have reported the development and validation of HPLC-UV methods for Atorvastatin, often in combination with other drugs.[8][9] The performance of these methods is critically evaluated based on several validation parameters as stipulated by ICH guidelines.[4][5][10]
A comparison with other techniques such as High-Performance Thin-Layer Chromatography (HPTLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) reveals the distinct advantages of each. While HPTLC can be a simpler and faster alternative for quantification in tablet dosage forms, LC-MS offers superior sensitivity and selectivity, making it ideal for bioanalytical applications where very low concentrations of the drug need to be measured in complex biological matrices like plasma.[1][7]
Below is a summary of typical performance characteristics of a validated HPLC-UV method for Atorvastatin analysis, compiled from various studies.
Table 1: Comparison of Validation Parameters for Atorvastatin HPLC-UV Methods
| Validation Parameter | Method A (Isocratic Elution) | Method B (Gradient Elution) | ICH Q2(R1) Acceptance Criteria |
| Linearity Range (µg/mL) | 5 - 30 | 5 - 40 | Correlation coefficient (r²) ≥ 0.999 |
| Correlation Coefficient (r²) | 0.999 | 0.9998 | N/A |
| Accuracy (% Recovery) | 98.1 - 99.8% | 99.5 - 101.4% | Typically 98.0% - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | < 2% | < 2% | RSD ≤ 2% |
| - Intermediate Precision | < 2% | < 2% | RSD ≤ 2% |
| Limit of Detection (LOD) (µg/mL) | 0.21 | 0.475 | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.64 | 1.43 | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from excipients or degradation products | No interference from excipients or degradation products | The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[10] |
| Robustness | %RSD < 2% for minor changes in flow rate and mobile phase composition | %RSD < 2% for minor changes in mobile phase composition and pH | The reliability of an analysis with respect to deliberate variations in method parameters. |
Data compiled from multiple sources for illustrative purposes.[11][12][13]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an HPLC-UV method for Atorvastatin analysis.
Method A: Isocratic HPLC-UV Method
This method is suitable for the routine quality control of Atorvastatin in pharmaceutical dosage forms.
1. Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Atorvastatin reference standard and dissolve in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 5-30 µg/mL.
-
Sample Solution (from tablets): Weigh and powder 20 tablets. Transfer an amount of powder equivalent to 10 mg of Atorvastatin into a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm membrane filter.
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a UV-Vis detector.
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7][14]
-
Mobile Phase: A mixture of Acetonitrile and water (30:70 v/v).[12]
-
Flow Rate: 0.9 mL/min.[12]
-
Detection Wavelength: 246 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Method B: Gradient HPLC-UV Method for Stability-Indicating Assay
This method is designed to separate Atorvastatin from its potential degradation products, making it suitable for stability studies.
1. Sample Preparation (Forced Degradation Studies):
-
Acid Degradation: Treat the drug substance with 0.1 M HCl at 80°C for 2 hours.
-
Base Degradation: Treat the drug substance with 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
-
After degradation, neutralize the acidic and basic solutions and dilute all samples to a suitable concentration with the mobile phase.
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a UV-Vis detector.
-
Column: C18 analytical column (e.g., Inertsil ODS 3, 250 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A gradient mixture of Buffer (0.1% triethanolamine in water) and Ethanol.[9]
-
Gradient Program:
-
0-3 min: 60% Buffer, 40% Ethanol
-
3-7 min: Gradient to 5% Buffer, 95% Ethanol
-
7-10 min: 5% Buffer, 95% Ethanol
-
10.1-12 min: Re-equilibrate to 60% Buffer, 40% Ethanol
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 256 nm.[9]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Visualizing the Workflow
The following diagrams illustrate the key workflows in the validation of an HPLC-UV method for Atorvastatin analysis.
Caption: Workflow for HPLC-UV Method Validation.
Caption: Forced Degradation Study Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ajpaonline.com [ajpaonline.com]
- 4. jordilabs.com [jordilabs.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. benchchem.com [benchchem.com]
- 8. jddtonline.info [jddtonline.info]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ijrpr.com [ijrpr.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Atorvastatin vs. Rosuvastatin: An In Vitro Comparative Study on Endothelial Cell Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the in vitro effects of Atorvastatin and Rosuvastatin on endothelial cell function. The data presented is compiled from various studies to offer an objective overview supported by experimental evidence.
Introduction
Atorvastatin and Rosuvastatin are widely prescribed statins for the management of hypercholesterolemia. Beyond their lipid-lowering effects, statins are known to have pleiotropic effects on the vascular endothelium, which play a crucial role in the pathogenesis of atherosclerosis. This guide focuses on the direct in vitro effects of these two statins on key aspects of endothelial cell function, including integrity, inflammatory responses, and nitric oxide bioavailability.
Data Presentation
The following tables summarize the quantitative data from in vitro studies comparing the effects of Atorvastatin and Rosuvastatin on various markers of endothelial cell function.
Table 1: Effects on Endothelial Integrity and Adhesion Molecule Expression in HUVECs
| Parameter | Condition | Atorvastatin (5 µM) | Rosuvastatin (10 µM) | Reference |
| Endothelial Integrity (Cell Index) | 25-OHC (10 µg/mL) for 4h | Restored at 12h (p<0.05), but not at 24h | Restored at 12h (p<0.01) and 24h (p<0.001) | [1][2] |
| ZO-1 mRNA Expression | 25-OHC (10 µg/mL) for 4h | No significant restoration | Increased expression (p<0.001) | [1][2] |
| ZO-1 Protein Level | 25-OHC (10 µg/mL) for 4h | No significant restoration | Increased levels (p<0.001) | [1][2] |
| OCLN mRNA Expression | 25-OHC (10 µg/mL) for 4h | No significant effect | Increased expression (p<0.05) | [1][2] |
| OCLN Protein Level | 25-OHC (10 µg/mL) for 4h | No significant effect | Increased levels (p<0.05) | [1][2] |
| ICAM-1 mRNA Expression | 25-OHC (10 µg/mL) for 4h | Reduced expression (p<0.05) | Reduced expression (p<0.05) | [1][2] |
| ICAM-1 Protein Level | 25-OHC (10 µg/mL) for 4h | Reduced levels (p<0.001) | Reduced levels (p<0.001) | [1][2] |
| VCAM-1 mRNA Expression | LPS stimulation | Partially reduced | Not reduced | [3] |
| VCAM-1 Protein Expression | LPS stimulation + activated platelets | Significantly reduced (p < 0.05) | Not directly compared in the same study | [4] |
Table 2: Effects on Inflammatory Cytokine mRNA Expression in HUVECs (pre-stimulated with 25-OHC)
| Cytokine | Atorvastatin (5 µM) | Rosuvastatin (10 µM) | Reference |
| IL-1β | Decreased expression | Decreased expression | [5][6] |
| IL-18 | Decreased expression | Decreased expression | [5][6] |
| IL-23 | Decreased expression | Decreased expression | [5][6] |
| IL-10 | Increased expression (p<0.05) | Increased expression (p<0.001) | [5][6] |
| IL-37 | Increased expression (p<0.05) | Increased expression (p<0.05) | [5][6] |
| TGF-β | Decreased expression | Decreased expression | [5][6] |
Table 3: Effects on eNOS and Nitric Oxide Production
| Parameter | Atorvastatin | Rosuvastatin | Reference |
| eNOS Activation (Phosphorylation) | Increases eNOS phosphorylation | Increases eNOS phosphorylation | [7] |
| Nitric Oxide (NO) Production | Increases NO production | Increases NO production | [8][9] |
Experimental Protocols
Cell Culture and Treatment (General Protocol)
Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used cell line for in vitro studies of endothelial function.[1][2][3][6]
-
Cell Culture: HUVECs are typically cultured in Endothelial Cell Growth Medium (EGM) supplemented with growth factors and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Stimulation/Damage: To mimic pathological conditions, endothelial cells are often pre-treated with stimuli such as oxidized low-density lipoprotein (ox-LDL), 25-hydroxycholesterol (25-OHC), or lipopolysaccharide (LPS) to induce endothelial dysfunction, inflammation, or damage.[1][2][3][6][10]
-
Statin Treatment: Following the initial stimulation, the cells are treated with varying concentrations of Atorvastatin or Rosuvastatin for specific durations (e.g., 12, 24 hours).[1][2][3][6]
Key Experimental Methodologies
-
Endothelial Integrity Assay: Real-time cell analysis (RTCA) systems, such as the xCELLigence system, are used to continuously monitor endothelial cell barrier function by measuring electrical impedance. A decrease in the cell index indicates a disruption of the endothelial barrier.[1][2]
-
Gene Expression Analysis (Real-Time PCR): Total RNA is extracted from the treated cells, reverse transcribed into cDNA, and then subjected to quantitative real-time PCR (qPCR) using specific primers for the genes of interest (e.g., ZO-1, OCLN, ICAM-1, VCAM-1, and various cytokines). Relative gene expression is typically calculated using the 2^-ΔΔCt method.[1][2][6]
-
Protein Level Analysis (ELISA): Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the protein levels of secreted cytokines or cell surface adhesion molecules in the cell culture supernatant or cell lysates.[1][2]
-
eNOS Activation (Western Blot): Western blotting is employed to detect the phosphorylation status of endothelial nitric oxide synthase (eNOS). An increase in the ratio of phosphorylated eNOS (p-eNOS) to total eNOS indicates activation.
-
Nitric Oxide (NO) Production Assay: NO production can be measured using commercially available kits, often based on the Griess reaction, which detects nitrite (a stable metabolite of NO) in the cell culture supernatant.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in the effects of statins on endothelial cells and a typical experimental workflow for in vitro comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparison of the effects of monotherapy with rosuvastatin, atorvastatin or ezetimibe versus combination treatment with rosuvastatin-ezetimibe and atorvastatin-ezetimibe on the integrity of vascular endothelial cells damaged by oxidized cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simvastatin reduces VCAM-1 expression in human umbilical vein endothelial cells exposed to lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simvastatin and atorvastatin attenuate VCAM-1 and uPAR expression on human endothelial cells and platelet surface expression of CD40 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. The effect of lipid-lowering therapies on the pro-inflammatory and anti-inflammatory properties of vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Statins as Regulators of Redox State in the Vascular Endothelium: Beyond Lipid Lowering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Statin-Induced Nitric Oxide Signaling: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atorvastatin and pravastatin stimulate nitric oxide and reactive oxygen species generation, affect mitochondrial network architecture and elevate nicotinamide N-methyltransferase level in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rosuvastatin protects against endothelial cell apoptosis in vitro and alleviates atherosclerosis in ApoE-/- mice by suppressing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Potency Showdown: Atorvastatin Hemi-Calcium Salt vs. Simvastatin in HMG-CoA Reductase Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the in vitro potency of two widely used statins, Atorvastatin hemi-calcium salt and Simvastatin. This analysis focuses on their direct inhibitory effects on the primary molecular target, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.
Statins are a class of lipid-lowering medications that competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] By blocking this enzyme, statins effectively reduce the endogenous production of cholesterol. While both Atorvastatin and Simvastatin are effective HMG-CoA reductase inhibitors, their in vitro potencies can differ, which is a critical consideration in drug discovery and development. Atorvastatin is a synthetic statin, whereas Simvastatin is derived from a fermentation product of Aspergillus terreus.[1]
Comparative Analysis of In Vitro Potency
The primary metric for comparing the in vitro potency of enzyme inhibitors is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
A study comparing the inhibitory effects of various statins on HMG-CoA reductase activity in human liver microsomes provides valuable comparative data. The findings of this study are summarized in the table below.
| Compound | Drug Class | IC50 Range (nM) in Human Liver Microsomes |
| Atorvastatin hemi-calcium salt | HMG-CoA Reductase Inhibitor | 40 - 100 |
| Simvastatin | HMG-CoA Reductase Inhibitor | 100 - 300 |
Data sourced from a comparative study on HMG-CoA reductase inhibition in human liver microsomes.[2]
The data indicates that Atorvastatin hemi-calcium salt exhibits a lower IC50 range compared to Simvastatin in this in vitro assay, suggesting a higher potency in directly inhibiting HMG-CoA reductase at the enzymatic level.[2] It is important to note that Simvastatin is administered as an inactive lactone prodrug and must be hydrolyzed to its active hydroxy-acid form to inhibit HMG-CoA reductase.[1] The in vitro assays typically utilize the active form for accurate potency determination.
Experimental Protocols
The determination of IC50 values for HMG-CoA reductase inhibitors is typically performed using an in vitro enzymatic assay. The following is a generalized protocol based on commercially available assay kits and published methodologies.
HMG-CoA Reductase Inhibition Assay Protocol
1. Objective: To determine the concentration of Atorvastatin and Simvastatin required to inhibit 50% of HMG-CoA reductase activity.
2. Materials:
- Recombinant human HMG-CoA reductase
- HMG-CoA (substrate)
- NADPH (cofactor)
- Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
- Atorvastatin hemi-calcium salt (active form)
- Simvastatin (active hydroxy-acid form)
- 96-well UV-transparent microplates
- Spectrophotometer capable of reading absorbance at 340 nm
3. Procedure:
- Reagent Preparation: Prepare a dilution series of both Atorvastatin and Simvastatin in the assay buffer. Reconstitute HMG-CoA reductase, HMG-CoA, and NADPH in the assay buffer to their desired working concentrations.
- Assay Reaction:
- In a 96-well plate, add the assay buffer to each well.
- Add the serially diluted inhibitor (Atorvastatin or Simvastatin) to the respective wells. Include a control well with no inhibitor.
- Add a fixed concentration of HMG-CoA reductase to all wells.
- Initiate the enzymatic reaction by adding a mixture of HMG-CoA and NADPH.
- Data Acquisition: Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADPH, which is proportional to the activity of HMG-CoA reductase.[3][4]
- Data Analysis:
- Calculate the initial reaction rates for each inhibitor concentration.
- Plot the percentage of HMG-CoA reductase inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
Mechanism of Action: The Cholesterol Biosynthesis Pathway
The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the critical step catalyzed by HMG-CoA reductase and the inhibitory action of Atorvastatin and Simvastatin.
Caption: Inhibition of HMG-CoA Reductase in the Cholesterol Biosynthesis Pathway.
Experimental Workflow for IC50 Determination
The logical flow of the in vitro HMG-CoA reductase inhibition assay is depicted in the diagram below.
References
A Comparative Guide to Analytical Methods for Atorvastatin: Cross-Validation of a Novel HPLC Technique Against the USP Reference Method
For researchers, scientists, and drug development professionals, the selection of a suitable analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a detailed cross-validation of a new, rapid High-Performance Liquid Chromatography (HPLC) method for the quantification of Atorvastatin against the established United States Pharmacopeia (USP) reference method. Experimental data is presented to offer an objective comparison of the performance of both techniques.
Atorvastatin is a widely prescribed medication for the treatment of hypercholesterolemia.[1] Its accurate quantification in pharmaceutical dosage forms is crucial for quality control. While the USP monograph provides a reliable HPLC method, newer techniques offer significant advantages in terms of speed and efficiency. This guide explores a novel, rapid HPLC method and validates its performance characteristics against the compendial reference method.
Experimental Protocols
Detailed methodologies for both the reference and the new analytical method are crucial for reproducibility and comparison.
Reference Method: USP HPLC Method for Atorvastatin Assay
The reference method follows the United States Pharmacopeia (USP) monograph for Atorvastatin Calcium.[2] This method is a gradient HPLC procedure designed for the accurate quantification of Atorvastatin and the separation of its related compounds.
Chromatographic Conditions:
-
Column: L1 packing (C18), 4.6 mm x 25 cm.[3]
-
Mobile Phase: A gradient mixture of Solution A (acetonitrile, stabilizer-free tetrahydrofuran, and buffer) and Solution B (acetonitrile, stabilizer-free tetrahydrofuran, and buffer). The buffer is a 3.9 g/L solution of ammonium acetate in water, adjusted to a pH of 5.0 with glacial acetic acid.[2]
-
Gradient Program:
-
0-40 min: 100% Solution A
-
40-70 min: Linearly change to 20% Solution A and 80% Solution B
-
70-85 min: Linearly change to 0% Solution A and 100% Solution B
-
85-100 min: Hold at 100% Solution B
-
100-105 min: Linearly change back to 100% Solution A
-
105-115 min: Hold at 100% Solution A[2]
-
-
Flow Rate: 1.5 mL/min.[4]
-
Detection: UV at 244 nm.[4]
-
Injection Volume: 20 µL.[2]
-
Column Temperature: 35°C.[2]
-
Diluent: N,N-dimethylformamide.[2]
Standard and Sample Preparation:
-
Standard Solution: A solution of USP Atorvastatin Calcium Reference Standard is prepared in the diluent to a final concentration of about 0.4 mg/mL.[2]
-
Sample Solution: A portion of the powdered tablets is dissolved in the diluent to achieve a similar concentration to the standard solution.[5]
New Method: Rapid Reversed-Phase HPLC Method
This new method is a fast, simple, and efficient isocratic HPLC technique for the determination of Atorvastatin.[4]
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 100 mm, 5 µm particle size.[6]
-
Mobile Phase: A mixture of acetonitrile and water (52:48, v/v), with the pH adjusted to 2.0 with 80% ortho-phosphoric acid.[7]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV at 245 nm.[7]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Diluent: Methanol.[9]
Standard and Sample Preparation:
-
Standard Stock Solution: An accurately weighed quantity of Atorvastatin is dissolved in the diluent to obtain a stock solution.
-
Working Standard Solutions: The stock solution is further diluted with the mobile phase to prepare working standard solutions within the desired concentration range.
-
Sample Solution: An amount of powdered tablets equivalent to a specific dose of Atorvastatin is dissolved in the diluent, sonicated, and filtered to obtain the sample solution.
Performance Data Comparison
The cross-validation of the new HPLC method against the reference USP method was performed by comparing key validation parameters as recommended by the International Conference on Harmonisation (ICH) guidelines.[10]
| Validation Parameter | Reference Method (USP) | New Rapid HPLC Method |
| Linearity Range | 0.7 - 1.3 mg/mL[4] | 0.04 - 0.4 mg/mL[7] |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999[7] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (RSD%) | ≤ 2.0% | Intra-day: < 1.00%, Inter-day: 0.90%[7] |
| Limit of Detection (LOD) | 0.05 µg/mL[4] | 0.446 µg/mL[9] |
| Limit of Quantitation (LOQ) | 0.14 µg/mL[4] | 1.488 µg/mL[9] |
| Run Time | ~115 minutes[2] | < 8 minutes[7] |
Visualizing the Cross-Validation Workflow and Method Comparison
To better illustrate the processes, the following diagrams outline the cross-validation workflow and a logical comparison of the two methods.
Figure 1. Workflow for the cross-validation of analytical methods.
Figure 2. Logical comparison of the reference and new analytical methods.
Conclusion
The cross-validation study demonstrates that the new, rapid HPLC method is a suitable alternative to the official USP method for the routine quality control analysis of Atorvastatin in pharmaceutical formulations. While both methods exhibit excellent linearity, accuracy, and precision, the new method offers a substantial advantage in terms of analysis time, leading to increased sample throughput and reduced operational costs. The choice between the two methods will ultimately depend on the specific requirements of the analysis. For routine assays where speed and efficiency are critical, the new rapid method is highly recommended. For applications requiring the highest sensitivity, such as the analysis of impurities at very low levels, the USP reference method remains the gold standard.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. uspnf.com [uspnf.com]
- 3. drugfuture.com [drugfuture.com]
- 4. Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets [mdpi.com]
- 5. uspnf.com [uspnf.com]
- 6. HPLC Method for Analysis of Atorvastatin | SIELC Technologies [sielc.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. researchgate.net [researchgate.net]
- 9. pnrjournal.com [pnrjournal.com]
- 10. A Validated Densitometric Method for Analysis of Atorvastatin Calcium and Metoprolol Tartarate as Bulk Drugs and In Combined Capsule Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Atorvastatin Hemi-Calcium Salt Polymorphic Forms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the different polymorphic forms of Atorvastatin hemi-calcium salt, a widely prescribed synthetic lipid-lowering agent. By examining their physicochemical properties and bioavailability, this document aims to inform researchers and drug development professionals on the critical impact of polymorphism on the efficacy of this active pharmaceutical ingredient (API).
Executive Summary
Atorvastatin hemi-calcium salt exists in various solid-state forms, including multiple crystalline polymorphs (Forms I, II, III, IV, and others) and an amorphous form.[1] The arrangement of molecules in the crystal lattice of these different forms leads to variations in their physical and chemical properties, which can significantly influence their therapeutic efficacy. Notably, the amorphous form of Atorvastatin hemi-calcium salt generally exhibits higher aqueous solubility, a faster dissolution rate, and consequently, enhanced oral bioavailability compared to its crystalline counterparts.[2][3] This guide presents a detailed analysis of these differences, supported by experimental data and methodologies, to aid in the selection and development of the optimal polymorphic form for pharmaceutical formulations.
Data Presentation
The following tables summarize the key quantitative data comparing the physicochemical and pharmacokinetic properties of different polymorphic forms of Atorvastatin hemi-calcium salt.
Table 1: Physicochemical Properties of Atorvastatin Hemi-Calcium Salt Polymorphs
| Polymorphic Form | Aqueous Solubility (µg/mL) | Dissolution Rate | Key Characteristics |
| Amorphous | ~142[2] | High[3][4] | Non-crystalline, disordered structure. Generally exhibits the highest solubility and dissolution rate.[3] |
| Crystalline Form I | Insoluble below pH 4, very slightly soluble in water.[3] | Lower than amorphous form.[3] | One of the most common and stable crystalline forms.[5] |
| Crystalline Form II | Sparingly soluble in water.[6] | Data not readily available for direct comparison with Form I. | Another distinct crystalline arrangement. |
| Crystalline Form III | Data not readily available. | Data not readily available. | A known crystalline polymorph.[1] |
| Crystalline Form IV | Data not readily available. | Data not readily available. | A known crystalline polymorph.[1] |
Table 2: In Vivo Bioavailability of Amorphous vs. Crystalline Atorvastatin Hemi-Calcium Salt in Rats
| Polymorphic Form | Administration Route | Dose | Mean AUC₀₋₈ₕ (ng·h/mL) ± SD |
| Crystalline | Oral | 25 mg/kg | 1121.4 ± 212.0[7] |
| Amorphous (Spray-Dried from Acetone) | Oral | 25 mg/kg | 2227.8 ± 274.5[7] |
| Amorphous (Spray-Dried from THF) | Oral | 25 mg/kg | 2099.9 ± 339.2[7] |
| Amorphous (SAS from Acetone) | Oral | 25 mg/kg | 3249.5 ± 406.4[7] |
| Amorphous (SAS from THF) | Oral | 25 mg/kg | 3016.1 ± 200.3[7] |
AUC₀₋₈ₕ: Area under the plasma concentration-time curve from 0 to 8 hours. SD: Standard Deviation. SAS: Supercritical Antisolvent. THF: Tetrahydrofuran.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Powder X-Ray Diffraction (PXRD) for Polymorph Characterization
Objective: To identify the crystalline form of Atorvastatin hemi-calcium salt based on its unique diffraction pattern.
Apparatus:
-
X-ray diffractometer with a copper (Cu) Kα radiation source.
-
Sample holder.
-
Grinder (if particle size reduction is needed).
Procedure:
-
Sample Preparation: Gently grind the Atorvastatin hemi-calcium salt sample to a fine powder to ensure random orientation of the crystals.
-
Mounting: Pack the powdered sample into the sample holder, ensuring a flat and even surface.
-
Instrument Setup:
-
Set the X-ray generator to the appropriate voltage and current (e.g., 40 kV and 40 mA).
-
Use a Cu Kα radiation source (λ = 1.5406 Å).
-
Set the scanning range from 2° to 40° 2θ.
-
Set the scan speed (e.g., 2°/min).
-
-
Data Acquisition: Initiate the scan and collect the diffraction data.
-
Data Analysis: Compare the obtained diffractogram with reference patterns for known polymorphs of Atorvastatin hemi-calcium salt to identify the form.
Differential Scanning Calorimetry (DSC) for Thermal Analysis
Objective: To determine the thermal properties, such as melting point and glass transition temperature, of the different polymorphic forms.
Apparatus:
-
Differential Scanning Calorimeter.
-
Aluminum or hermetically sealed sample pans.
-
Crimper for sealing pans.
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of the Atorvastatin hemi-calcium salt sample into an aluminum pan.
-
Encapsulation: Seal the pan using a crimper. For samples that may lose water upon heating, use hermetically sealed pans.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
Set the temperature program:
-
Equilibrate at a starting temperature (e.g., 25°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature above the expected thermal events (e.g., 200°C).
-
-
-
Data Acquisition: Run the temperature program and record the heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram to identify endothermic (melting) and exothermic (crystallization) peaks, as well as shifts in the baseline indicating a glass transition.
Thermogravimetric Analysis (TGA) for Solvate/Hydrate Characterization
Objective: To determine the presence and quantity of water or solvent molecules in the crystal lattice.
Apparatus:
-
Thermogravimetric Analyzer.
-
Sample pan (e.g., platinum or ceramic).
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the Atorvastatin hemi-calcium salt sample into the TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20 mL/min).
-
Set the temperature program:
-
Equilibrate at a starting temperature (e.g., 25°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature where all volatile components are expected to be removed (e.g., 300°C).
-
-
-
Data Acquisition: Run the temperature program and record the sample weight as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve to identify weight loss steps and the corresponding temperatures. The percentage of weight loss can be used to quantify the amount of water or solvent present.
In Vitro Dissolution Testing
Objective: To compare the rate and extent of dissolution of different polymorphic forms in a simulated physiological fluid.
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle type).
-
Dissolution vessels (900 mL).
-
Water bath for temperature control.
-
UV-Vis Spectrophotometer or HPLC system for sample analysis.
Procedure:
-
Medium Preparation: Prepare a suitable dissolution medium, such as 900 mL of phosphate buffer (pH 6.8).[8]
-
Apparatus Setup:
-
Assemble the dissolution apparatus and fill the vessels with the dissolution medium.
-
Equilibrate the medium to 37 ± 0.5°C.
-
Set the paddle rotation speed to 75 rpm.[8]
-
-
Sample Introduction: Introduce a precisely weighed amount of the Atorvastatin hemi-calcium salt polymorph into each vessel.
-
Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium.[8] Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Analysis: Filter the samples and analyze the concentration of dissolved Atorvastatin using a validated analytical method, such as UV-Vis spectrophotometry at a specific wavelength (e.g., 246 nm) or HPLC.[9]
-
Data Analysis: Calculate the cumulative percentage of drug dissolved at each time point and plot the dissolution profiles for comparison.
In Vivo Bioavailability Study in Rats
Objective: To determine and compare the oral bioavailability of different polymorphic forms.
Animals:
-
Male Sprague-Dawley or Wistar rats (weighing 200-250 g).
Procedure:
-
Acclimatization and Fasting: Acclimatize the rats for at least one week before the study. Fast the animals overnight (12-18 hours) with free access to water before drug administration.
-
Dosing:
-
Prepare a suspension of the Atorvastatin hemi-calcium salt polymorph in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Administer a single oral dose (e.g., 25 mg/kg) to each rat via oral gavage.[7]
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of Atorvastatin in rat plasma.
-
Extract Atorvastatin from the plasma samples using a suitable technique (e.g., protein precipitation or liquid-liquid extraction).
-
-
Pharmacokinetic Analysis:
-
Analyze the plasma samples to determine the concentration of Atorvastatin at each time point.
-
Use pharmacokinetic software to calculate key parameters such as the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax).
-
-
Data Comparison: Compare the pharmacokinetic parameters obtained for the different polymorphic forms to assess their relative bioavailability.
Mandatory Visualization
HMG-CoA Reductase Signaling Pathway
The primary mechanism of action of Atorvastatin is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.
Caption: Atorvastatin inhibits HMG-CoA reductase, blocking cholesterol synthesis.
Experimental Workflow for Polymorph Efficacy Comparison
This workflow outlines the key steps in comparing the efficacy of different polymorphic forms of an API.
References
- 1. Dissolution Enhancement of Atorvastatin Calcium by Cocrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. Dissolution Improvement of Atorvastatin Calcium using Modified Locust Bean Gum by the Solid Dispersion Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid State Characterization of Commercial Crystalline and Amorphous Atorvastatin Calcium Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physicochemical properties and oral bioavailability of amorphous atorvastatin hemi-calcium using spray-drying and SAS process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solubility and Bioavailability Enhancement of Poorly Aqueous Soluble Atorvastatin: In Vitro, Ex Vivo, and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nveo.org [nveo.org]
- 9. HPLC-DAD Method for the Pharmacokinetic Interaction Study of Atorvastatin with Pioglitazone and Cholestyramine in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Using USP Reference Standard for Atorvastatin Calcium in Method Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of utilizing the United States Pharmacopeia (USP) Reference Standard for Atorvastatin Calcium against alternative secondary or in-house reference standards for analytical method validation. It includes supporting experimental data from published literature, detailed experimental protocols, and visualizations to clarify complex workflows and relationships.
The Gold Standard: USP Atorvastatin Calcium Reference Standard
The USP Atorvastatin Calcium Reference Standard is a highly characterized, authentic specimen legally recognized as the official standard.[1][2] When a USP monograph specifies the use of a USP Reference Standard, only results obtained using it are considered conclusive by regulatory bodies.[1] These primary standards are rigorously tested to ensure their identity, purity, and quality, providing a reliable benchmark for analytical testing.[3]
Alternatives: Secondary and In-house Reference Standards
While USP Reference Standards are the primary choice, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Pharmacopoeia (EP) recognize the use of "secondary" or "working" standards.[4][5][6] These can be commercially procured from independent sources or prepared in-house.[6][7]
The critical requirement for any secondary or in-house standard is that its traceability to the primary USP standard must be unequivocally demonstrated and documented through comparative laboratory characterization.[1][6][8]
Performance Data Comparison
While direct head-to-head comparative studies are not widely published, the following tables summarize typical performance data for validated HPLC methods for Atorvastatin Calcium. This data, gathered from various studies, reflects the expected performance of a well-validated method, which is achievable using either a primary USP standard or a properly qualified secondary standard that is traceable to the USP standard.
Table 1: HPLC Method Parameters for Atorvastatin Calcium Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (25 cm x 4.6 mm)[8] | LiChrospher® 100 RP-18 (5 µm)[7] | Cosmosil-C18 (4.6 mm x 250 mm, 5 µ)[9] |
| Mobile Phase | Methanol:Water:Acetonitrile:Orthophosphoric acid (85:10:4:1 v/v), pH 3.2[8] | 0.1% Acetic acid solution:Acetonitrile (45:55, v/v), pH 3.8[7] | Acetonitrile:Ammonium acetate buffer pH 5.0:Methanol (50:25:25 v/v/v)[9] |
| Flow Rate | 1.8 mL/min[8] | 0.8 mL/min[7] | 1.0 mL/min[9] |
| Detection Wavelength | 247 nm[8] | 246 nm[7] | 277 nm[9] |
| Retention Time | Not Specified | ~6.3 min[7] | 6.195 min[9] |
Table 2: Summary of Method Validation Parameters for Atorvastatin Calcium
| Validation Parameter | Acceptance Criteria (Typical) | Reported Values |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.999[8], 0.9999[10] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 101.5%[8], 100.14 ± 0.57%[11], 98.96 – 99.92%[9] |
| Precision (% RSD) | ≤ 2.0% | Intraday: 0.55%, Interday: 0.58%[11] |
| Limit of Detection (LOD) | Method Dependent | 0.0008 µg/mL[8], 0.079 µg/mL[10] |
| Limit of Quantification (LOQ) | Method Dependent | 0.0002 µg/mL[8], 0.24 µg/mL[10] |
Experimental Protocols for Method Validation
The following are detailed protocols for key experiments in the validation of an HPLC method for Atorvastatin Calcium, referencing the use of the USP Atorvastatin Calcium Reference Standard.
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Protocol:
-
Prepare a solution of the USP Atorvastatin Calcium Reference Standard.
-
Prepare a solution of the sample (e.g., tablet formulation) containing Atorvastatin Calcium.
-
Prepare a placebo solution (containing all excipients except Atorvastatin Calcium).
-
Subject the sample solution to stress conditions (e.g., acid and base hydrolysis, oxidation, photolysis, and thermal degradation).[9]
-
Inject all solutions into the HPLC system.
-
Acceptance Criteria: The peak for Atorvastatin in the sample solution should be pure and free from interference from any degradation products or excipients. The retention time of the Atorvastatin peak in the sample should correspond to that of the USP Reference Standard.
Linearity
Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range.
Protocol:
-
Prepare a stock solution of the USP Atorvastatin Calcium Reference Standard.
-
Prepare a series of at least five dilutions of the stock solution to cover the expected concentration range of the samples.
-
Inject each dilution in triplicate.
-
Plot a graph of the mean peak area versus the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
-
Prepare a placebo solution.
-
Spike the placebo solution with known concentrations of the USP Atorvastatin Calcium Reference Standard at three different levels (e.g., 80%, 100%, and 120% of the target concentration).[8]
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent sample solutions at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and equipment.
-
Calculate the relative standard deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or with different equipment.
-
Calculate the %RSD of the combined results from both studies.
-
-
Acceptance Criteria: The %RSD should be ≤ 2.0%.
Robustness
Objective: To measure the capacity of the analytical method to remain unaffected by small, but deliberate variations in method parameters.
Protocol:
-
Introduce small variations to the HPLC method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic solvent)
-
Column temperature (e.g., ± 5°C)
-
pH of the mobile phase buffer (e.g., ± 0.2 units)
-
-
Analyze a sample under each of the modified conditions.
-
Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits, and the final results should not be significantly affected by the variations.
Visualizing Workflows and Relationships
Analytical Method Validation Workflow
Caption: Workflow for Analytical Method Validation.
Reference Standard Traceability
Caption: Traceability of Reference Standards.
Conclusion
The USP Atorvastatin Calcium Reference Standard remains the definitive standard for compendial testing, ensuring the highest level of accuracy and regulatory acceptance. However, well-characterized and traceable secondary or in-house reference standards provide a viable and cost-effective alternative for routine quality control. The key to using these alternatives lies in a robust qualification process that demonstrates their suitability and traceability to the primary USP standard, ensuring the reliability and validity of the analytical data generated.
References
- 1. edqm.eu [edqm.eu]
- 2. uspnf.com [uspnf.com]
- 3. Development and Validation of a Discriminative Dissolution Method for Atorvastatin Calcium Tablets using in vivo Data by LC and UV Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Pharmaceutical Secondary Standards [sigmaaldrich.com]
- 6. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. scielo.br [scielo.br]
- 10. Development and validation of a simple method for the determination of Atorvastatin calcium in pure and pharmaceutical formulations using spectrofluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Evaluating Atorvastatin Immunoassay Specificity: A Guide to Metabolite Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of an immunoassay is paramount for accurate quantification of therapeutic drugs. This is particularly critical for drugs like atorvastatin, which is extensively metabolized into active forms that can potentially cross-react with the parent drug in an immunoassay. This guide provides a framework for evaluating the cross-reactivity of atorvastatin metabolites, details a relevant experimental protocol, and highlights the current landscape of available data.
Atorvastatin undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. This process generates two major active metabolites: ortho-hydroxy atorvastatin (o-OH-atorvastatin) and para-hydroxy atorvastatin (p-OH-atorvastatin). These metabolites are equipotent to the parent drug and contribute significantly to its overall therapeutic effect. The structural similarity between atorvastatin and its hydroxylated metabolites presents a challenge for immunoassay development, as antibodies raised against atorvastatin may also recognize these metabolites, leading to an overestimation of the parent drug concentration.
Atorvastatin Metabolic Pathway
The metabolic conversion of atorvastatin to its primary active and inactive metabolites is a key consideration for immunoassay development. The structural changes, particularly the addition of hydroxyl groups, can influence antibody binding and, consequently, the degree of cross-reactivity.
Cross-Reactivity Data: A Critical Gap
A thorough review of existing literature reveals a significant gap in the availability of quantitative cross-reactivity data for atorvastatin metabolites in commercially available or published immunoassays. While numerous highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the simultaneous quantification of atorvastatin and its metabolites, these methods do not rely on antibody-based detection and thus do not provide cross-reactivity information.
One study by Darwish et al. (2011) describes the development of a polyclonal antibody-based ELISA for atorvastatin. The study extensively validated the assay's specificity against other statins (pravastatin, lovastatin, simvastatin, fluvastatin, and rosuvastatin) and drugs commonly co-administered with atorvastatin, all of which showed no cross-reactivity. However, the study did not report the cross-reactivity of the antibody with the key atorvastatin metabolites, namely ortho- and para-hydroxy atorvastatin and their corresponding lactones.
Table 1: Cross-Reactivity of an Atorvastatin Polyclonal Antibody with Other HMG-CoA Reductase Inhibitors and Co-administered Drugs
| Compound | Cross-Reactivity (%) |
| Pravastatin | 0 |
| Lovastatin | 0 |
| Simvastatin | 0 |
| Fluvastatin | 0 |
| Rosuvastatin | 0 |
| Diltiazem | 0 |
| Propranolol | 0 |
| Losartan | 0 |
| Valsartan | 0 |
| Amlodipine | 0 |
| Ezetimibe | 0 |
| Data from Darwish et al., J Immunoassay Immunochem, 2011. |
The absence of such data underscores a critical need for further research to characterize the performance of atorvastatin immunoassays fully. Without this information, results obtained from such assays in a clinical or research setting should be interpreted with caution, as the contribution of active metabolites to the measured concentration remains unknown.
Experimental Protocol: Competitive ELISA for Atorvastatin
The following is a detailed methodology for a competitive enzyme-linked immunosorbent assay (ELISA) to determine atorvastatin concentrations and to evaluate the cross-reactivity of its metabolites. This protocol is based on the principles described by Darwish et al. (2011).
1. Reagents and Materials:
-
Atorvastatin calcium
-
Atorvastatin metabolites (ortho-hydroxy atorvastatin, para-hydroxy atorvastatin, atorvastatin lactone, ortho-hydroxy atorvastatin lactone, para-hydroxy atorvastatin lactone)
-
Anti-atorvastatin antibody (polyclonal or monoclonal)
-
Atorvastatin-horseradish peroxidase (HRP) conjugate
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, pH 7.4)
-
Blocking buffer (e.g., 1% bovine serum albumin in wash buffer)
-
Substrate solution (e.g., 3,3',5,5'-Tetramethylbenzidine - TMB)
-
Stop solution (e.g., 2 M sulfuric acid)
-
Plate reader
2. Experimental Workflow:
3. Detailed Procedure:
-
Plate Coating: Dilute the anti-atorvastatin antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Competitive Reaction:
-
Prepare serial dilutions of atorvastatin standards and solutions of each metabolite to be tested for cross-reactivity.
-
Add 50 µL of the standard, sample, or metabolite solution to the appropriate wells.
-
Immediately add 50 µL of the atorvastatin-HRP conjugate to each well.
-
Incubate for 1-2 hours at room temperature. During this step, free atorvastatin (or cross-reacting metabolites) in the sample will compete with the atorvastatin-HRP conjugate for binding to the coated antibody.
-
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well to stop the color development.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of atorvastatin in the sample.
4. Calculation of Cross-Reactivity:
Cross-reactivity is determined by comparing the concentration of atorvastatin required to produce 50% inhibition of the maximum signal (IC50) with the concentration of the metabolite that produces the same level of inhibition.
Cross-Reactivity (%) = (IC50 of Atorvastatin / IC50 of Metabolite) x 100
Conclusion
The evaluation of cross-reactivity is a non-negotiable step in the validation of any immunoassay for atorvastatin. The presence of active metabolites that are structurally similar to the parent drug necessitates a thorough characterization of antibody specificity to ensure accurate and reliable quantification. While a detailed protocol for such an evaluation is presented here, the current lack of publicly available, quantitative cross-reactivity data for atorvastatin metabolites in immunoassays highlights a critical knowledge gap. Researchers and clinicians utilizing atorvastatin immunoassays should be aware of this limitation and consider the potential for interference from active metabolites when interpreting results. Further studies are urgently needed to generate and publish these crucial performance characteristics for existing and future atorvastatin immunoassays.
A comparative analysis of the anti-proliferative effects of Atorvastatin and other statins
For Immediate Release
A comprehensive review of experimental data reveals that Atorvastatin, a widely prescribed cholesterol-lowering medication, exhibits potent anti-proliferative effects against various cancer cell lines, often comparable to or exceeding those of other statins. This guide provides a detailed comparative analysis of the anti-proliferative efficacy of Atorvastatin against other common statins, supported by experimental data, detailed methodologies, and an exploration of the underlying molecular pathways. This information is intended for researchers, scientists, and drug development professionals engaged in oncology and drug repurposing.
Comparative Anti-Proliferative Efficacy of Statins
The anti-proliferative effects of statins are often attributed to their ability to inhibit HMG-CoA reductase, a critical enzyme in the mevalonate pathway. This inhibition leads to a reduction in cholesterol synthesis and the production of isoprenoid intermediates essential for the post-translational modification of proteins involved in cell growth and survival signaling.
Studies have consistently demonstrated that the anti-proliferative potency of statins varies, with lipophilic statins generally showing greater efficacy than hydrophilic ones. Atorvastatin, a lipophilic statin, has been shown to be one of the most potent inhibitors of cell proliferation among the commonly used statins.
Quantitative Analysis of Anti-Proliferative Effects
The following tables summarize the half-maximal inhibitory concentration (IC50) values and the percentage of cell proliferation inhibition for Atorvastatin and other statins across various cancer cell lines, as reported in key studies.
Table 1: Comparative IC50 Values (µM) of Statins Across Various Cancer Cell Lines
| Statin | A549 (Lung) | DoTc2 4510 (Cervical) | A-375 (Melanoma) | A-673 (Sarcoma) | HUH-7 (Hepatocellular) | MCF-7 (Breast) |
| Atorvastatin | 150[1] | 15.6 | 18.2 | 21.4 | 19.7 | 25.3 |
| Simvastatin | 50[1] | 12.4 | 10.8 | 15.2 | 14.6 | 18.9 |
| Rosuvastatin | 200[1] | >100 | 45.6 | 52.1 | >100 | >100 |
| Fluvastatin | 170[1] | 35.2 | 28.9 | 33.1 | 41.5 | 48.7 |
| Lovastatin | 200[1] | - | - | - | - | - |
| Pravastatin | 150[1] | >100 | >100 | >100 | >100 | >100 |
Data for cell lines other than A549 are derived from a study by Al-Malky et al. (2023) and presented for comparative purposes.
Table 2: Percentage Inhibition of Cell Proliferation by Statins
| Statin | Cell Line | Concentration (µM) | Inhibition (%) | Source |
| Atorvastatin | HES (Endometrial Stromal) | 1 | 21 | [2] |
| HES (Endometrial Stromal) | 10 | 48 | [2] | |
| DoTc2 4510 (Cervical) | 100 (72h) | >80 | [3] | |
| Simvastatin | HES (Endometrial Stromal) | 10 | 73 | [2] |
| A-375 (Melanoma) | 100 (24h) | 70 | [3][4][5] | |
| Lovastatin | HES (Endometrial Stromal) | 30 | 78 | [2] |
| Rosuvastatin | A-375 & A-673 | 100 | ~50 | [3][4][5] |
| Fluvastatin | A-375 & A-673 | 100 | ~50 | [3][4][5] |
| Pravastatin | Various | High | Least inhibitory | [3][4] |
Key Signaling Pathways Modulated by Atorvastatin
The anti-proliferative effects of Atorvastatin and other statins are mediated through the modulation of several key signaling pathways that regulate cell cycle progression, apoptosis, and cell survival.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth and proliferation. Atorvastatin has been shown to inhibit this pathway in various cancer cells.[6][7] This inhibition leads to decreased cell proliferation and the induction of apoptosis.
Bcl-2 Family and Apoptosis Induction
Atorvastatin can also induce apoptosis by modulating the expression of Bcl-2 family proteins.[4] This involves downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic proteins Bax and Bak. This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, leading to caspase activation and programmed cell death.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of the anti-proliferative effects of statins.
Cell Viability Assay (MTS Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Statin Treatment: Treat the cells with various concentrations of Atorvastatin and other statins (e.g., 6.25 µM to 100 µM) for specified time periods (e.g., 24, 48, and 72 hours). Include a vehicle control (e.g., DMSO).
-
MTS Reagent Addition: Following the treatment period, add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Cell Lysis: After statin treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., mTOR, p53, Bcl-2, Bax, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Conclusion
The available evidence strongly suggests that Atorvastatin is a potent inhibitor of cancer cell proliferation, with its efficacy being comparable to or, in some cases, superior to other statins, particularly hydrophilic ones. Its lipophilic nature facilitates cell membrane penetration, allowing for effective inhibition of the mevalonate pathway and subsequent modulation of critical signaling cascades like the PI3K/Akt/mTOR and Bcl-2 pathways. The provided data and experimental protocols offer a solid foundation for further research into the anti-cancer properties of Atorvastatin and its potential as a repurposed therapeutic agent in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Study on the function and mechanism of atorvastatin in regulating leukemic cell apoptosis by the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Method Validation for Atorvastatin in Preclinical Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of drug concentrations in biological matrices is a critical component of preclinical pharmacokinetic (PK) studies. This guide provides a comprehensive comparison of two common bioanalytical methods for the determination of Atorvastatin in plasma: the highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and the robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This document outlines the validation parameters for these methods in accordance with the principles of the ICH M10 Bioanalytical Method Validation guideline, providing supporting data and detailed experimental protocols to aid researchers in selecting the appropriate method for their preclinical research needs.[1][2][3][4]
Performance Comparison: LC-MS/MS vs. HPLC-UV for Atorvastatin Quantification
The choice of a bioanalytical method hinges on the specific requirements of the study, including the desired sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of key performance characteristics for the quantification of Atorvastatin using LC-MS/MS and HPLC-UV.
| Performance Metric | LC-MS/MS | HPLC-UV |
| Linearity Range | 0.1 - 250 ng/mL[5][6][7][8] | 10 - 2000 ng/mL[9] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[5] | 10 ng/mL[10] |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (%RSD) | ≤15% | ≤15% |
| Selectivity | High | Moderate |
| Matrix Effect | Potential for ion suppression/enhancement | Less susceptible |
| Throughput | High | Moderate |
| Cost & Complexity | High | Low |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of bioanalytical methods. The following protocols provide a framework for the quantification of Atorvastatin in rat plasma using both LC-MS/MS and an alternative HPLC-UV method.
Primary Method: LC-MS/MS for Atorvastatin in Rat Plasma
This method offers high sensitivity and selectivity, making it ideal for studies where low concentrations of Atorvastatin are anticipated.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of rat plasma, add 200 µL of acetonitrile containing the internal standard (e.g., Atorvastatin-d5).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.[6][7]
2. Liquid Chromatography Conditions
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
Alternative Method: HPLC-UV for Atorvastatin in Rat Plasma
This method is a cost-effective alternative for studies where higher concentrations of Atorvastatin are expected and high sensitivity is not a primary requirement.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of rat plasma, add an internal standard and 1 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 15 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. High-Performance Liquid Chromatography Conditions
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and phosphate buffer (pH 3.0) in a 55:45 ratio.[9]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 240 nm[9]
-
Column Temperature: 30°C
Bioanalytical Method Validation Workflow
The validation of a bioanalytical method is a comprehensive process to ensure that the method is suitable for its intended purpose.[11] The following diagram illustrates the key stages of this workflow.
Summary of Validation Parameters
A bioanalytical method is considered validated when it meets the acceptance criteria for several key parameters.
| Validation Parameter | Description | Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Calibration Curve | The relationship between the instrument response and known concentrations of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Accuracy within ±20% and precision ≤20%. |
| Accuracy | The closeness of the measured concentration to the true concentration. | Within ±15% of the nominal concentration (except for LLOQ). |
| Precision | The degree of scatter between a series of measurements. | Relative standard deviation (RSD) ≤15% (except for LLOQ). |
| Matrix Effect | The influence of co-eluting, endogenous components of the matrix on the ionization of the analyte. | The coefficient of variation of the IS-normalized matrix factor should be ≤15%. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and handling conditions. | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |
This guide provides a foundational comparison to assist researchers in the selection and validation of a bioanalytical method for Atorvastatin in a preclinical setting. The choice between LC-MS/MS and HPLC-UV will ultimately depend on the specific goals and resources of the pharmacokinetic study.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. High-throughput LC-MS/MS Method for Simultaneous Determination of Pantoprazole and Atorvastatin in Rat Plasma: Application to a Pharmacokinetic Interaction Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. benchchem.com [benchchem.com]
- 11. nalam.ca [nalam.ca]
Safety Operating Guide
Personal protective equipment for handling Atorvastatin hemicalcium salt
This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Atorvastatin hemicalcium salt. Adherence to these procedures is critical for ensuring personal safety and proper disposal in a laboratory setting.
Hazard Assessment and Personal Protective Equipment (PPE)
Conflicting information exists regarding the hazards of this compound. While some safety data sheets (SDS) do not classify it as hazardous[1], others identify it as a skin irritant, serious eye irritant, and respiratory irritant.[2][3] A deuterated version is also flagged for suspected reproductive toxicity.[2] Therefore, a cautious approach is mandated, and the following PPE is required to mitigate risks.[4][5][6]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Required Equipment | Specifications & Best Practices |
| Eye & Face Protection | Safety Goggles or Safety Glasses with Side-Shields | Must be worn at all times when handling the compound. A face shield should be worn over goggles when there is a significant splash hazard.[7][8] |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. For prolonged handling or direct contact, consider double-gloving. Change gloves immediately if contaminated and wash hands.[7] |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect skin and clothing.[6][8] |
| Respiratory Protection | Not generally required with proper engineering controls | Use in a well-ventilated area. A chemical fume hood is required to avoid inhalation of dust particles.[3][6] |
Operational Plan: Safe Handling Protocol
A systematic approach is essential for safely handling this compound. The following workflow outlines the procedural steps from preparation to disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. carlroth.com [carlroth.com]
- 4. ba.auburn.edu [ba.auburn.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. westlab.com [westlab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
